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  • Product: Pyrido[3,4-D]pyridazin-1(2H)-one
  • CAS: 25381-41-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Basic Properties of Pyrido[3,4-d]pyridazin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract Pyrido[3,4-d]pyridazin-1(2H)-one is a heterocyclic compound featuring a fused pyridine and pyridazine ring system. This scaffold is of significant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrido[3,4-d]pyridazin-1(2H)-one is a heterocyclic compound featuring a fused pyridine and pyridazine ring system. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the broader class of pyridopyridazinones.[1][2] These activities include potential applications as cardiovascular agents and in oncology.[3][4] This technical guide provides a comprehensive overview of the core properties of Pyrido[3,4-d]pyridazin-1(2H)-one, including its chemical structure, physicochemical properties, and potential biological significance. Due to the limited availability of experimental data for this specific isomer, this guide synthesizes information from closely related analogues and computational predictions to offer a robust foundational resource for researchers. Standard experimental protocols for synthesis and characterization are also detailed to provide a practical framework for laboratory investigation.

Chemical Structure and Physicochemical Properties

The fundamental structure of Pyrido[3,4-d]pyridazin-1(2H)-one consists of a pyridine ring fused to a pyridazinone ring. The lactam-lactim tautomerism is a key feature of this heterocyclic system, which can influence its chemical reactivity and biological interactions.

Predicted Physicochemical Properties

Quantitative data for the physicochemical properties of Pyrido[3,4-d]pyridazin-1(2H)-one are not extensively reported in the literature. The following table summarizes computed and predicted values to guide experimental design.

PropertyPredicted ValueSource
Molecular Formula C₇H₅N₃O[5]
Molecular Weight 147.13 g/mol [5]
XLogP3 -0.4[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 3[5]
pKa (most acidic) Predicted ~8-9Based on related pyridazinone structures[6]
Solubility Predicted to be soluble in polar organic solvents like DMSO and DMF, with lower solubility in alcohols and limited solubility in water.Based on solubility data of 6-phenyl-pyridazin-3(2H)-one[7][8]
Predicted Spectroscopic Properties
  • ¹H NMR: Aromatic protons on the pyridine ring are expected to appear in the δ 7.0-9.0 ppm range. The proton on the pyridazinone ring is anticipated to be in a similar aromatic region. The N-H proton will likely appear as a broad singlet at a downfield chemical shift, which may be solvent-dependent.

  • ¹³C NMR: Aromatic carbons are expected in the δ 110-160 ppm range. The carbonyl carbon of the pyridazinone ring is predicted to be the most downfield signal, likely above δ 160 ppm.[10]

  • FT-IR (cm⁻¹): A characteristic C=O stretching vibration for the lactam is expected around 1650-1680 cm⁻¹. N-H stretching should be observable as a broad band in the 3100-3400 cm⁻¹ region. Aromatic C-H stretching is anticipated above 3000 cm⁻¹, and C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ range.[12][13]

  • Mass Spectrometry: The molecular ion peak (M+) is expected at m/z = 147. Fragmentation patterns would likely involve the loss of CO, N₂, and HCN from the heterocyclic core.[14][15]

Synthesis and Characterization

While a specific, detailed protocol for the synthesis of Pyrido[3,4-d]pyridazin-1(2H)-one is not widely published, a plausible synthetic route can be extrapolated from the synthesis of its isomers and related pyridazinone derivatives.[16]

Proposed Synthetic Pathway

A common approach to constructing the pyridazinone ring is through the condensation of a suitable dicarbonyl compound or its equivalent with hydrazine. For the synthesis of Pyrido[3,4-d]pyridazin-1(2H)-one, a potential starting material would be a pyridine derivative with appropriate functional groups at the 3 and 4 positions.

Synthetic Pathway start Pyridine-3,4-dicarboxylic acid derivative intermediate1 Cyclic anhydride or diester start->intermediate1 Esterification or Dehydration product Pyrido[3,4-d]pyridazin-1(2H)-one intermediate1->product Condensation with hydrazine (N2H4)

Caption: Proposed synthetic workflow for Pyrido[3,4-d]pyridazin-1(2H)-one.

Experimental Protocol: A General Approach

The following is a generalized, step-by-step methodology for the synthesis of the target compound, which should be optimized for specific laboratory conditions.

  • Step 1: Formation of a Reactive Intermediate. A pyridine-3,4-dicarboxylic acid derivative, such as the corresponding diester or anhydride, would serve as a suitable precursor. The diester can be prepared by standard Fischer esterification of the dicarboxylic acid in the presence of an acid catalyst.

  • Step 2: Cyclization with Hydrazine. The pyridine-3,4-dicarboxylate or its anhydride is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid.

  • Step 3: Reflux and Product Formation. The reaction mixture is heated to reflux for several hours to facilitate the cyclization and formation of the pyridazinone ring.

  • Step 4: Isolation and Purification. Upon cooling, the product may precipitate out of the solution. The solid product can be collected by filtration, washed with a cold solvent, and then purified by recrystallization or column chromatography.

Analytical Characterization Workflow

A standard workflow for the analytical characterization of the synthesized Pyrido[3,4-d]pyridazin-1(2H)-one is essential for confirming its identity and purity.

Characterization Workflow synthesis Crude Product tlc TLC Analysis synthesis->tlc purification Purification (Recrystallization/ Chromatography) tlc->purification purity Purity Assessment (HPLC, LC-MS) purification->purity structure Structural Elucidation (NMR, IR, MS) purity->structure final_product Pure Compound structure->final_product

Caption: Standard workflow for the characterization of the synthesized compound.

Biological and Pharmacological Relevance

The pyridazinone and pyridopyridazine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[3][4]

Potential Mechanisms of Action

Derivatives of the broader pyridazinone class have been reported to exhibit a variety of biological activities, suggesting potential mechanisms of action for Pyrido[3,4-d]pyridazin-1(2H)-one.

Biological Activities cluster_targets Potential Biological Targets cluster_outcomes Potential Therapeutic Outcomes core Pyrido[3,4-d]pyridazin-1(2H)-one Core pde Phosphodiesterases (PDEs) (e.g., PDE5) core->pde kinases Protein Kinases (e.g., EGFR, eEF-2K) core->kinases cox Cyclooxygenases (COX-1/COX-2) core->cox other_enzymes Other Enzymes (e.g., Carbonic Anhydrase) core->other_enzymes vasodilation Vasodilation pde->vasodilation anticancer Anticancer kinases->anticancer anti_inflammatory Anti-inflammatory cox->anti_inflammatory other_enzymes->vasodilation other_enzymes->anticancer cns_activity CNS Activity other_enzymes->cns_activity

Caption: Potential biological targets and therapeutic outcomes of the pyridopyridazinone core.

  • Enzyme Inhibition: Many pyridazinone derivatives are known to be potent enzyme inhibitors. For instance, related compounds have shown inhibitory activity against phosphodiesterase 5 (PDE5), which could lead to vasodilation.[3] Additionally, various pyridopyrimidine and related structures have been investigated as inhibitors of protein kinases such as EGFR and eEF-2K, suggesting a potential role in cancer therapy.[17][18][19] Some derivatives have also been explored as dual inhibitors of COX-1 and COX-2, indicating anti-inflammatory potential.[20]

  • Receptor Modulation: The nitrogen-rich heterocyclic system can participate in hydrogen bonding and other non-covalent interactions with biological receptors, leading to a range of pharmacological effects.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

Pyrido[3,4-d]pyridazin-1(2H)-one represents a promising, yet underexplored, heterocyclic scaffold. While specific experimental data for this isomer is sparse, the well-documented and diverse biological activities of the broader pyridopyridazinone class provide a strong rationale for its further investigation in drug discovery and development. This guide offers a foundational understanding of its predicted properties and outlines the necessary experimental framework to encourage and facilitate future research into this intriguing molecule.

References

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Ibrahim, M., Elmenoufy, A., Elagawany, M., Ghoneim, M., & Moawad, A. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66.
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  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. Retrieved January 21, 2026, from [Link]

  • Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. (2011). Magnetic Resonance in Chemistry, 49(7), 437-42.
  • SAFETY DATA SHEET. (n.d.). Merit Pharmaceutical. Retrieved January 21, 2026, from [Link]

  • Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

  • An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. (1983). Journal of the Chemical Society, Perkin Transactions 1, 1203-1207.
  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019). Molecules, 24(18), 3379.
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  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. (2016). Journal of Medicinal Chemistry, 59(9), 4547-4558.
  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. Retrieved January 21, 2026, from [Link]

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • 1 H NMR spectrum for compound 3 in pyridine-d 5. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (2006). Journal of Molecular Structure, 786(1-3), 1-13.
  • SAFETY DATA SHEET. (n.d.). PhytoTech Labs. Retrieved January 21, 2026, from [Link]

  • The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. (n.d.). Scilit. Retrieved January 21, 2026, from [Link]

  • Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters, 24(17), 4220-4224.
  • 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). (n.d.). NP-MRD. Retrieved January 21, 2026, from [Link]

  • Pyrido[3,4-b]pyrazine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (n.d.). RSC Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

  • Pyrido[3,4-d]pyridazine-1,5-dione, 2,3,4,6-tetrahydro-4-imino-7,8-dimethyl-. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]

  • 3,4-DIHYDRO-2H-PYRIDO[1,2-a]PYRIMIDIN-2-ONE. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2056-2075.
  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Pyrazole[3,4-d]pyridazine derivatives: Molecular docking and explore of acetylcholinesterase and carbonic anhydrase enzymes inhibitors as anticholinergics potentials. (2019). Bioorganic Chemistry, 92, 103213.
  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (2014). ACS Medicinal Chemistry Letters, 5(9), 1012-1017.
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  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (2013). International Journal of Quantum Chemistry, 113(19), 2217-2224.
  • Synthesis and Reactivity of 3 (2H) -Pyridazinone and. (n.d.). Amanote. Retrieved January 21, 2026, from [Link]

  • 4H-Pyrido[2,3-d][3][5]oxazin-4-one, 2-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]

  • Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][1][2][3]triazine derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie. Retrieved January 21, 2026, from [Link]

  • Calculated pKa values for C-H bonds in 1 and 3. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • A new, one-pot, three-component synthesis of 4H-pyrido[1,2-a]pyrimidines, 4H-pyrimido[1,2-a]pyrimidines, and 4H-pyrazino[1,2-a]pyrimidines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Advances, 13(48), 33863-33878.
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Exploratory

An In-depth Technical Guide to Pyrido[3,4-d]pyridazin-1(2H)-one: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the heterocyclic compound Pyrido[3,4-d]pyridazin-1(2H)-one, a scaffold of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterocyclic compound Pyrido[3,4-d]pyridazin-1(2H)-one, a scaffold of significant interest in medicinal chemistry. We will delve into its fundamental chemical properties, explore synthetic strategies, and discuss the extensive pharmacological applications that make this nucleus a promising starting point for the development of novel therapeutic agents.

Core Chemical Identity: Structure and Nomenclature

The foundational step in understanding any molecule is to establish its precise structure and systematic name. Pyrido[3,4-d]pyridazin-1(2H)-one is a bicyclic heteroaromatic compound, which features a pyridine ring fused to a pyridazinone ring.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2H-pyrido[3,4-d]pyridazin-1-one .[1] The "(2H)" designation indicates that the hydrogen atom on the pyridazinone ring is located on the nitrogen at position 2. The molecule exists in a tautomeric equilibrium between the lactam (keto) form and the lactim (enol) form, with the keto form being generally more stable.[2]

The chemical structure consists of a six-membered pyridine ring fused with a six-membered pyridazine ring containing a carbonyl group. This arrangement results in the molecular formula C₇H₅N₃O .[1]

Caption: Chemical structure of 2H-pyrido[3,4-d]pyridazin-1-one.

Physicochemical Properties

A summary of the key computed properties for Pyrido[3,4-d]pyridazin-1(2H)-one is presented below. These values are essential for predicting its behavior in biological systems and for planning synthetic modifications.

PropertyValueSource
Molecular Weight 147.13 g/mol PubChem[1]
Molecular Formula C₇H₅N₃OPubChem[1]
XLogP3 -0.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 0PubChem[1]
Exact Mass 147.043261791 DaPubChem[1]
Topological Polar Surface Area 54.4 ŲPubChem[1]
CAS Number 25381-41-3PubChem[1]

Synthetic Pathways and Methodologies

The synthesis of pyridazinone-containing heterocycles is a well-established field in organic chemistry. Generally, the pyridazinone ring is constructed via the condensation of a dicarbonyl compound or its equivalent with hydrazine or a substituted hydrazine.

For the specific synthesis of the pyrido[3,4-d]pyridazinone scaffold, synthetic strategies often begin with appropriately substituted pyridine precursors. One common approach involves the cyclization of 4-acyl-3-aminopyridines.[3][4] Another strategy might involve the construction of the pyridazinone ring onto a pre-existing pyridine core, for example, by utilizing a pyridine derivative bearing functional groups at the 3- and 4-positions that can react with hydrazine.

A generalized synthetic workflow for related pyridopyridazinones can be visualized as follows:

G cluster_0 General Synthesis of Pyridopyridazinones start Substituted Pyridine Precursor step1 Functional Group Introduction (e.g., acylation, cyanation) start->step1 step2 Reaction with Hydrazine Hydrate step1->step2 step3 Cyclization (often acid or base-catalyzed) step2->step3 end Pyrido[3,4-d]pyridazin-1(2H)-one Derivative step3->end

Caption: Generalized workflow for synthesizing pyridopyridazinone scaffolds.

One documented method for creating a related pyrido[3,4-c]pyridazine-4-one involves the Widman-Stoermer synthesis, which utilizes a one-pot diazotization and cyclization of a 4-acetyl-3-aminopyridine.[3][4] While this produces an isomer, the underlying principle of using a substituted aminopyridine as a key intermediate is a cornerstone of this area of heterocyclic chemistry.

Pharmacological Significance and Applications

The pyridazinone nucleus is recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives are known to possess a wide spectrum of biological activities, making them attractive candidates for drug discovery programs.[5][6] The fusion of a pyridine ring to this core, as in Pyrido[3,4-d]pyridazin-1(2H)-one, modulates the electronic and steric properties of the molecule, offering a pathway to fine-tune its pharmacological profile.

Derivatives of the broader pyridazinone class have demonstrated significant potential in several therapeutic areas:

  • Anticancer Activity : Many pyridazinone-containing compounds have been investigated as anticancer agents.[2] They can exert their effects through various mechanisms, including the inhibition of crucial enzymes like tyrosine kinases, PARP, and tubulin polymerization.[2] The planar, aromatic nature of the pyridopyridazinone system makes it an ideal candidate for interacting with the active sites of such enzymes.

  • Cardiovascular Effects : Pyridazinone derivatives have been developed as vasodilators and antihypertensive agents.[2][7] Some act as phosphodiesterase (PDE) inhibitors, particularly PDE3, which leads to positive inotropic and vasodilating effects.[2][7] This makes the scaffold a key area of interest for treating conditions like hypertension and heart failure.

  • Anti-inflammatory and Analgesic Properties : A significant number of pyridazinone derivatives exhibit potent anti-inflammatory and analgesic activities.[5][8] Some of these compounds act as selective inhibitors of cyclooxygenase-2 (COX-2), offering a potential advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs) by reducing gastrointestinal side effects.[8]

  • Antimicrobial and Other Activities : The pyridazinone core has also been incorporated into molecules with antibacterial, antifungal, antiviral, and anticonvulsant properties, highlighting the versatility of this heterocyclic system.[5][6]

The Pyrido[3,4-d]pyridazin-1(2H)-one structure serves as a rigid framework that can be chemically modified at various positions. Substitution on the pyridine ring or the nitrogen atom of the pyridazinone ring can lead to the optimization of potency, selectivity, and pharmacokinetic properties, making it a highly valuable starting point for structure-activity relationship (SAR) studies in drug development.

Conclusion

Pyrido[3,4-d]pyridazin-1(2H)-one is a heterocyclic compound with a well-defined chemical structure and significant therapeutic potential. Its synthesis is achievable through established routes in heterocyclic chemistry, and its rigid, planar structure makes it an excellent scaffold for designing targeted therapeutic agents. The extensive research into the pharmacological activities of the broader pyridazinone class, particularly in oncology, cardiovascular disease, and inflammation, provides a strong rationale for the continued exploration of Pyrido[3,4-d]pyridazin-1(2H)-one and its derivatives in modern drug discovery. The versatility of this core structure ensures it will remain a subject of intensive research for scientists aiming to develop next-generation medicines.

References

  • PubChem. Pyrido[3,4-D]pyridazin-1(2H)-one. National Center for Biotechnology Information. [Link]

  • Zitouni, G. T., et al. (2016). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 8(8), 639-651.
  • Asif, M. (2017). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • PubChem. Pyrido(3,4-d)pyridazine. National Center for Biotechnology Information. [Link]

  • Journal of Chemical and Pharmaceutical Research. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(22), 1845-1870. [Link]

  • De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 330-353. [Link]

  • Sanna, M., et al. (2021). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 26(23), 7351. [Link]

  • PubChem. Pyrido[3,4-d]pyridazin-1,4-dion, 8-Amino-5-chlor-2,3-dihydro-7-phenyl-, Natriumsalz. National Center for Biotechnology Information. [Link]

  • PubChem. 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one. National Center for Biotechnology Information. [Link]

  • Al-Awadi, F. Y., et al. (2015). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 20(6), 11096-11110. [Link]

  • De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate. [Link]

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  • Encyclopedia.pub. Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

  • ResearchGate. 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. [Link]

Sources

Foundational

The Emergence of a Privileged Scaffold: A Historical and Technical Guide to Pyrido[3,4-d]pyridazin-1(2H)-one

For Immediate Release [City, State] – January 21, 2026 – In the intricate world of medicinal chemistry, the quest for novel molecular architectures that can serve as templates for drug discovery is relentless. Among the...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – January 21, 2026 – In the intricate world of medicinal chemistry, the quest for novel molecular architectures that can serve as templates for drug discovery is relentless. Among the myriad of heterocyclic systems, the Pyrido[3,4-d]pyridazin-1(2H)-one core has emerged as a "privileged scaffold," demonstrating a remarkable versatility in engaging a diverse range of biological targets. This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolving synthetic strategies for this important heterocyclic system, tailored for researchers, scientists, and drug development professionals.

I. Introduction: The Pyrido[3,4-d]pyridazin-1(2H)-one Core at a Glance

The Pyrido[3,4-d]pyridazin-1(2H)-one is a bicyclic heteroaromatic compound featuring a pyridine ring fused to a pyridazinone ring. This unique arrangement of nitrogen atoms and a lactam function imparts specific electronic and steric properties that are conducive to interactions with various enzymes and receptors. Its structural rigidity and defined vectoral presentation of substituents have made it an attractive starting point for the design of targeted therapeutics.

The core structure is characterized by the fusion of the pyridine ring at the 3 and 4 positions with the pyridazine ring. The presence of the pyridazinone moiety introduces a hydrogen bond donor and acceptor site, crucial for molecular recognition in biological systems.

Synthesis_of_Dione_Precursor start 3,4-Pyridinedicarboxylic acid anhydride 3,4-Pyridinedicarboxylic anhydride start->anhydride Acetic anhydride, Reflux dione 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione anhydride->dione Hydrazine hydrate, Acetic acid, Reflux

Caption: Synthetic pathway to the dione precursor.

III. Evolution of Synthetic Methodologies

Building upon these early foundations, synthetic chemists have developed more refined and versatile methods for the construction and derivatization of the Pyrido[3,4-d]pyridazin-1(2H)-one core. These advancements have been driven by the need for more efficient routes to access a wider range of substituted analogs for structure-activity relationship (SAR) studies.

One notable advancement involves the condensation of pyridazinones with various reagents to construct the fused pyridine ring. For instance, the condensation of a 4-ethyl-5-cyanopyridazin-6-one derivative with dimethylformamide dimethyl acetal (DMFDMA) followed by hydrolysis has been shown to give access to isomeric pyrido[3,4-d]pyridazinone derivatives. [1] More contemporary approaches often employ transition metal-catalyzed cross-coupling reactions to introduce diversity at various positions of the heterocyclic scaffold, although these are more prevalent in the synthesis of related pyridopyrimidine systems. [2]

IV. Early Biological Investigations and Emerging Therapeutic Potential

The structural resemblance of the Pyrido[3,4-d]pyridazine ring system to the skeletons of isoniazid (INH) and pyrazinamide (PZA), two cornerstone anti-tuberculosis drugs, spurred early interest in its antimycobacterial potential. [3] Recent studies have explored the derivatization of the Pyrido[3,4-d]pyridazin-4(3H)-one and Pyrido[3,4-d]pyridazin-1(2H)-one cores to generate libraries of compounds for biological screening. For example, a study by Çevik et al. (2018) reported the synthesis of new pyrido[3,4-d]pyridazine derivatives and their evaluation for in vitro antibacterial, antifungal, and antimycobacterial activities. [3][4]In this study, certain 1-substituted derivatives of pyrido[3,4-d]pyridazin-4(3H)-one displayed significant antimycobacterial activity. [4] The broader pyridazinone class of compounds has been extensively investigated for a wide array of pharmacological activities, including cardiovascular, anticancer, and anti-inflammatory properties, suggesting a rich therapeutic landscape for derivatives of the Pyrido[3,4-d]pyridazin-1(2H)-one core. [5][6][7]

V. Comparative Analysis of Synthetic Routes

Synthetic Route Starting Materials Key Steps Advantages Limitations Reference
Classical Cyclization 3,4-Pyridinedicarboxylic acid derivativesAnhydride formation, Hydrazine cyclizationReadily available starting materials, Direct route to the dioneLimited scope for substitution on the pyridine ring[3]
Pyridazinone Annulation Substituted PyridazinonesCondensation with DMFDMA, Hydrolysis, CyclizationAccess to isomeric products, Potential for diverse substitutionCan lead to mixtures of isomers, May require specific pyridazinone precursors[1][8]

VI. Conclusion and Future Directions

The journey of the Pyrido[3,4-d]pyridazin-1(2H)-one core, from its early synthetic explorations to its recognition as a scaffold with significant therapeutic potential, underscores the dynamic nature of medicinal chemistry. While the initial discovery of this specific heterocycle is not prominently documented in a single landmark paper, its synthesis from fundamental building blocks like 3,4-pyridinedicarboxylic acid has paved the way for its current status.

Future research in this area will likely focus on the development of more stereoselective and efficient synthetic methodologies, including asymmetric synthesis and the application of novel catalytic systems. Furthermore, the exploration of this privileged scaffold against a wider range of biological targets, guided by computational modeling and high-throughput screening, is expected to unlock new therapeutic avenues. The continued investigation of the Pyrido[3,4-d]pyridazin-1(2H)-one core holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

  • Coutinho, T. O., Emery, F. da S., & Dehaen, W. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 430-445. [Link] [1]2. (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). ResearchGate. [Link] 3. Çevik, Ü. A., Saçmacı, S., Kart, D., & Küçükgüzel, I. (2018). Study On Synthesis and Biological Activity of Some Pyridopyridazine Derivatives. Acta Chimica Slovenica, 65(4), 932-938. [Link] [4]4. Abd-Rabo, Z. S., Serry, A. M., George, R. F., & Abdel-Alim, A. A. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2379234. [Link] [5]5. Li, J. J., Johnson, D. S., & Thomson, D. S. (Eds.). (2018). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PMC. [Link] [2]6. Optimization of synthesis of pyrido[2,3-d]pyrimidines using... (n.d.). ResearchGate. [Link] 7. Çevik, Ü. A., Saçmacı, S., Kart, D., & Küçükgüzel, I. (2018). Study on Synthesis and Biological Activity of Some Pyridopyridazine Derivatives. Semantic Scholar. [Link] [3]8. Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link] [6]9. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2025). ResearchGate. [Link]

Sources

Exploratory

Pyrido[3,4-D]pyridazin-1(2H)-one: A Comprehensive Technical Guide for Advanced Research

Abstract This technical guide provides an in-depth exploration of Pyrido[3,4-D]pyridazin-1(2H)-one, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. This document furnishes its...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of Pyrido[3,4-D]pyridazin-1(2H)-one, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. This document furnishes its fundamental physicochemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight, and delves into the broader context of the pyridazinone scaffold's therapeutic potential. While a definitive, detailed synthetic protocol and specific spectral characterization for this particular isomer remain areas for further public-domain documentation, this guide synthesizes the current landscape of pyridazinone chemistry and biology. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, highlighting the promise of this molecular architecture and outlining strategic approaches for its future investigation.

Core Compound Identification and Properties

Pyrido[3,4-D]pyridazin-1(2H)-one is a fused heterocyclic system containing a pyridine ring fused to a pyridazinone ring. The foundational physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 25381-41-3[1][2][3]
Molecular Formula C₇H₅N₃O[1][2]
Molecular Weight 147.13 g/mol [1][2][3]

The Pyridazinone Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridazinone core is recognized as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities. This structural motif is a key component in numerous compounds exhibiting a wide array of pharmacological effects, making its derivatives, including Pyrido[3,4-D]pyridazin-1(2H)-one, attractive candidates for drug discovery programs.

Diverse Pharmacological Activities

Derivatives of the pyridazinone nucleus have been extensively investigated and have demonstrated a broad spectrum of biological activities. These include, but are not limited to:

  • Anticancer Activity: Many pyridazinone-containing compounds have shown potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as kinases.

  • Cardiovascular Effects: Certain pyridazinone derivatives have exhibited significant cardiovascular activities, including antihypertensive and vasodilatory properties.

  • Anti-inflammatory and Analgesic Properties: The pyridazinone scaffold has been successfully incorporated into molecules with potent anti-inflammatory and analgesic effects.

  • Antimicrobial and Antiviral Activities: Research has also highlighted the potential of pyridazinone derivatives as effective antimicrobial and antiviral agents.

The wide range of biological activities associated with the pyridazinone core underscores the therapeutic potential of its various isomers, including Pyrido[3,4-D]pyridazin-1(2H)-one.

Synthetic Pathways to the Pyrido[3,4-d]pyridazine Core: A Strategic Overview

A logical and established approach for the synthesis of the Pyrido[3,4-d]pyridazine core involves the use of pyridine-3,4-dicarboxylic acid or its derivatives as a starting material. The following diagram outlines a conceptual synthetic workflow.

G start Pyridine-3,4-dicarboxylic Acid or Anhydride intermediate1 Formation of Pyridine-3,4-dicarbohydrazide start->intermediate1 Hydrazine Hydrate product Pyrido[3,4-D]pyridazin-1,4(2H,3H)-dione intermediate1->product Thermal or Acid-Catalyzed Cyclization final_product Selective Reduction/Modification to Pyrido[3,4-D]pyridazin-1(2H)-one product->final_product Selective Reduction

Conceptual Synthetic Workflow. This diagram illustrates a potential pathway for the synthesis of the target molecule, starting from a commercially available pyridine derivative.

Retrosynthetic Analysis and Key Considerations

A retrosynthetic approach suggests that Pyrido[3,4-D]pyridazin-1(2H)-one can be conceptually derived from pyridine-3,4-dicarboxylic acid. The key transformation is the formation of the pyridazinone ring.

Experimental Rationale:

  • Starting Material Selection: Pyridine-3,4-dicarboxylic acid or its anhydride is an ideal starting material due to the correctly positioned carboxylic acid functionalities required for the formation of the fused pyridazinone ring.

  • Hydrazide Formation: The initial step would involve the reaction of the dicarboxylic acid or its derivative with hydrazine hydrate. This is a standard and high-yielding method for the preparation of dihydrazides. The choice of solvent and reaction temperature would be critical to ensure complete conversion and minimize side reactions.

  • Cyclization to the Pyridazinone Ring: The subsequent step is the cyclization of the formed dihydrazide. This can typically be achieved through thermal means or by using an acid catalyst. The choice of cyclization conditions would be crucial to control the regioselectivity and yield of the desired Pyrido[3,4-D]pyridazin-1,4(2H,3H)-dione intermediate.

  • Selective Transformation to the Final Product: The final step would involve the selective transformation of the Pyrido[3,4-D]pyridazin-1,4(2H,3H)-dione to the target Pyrido[3,4-D]pyridazin-1(2H)-one. This would likely require a selective reduction or a series of protection and deprotection steps to modify one of the carbonyl groups. The choice of reducing agent and reaction conditions would be paramount to achieve the desired selectivity.

Self-Validating Protocol Design:

A robust and self-validating synthetic protocol would incorporate in-process controls and thorough characterization of all intermediates. This would include:

  • Spectroscopic Analysis: Confirmation of the structure of the starting material, intermediate dihydrazide, and the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.

  • Chromatographic Purity Assessment: Utilization of techniques such as HPLC and TLC to monitor the progress of the reaction and to ensure the purity of the isolated products at each stage.

  • Melting Point Determination: As a fundamental indicator of purity for solid compounds.

Prospective Biological Evaluation and Signaling Pathways

Given the established biological activities of the broader pyridazinone class, a comprehensive biological evaluation of Pyrido[3,4-D]pyridazin-1(2H)-one is a logical and promising avenue for future research. The following diagram illustrates a general workflow for the biological screening of this novel compound.

G start Pyrido[3,4-D]pyridazin-1(2H)-one step1 In Vitro Cytotoxicity Assays (e.g., MTT, XTT) start->step1 Initial Screening step2 Target-Based Enzyme Inhibition Assays (e.g., Kinase Inhibition) step1->step2 If Active step3 Cell-Based Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) step2->step3 Elucidate Mechanism step4 In Vivo Efficacy Studies (e.g., Xenograft Models) step3->step4 Validate in a Biological System outcome Identification of Lead Compound for Drug Development step4->outcome Promising Results

Workflow for Biological Evaluation. This diagram outlines a systematic approach to assess the therapeutic potential of Pyrido[3,4-D]pyridazin-1(2H)-one.

Future Directions and Conclusion

Pyrido[3,4-D]pyridazin-1(2H)-one represents a molecule of significant interest within the broader class of biologically active pyridazinones. While its fundamental properties are established, a detailed exploration of its synthesis and biological activity is a clear direction for future research. The development of a robust and well-characterized synthetic route is the critical next step to unlock the full potential of this compound for applications in drug discovery and development. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

  • PubChem. Pyrido[3,4-D]pyridazin-1(2H)-one. [Link]

  • ChemBK. pyrido[3,4-d]pyridazin-1(2h)-one. [Link]

Sources

Foundational

The Pyrido[3,4-d]pyridazin-1(2H)-one Scaffold: A Versatile Core for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a "Wonder Nucleus" in Drug Discovery In the landscape of medicinal chemistry, certain heterocyclic scaff...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a "Wonder Nucleus" in Drug Discovery

In the landscape of medicinal chemistry, certain heterocyclic scaffolds emerge as "privileged structures" due to their ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. The pyridazinone core is one such scaffold, often referred to as a "wonder nucleus" for its remarkable versatility.[1][2] Fused with a pyridine ring to form the Pyrido[3,4-d]pyridazin-1(2H)-one system, this scaffold presents a unique three-dimensional architecture and electronic distribution, making it a compelling starting point for the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, biological activities, and medicinal chemistry potential of the Pyrido[3,4-d]pyridazin-1(2H)-one core, offering insights for its application in contemporary drug discovery programs.

The inherent chemical features of the Pyrido[3,4-d]pyridazin-1(2H)-one scaffold, including its hydrogen bond donors and acceptors, and its rigid, planar structure, provide an excellent framework for the development of potent and selective modulators of various enzymes and receptors.[3] The exploration of this scaffold has already yielded compounds with promising activities across several therapeutic areas, including infectious diseases and central nervous system disorders.

Core Synthesis and Chemical Diversification

The synthetic accessibility of a scaffold is paramount to its utility in medicinal chemistry. The Pyrido[3,4-d]pyridazin-1(2H)-one core can be constructed through several reliable synthetic routes, with the most common approach commencing from 3,4-pyridinedicarboxylic acid.

A general and efficient method involves the initial conversion of 3,4-pyridinedicarboxylic acid to its corresponding anhydride using a dehydrating agent like acetic anhydride. This anhydride is then subjected to cyclization with hydrazine hydrate to furnish the 2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione intermediate.[4] Subsequent selective chlorination, typically with phosphorus oxychloride, followed by hydrolysis, yields monochlorinated derivatives which are key precursors for further functionalization.[4] These chlorinated intermediates readily undergo nucleophilic aromatic substitution reactions with a variety of nucleophiles, such as amines, thiols, and alcohols, allowing for the introduction of a wide range of substituents and the generation of diverse chemical libraries for biological screening.[4]

General Synthetic Workflow

Synthetic_Workflow Start 3,4-Pyridinedicarboxylic Acid Anhydride 3,4-Pyridinedicarboxylic Anhydride Start->Anhydride Acetic Anhydride Dione 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione Anhydride->Dione Hydrazine Hydrate Dichloro 1,4-Dichloropyrido[3,4-d]pyridazine Dione->Dichloro POCl3 MonoChloro1 4-Chloropyrido[3,4-d]pyridazin-1(2H)-one Dichloro->MonoChloro1 Hydrolysis MonoChloro2 1-Chloropyrido[3,4-d]pyridazin-4(3H)-one Dichloro->MonoChloro2 Hydrolysis Derivatives1 4-Substituted Derivatives MonoChloro1->Derivatives1 Nucleophilic Substitution Derivatives2 1-Substituted Derivatives MonoChloro2->Derivatives2 Nucleophilic Substitution

Caption: General synthetic scheme for Pyrido[3,4-d]pyridazin-1(2H)-one derivatives.

Detailed Experimental Protocol: Synthesis of 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione

The following protocol is a representative procedure for the synthesis of the core dione intermediate:

  • Anhydride Formation: To 8.61 g (0.05 mol) of 3,4-pyridinedicarboxylic acid, add 30 mL (0.31 mol) of acetic anhydride.

  • Heat the mixture to reflux and stir for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Cyclization: Carefully add 30 mL of hydrazine hydrate to the mixture.

  • Heat the mixture to reflux and stir for 4 hours.

  • Work-up: Collect the resulting solid product by suction filtration.

  • Wash the product with water and dry to yield 2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione.[4]

Note: This protocol is based on a literature procedure and should be adapted and optimized as necessary. Appropriate safety precautions should be taken when handling all chemicals.

Medicinal Chemistry Applications and Biological Activities

The pyridazinone scaffold and its fused derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular effects.[1][5][6] The Pyrido[3,4-d]pyridazin-1(2H)-one core, in particular, has shown significant promise in several key therapeutic areas.

Case Study 1: Antimycobacterial Agents

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of novel antimycobacterial agents. The Pyrido[3,4-d]pyridazine scaffold has been explored for this purpose. In a notable study, a series of novel 4-substituted pyrido[3,4-d]pyridazin-1(2H)-one and 1-substituted pyrido[3,4-d]pyridazin-4(3H)-one derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis.[4]

Among the synthesized compounds, those bearing a 4-benzylpiperazin-1-yl or a 4-benzylpiperidin-1-yl substituent at the 1-position of the pyrido[3,4-d]pyridazin-4(3H)-one core displayed the most potent antimycobacterial activity.[4] This suggests that a bulky, lipophilic substituent at this position is favorable for activity.

Compound IDSubstituent at Position 1Antimycobacterial Activity (MIC in µg/mL)
10 4-Benzylpiperazin-1-yl>6.25
12 4-Benzylpiperidin-1-yl>6.25

Table adapted from a study on new pyrido[3,4-d]pyridazine derivatives.[4]

Case Study 2: Enzyme Inhibition for CNS Disorders

The broader pyridazinone class has been successfully employed in the development of potent and selective enzyme inhibitors for the treatment of central nervous system (CNS) disorders. Two prominent examples are inhibitors of Phosphodiesterase 4 (PDE4) and D-amino acid oxidase (DAAO).

Phosphodiesterase 4 (PDE4) Inhibition:

PDE4 is a key enzyme in the cAMP signaling pathway, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[3] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream effectors. This cascade has been shown to have anti-inflammatory and neuroprotective effects, making PDE4 inhibitors attractive candidates for the treatment of neuroinflammatory and neurodegenerative diseases.[7]

PDE4_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Hydrolysis PKA PKA cAMP->PKA Activation AMP AMP PDE4->AMP CREB CREB PKA->CREB Phosphorylation pCREB pCREB CREB->pCREB Gene Gene Transcription pCREB->Gene Modulation Pyrido Pyrido[3,4-d]pyridazin-1(2H)-one Derivative Pyrido->PDE4 Inhibition

Caption: PDE4 inhibition by a Pyrido[3,4-d]pyridazin-1(2H)-one derivative.

D-Amino Acid Oxidase (DAAO) Inhibition:

DAAO is a flavoenzyme that degrades D-amino acids, including D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Reduced NMDA receptor function is implicated in the pathophysiology of schizophrenia.[8] By inhibiting DAAO, the levels of D-serine in the brain can be increased, thereby enhancing NMDA receptor activity.[2] This makes DAAO inhibitors a promising therapeutic strategy for improving the cognitive and negative symptoms of schizophrenia.[4][8] 4-Hydroxypyridazin-3(2H)-one derivatives have been identified as novel and potent DAAO inhibitors.[9]

DAAO_Mechanism cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte DSerine_synapse D-Serine NMDA_R NMDA Receptor DSerine_synapse->NMDA_R Co-agonist Binding DSerine_astrocyte D-Serine DSerine_synapse->DSerine_astrocyte Uptake DAAO DAAO DSerine_astrocyte->DAAO Degradation KetoAcid α-Keto Acid DAAO->KetoAcid Pyrido_DAAO Pyrido[3,4-d]pyridazin-1(2H)-one Derivative Pyrido_DAAO->DAAO Inhibition

Caption: Mechanism of action of a DAAO inhibitor.

Future Directions and Conclusion

The Pyrido[3,4-d]pyridazin-1(2H)-one scaffold represents a highly promising and versatile core for the development of new therapeutic agents. The established synthetic routes allow for extensive chemical exploration, and the diverse biological activities reported for its derivatives highlight its potential in a wide range of therapeutic areas.

Future research in this area could focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic exploration of the chemical space around the scaffold to delineate the structural requirements for potent and selective activity against various targets.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which these compounds exert their biological effects.

  • Pharmacokinetic Profiling: Optimization of the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to improve their drug-like characteristics.

  • Exploration of New Therapeutic Targets: Screening of Pyrido[3,4-d]pyridazin-1(2H)-one-based libraries against novel and challenging biological targets.

References

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. Available at: [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication. Available at: [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - NIH. Available at: [Link]

  • Study on Synthesis and Biological Activity of Some Pyridopyridazine Derivatives - Semantic Scholar. Available at: [Link]

  • Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat - PMC - PubMed Central. Available at: [Link]

  • PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT | Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Pyrido[3,4-D]pyridazin-1(2H)-one - PubChem. Available at: [Link]

  • Synthesis and biological activity of some substituted pyrazolo [3,4-d] pyridazines and related compounds | Request PDF - ResearchGate. Available at: [Link]

  • EP1758869B1 - Pyridazin-3(2h)-one derivatives and their use as pde4 inhibitors.
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC. Available at: [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. Available at: [Link]

  • 4-Hydroxypyridazin-3(2H)-one derivatives as novel D-amino acid oxidase inhibitors. Available at: [Link]

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Exploratory

Spectroscopic data (NMR, IR, Mass Spec) of Pyrido[3,4-D]pyridazin-1(2H)-one

An In-Depth Technical Guide to the Spectroscopic Data of Pyrido[3,4-d]pyridazin-1(2H)-one For Researchers, Scientists, and Drug Development Professionals Abstract Pyrido[3,4-d]pyridazin-1(2H)-one is a heterocyclic compou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Data of Pyrido[3,4-d]pyridazin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrido[3,4-d]pyridazin-1(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry due to its structural relation to a class of molecules with diverse biological activities. The pyridazine and fused pyridazine scaffolds are present in numerous compounds with applications as therapeutic agents.[1] A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation essential for drug discovery and development. This guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Pyrido[3,4-d]pyridazin-1(2H)-one. As experimental data for this specific molecule is not widely available, this document serves as a predictive guide based on established spectroscopic principles of heterocyclic chemistry and data from analogous structures. Detailed experimental protocols for synthesis and spectroscopic analysis are also presented to facilitate further research.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of Pyrido[3,4-d]pyridazin-1(2H)-one features a fused pyridine and pyridazinone ring system. The pyridazinone ring contains a lactam functional group (a cyclic amide), while the pyridine ring introduces aromaticity and a nitrogen heteroatom. These features will dictate the molecule's spectroscopic properties. The presence of multiple heteroatoms and aromatic rings creates a unique electronic environment for each proton and carbon atom, which will be reflected in the NMR spectra. The functional groups, such as the N-H and C=O bonds, will give rise to characteristic absorption bands in the IR spectrum. The fused ring system is expected to be relatively stable, leading to a distinct fragmentation pattern in the mass spectrum.

Figure 1. Structure of Pyrido[3,4-d]pyridazin-1(2H)-one with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2] The predicted ¹H and ¹³C NMR spectra of Pyrido[3,4-d]pyridazin-1(2H)-one are detailed below. Predictions are based on the analysis of similar heterocyclic systems and established chemical shift principles.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyridazinone rings, as well as the N-H proton.

Proton Predicted Chemical Shift (ppm) Multiplicity Justification
N2-H 11.0 - 13.0Broad SingletThe N-H proton of the lactam is expected to be deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and its acidic nature. Its broadness is due to quadrupole broadening and potential exchange.
H4 8.0 - 8.2SingletThis proton is on a carbon adjacent to a nitrogen atom in the pyridazinone ring, leading to a downfield shift.
H5 7.8 - 8.0DoubletThis proton is part of the pyridine ring and will be a doublet due to coupling with H6.
H6 7.2 - 7.4Doublet of Doublets or TripletThis proton will be coupled to both H5 and H8, resulting in a more complex splitting pattern.
H8 8.5 - 8.7DoubletThis proton is adjacent to the nitrogen atom (N7) in the pyridine ring, causing significant deshielding and a downfield shift. It will appear as a doublet due to coupling with H6.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the chemical environment of each carbon atom.

Carbon Predicted Chemical Shift (ppm) Justification
C1 160 - 165The carbonyl carbon of the lactam is highly deshielded and will appear significantly downfield. For pyridazin-3(2H)-one, the C3 (equivalent to C1 here) appears at δ 164.00.[3]
C4 135 - 140This aromatic carbon is adjacent to a nitrogen atom.
C4a 125 - 130This is a bridgehead carbon in the fused ring system.
C5 120 - 125An aromatic carbon in the pyridine ring.
C6 130 - 135An aromatic carbon in the pyridine ring.
C8 145 - 150This carbon is adjacent to the nitrogen atom (N7) in the pyridine ring, leading to a downfield shift.
C8a 140 - 145A bridgehead carbon adjacent to the lactam nitrogen and part of the pyridine ring.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.[4] The predicted IR absorption bands for Pyrido[3,4-d]pyridazin-1(2H)-one are based on the characteristic vibrational frequencies of its functional groups.

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Mode
N-H 3100 - 3300Stretching (broad)
C-H (aromatic) 3000 - 3100Stretching
C=O (lactam) 1660 - 1690Stretching (strong)
C=N and C=C 1500 - 1650Ring Stretching
C-H (aromatic) 750 - 900Out-of-plane bending

The IR spectrum of the parent pyridazine shows characteristic ring vibrations in the 1400-1600 cm⁻¹ region.[5] The lactam C=O stretch is a particularly strong and diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[6]

  • Molecular Ion Peak (M⁺˙) : The molecular weight of Pyrido[3,4-d]pyridazin-1(2H)-one (C₇H₅N₃O) is 147.13 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 147.

  • Predicted Fragmentation Pattern : The fragmentation of fused heterocyclic systems can be complex. A plausible fragmentation pathway for Pyrido[3,4-d]pyridazin-1(2H)-one may involve:

    • Loss of CO (m/z 28) from the lactam, a common fragmentation for such structures, leading to a fragment at m/z = 119.[7]

    • Subsequent loss of HCN (m/z 27) from the remaining ring system.

    • Retro-Diels-Alder reactions are also possible, leading to the cleavage of one of the rings.[8]

Proposed Synthesis and Spectroscopic Characterization Workflow

A plausible synthetic route to Pyrido[3,4-d]pyridazin-1(2H)-one involves the cyclocondensation of a suitable precursor, such as pyridine-3,4-dicarboxylic acid or its derivative, with hydrazine.[9]

synthesis_and_analysis_workflow Figure 2. Workflow for Synthesis and Spectroscopic Analysis. start Starting Materials (e.g., Pyridine-3,4-dicarboxylic acid) synthesis Synthesis of Pyrido[3,4-d]pyridazin-1(2H)-one start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry (e.g., ESI-MS) purification->ms analysis Data Analysis and Structure Elucidation nmr->analysis ir->analysis ms->analysis end Final Characterized Compound analysis->end

Figure 2. Workflow for Synthesis and Spectroscopic Analysis.

Experimental Protocols
  • To a solution of pyridine-3,4-dicarboxylic acid (1 eq.) in a suitable solvent (e.g., ethanol or acetic acid), add hydrazine hydrate (1.1 eq.).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[10]

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the unambiguous assignment of all proton and carbon signals.

  • Acquire the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[1]

  • Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.

  • Record the spectrum in the range of 4000-400 cm⁻¹.

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system.

  • Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI), in positive ion mode.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectroscopic data for Pyrido[3,4-d]pyridazin-1(2H)-one. The provided data, based on established principles and analogous compounds, serves as a valuable resource for researchers working on the synthesis and characterization of this and related heterocyclic compounds. The outlined experimental protocols offer a practical framework for obtaining and interpreting the spectroscopic data necessary for advancing research in this area of medicinal chemistry.

References

  • Gasteiger, J., et al. (2002). "Prediction of 1H NMR Chemical Shifts Using Neural Networks". Analytical Chemistry, 74(1), 80-90.
  • Innovatech Labs. (2022). "How Does FTIR Analysis Work?".
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  • MDPI. (2005). "Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon".
  • National Institutes of Health (NIH). "An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer".
  • Nanalysis. (2024). "Guide: Preparing a Sample for NMR analysis – Part I".
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  • ResearchGate. (2013). "Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)".
  • RSC Publishing. (2016). "Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents".
  • ScienceDirect. "Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines".
  • Sigma-Aldrich.
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Foundational

In Silico Prediction of Pyrido[3,4-d]pyridazin-1(2H)-one Bioactivity: A Senior Application Scientist's Guide

This guide provides a comprehensive framework for the in silico prediction of the bioactivity of the Pyrido[3,4-d]pyridazin-1(2H)-one scaffold. As researchers, scientists, and drug development professionals, leveraging c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in silico prediction of the bioactivity of the Pyrido[3,4-d]pyridazin-1(2H)-one scaffold. As researchers, scientists, and drug development professionals, leveraging computational tools is paramount for accelerating the discovery of novel therapeutics. This document moves beyond a mere listing of methods to offer a strategic and logical approach, grounded in established scientific principles, to effectively profile the pharmacological potential of this promising heterocyclic core.

Introduction: The Therapeutic Potential of the Pyrido[3,4-d]pyridazin-1(2H)-one Scaffold

The pyridazinone moiety is a well-established "privileged scaffold" in medicinal chemistry, known to interact with a diverse range of biological targets.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[4][5][6] The fused pyridopyridazinone system, specifically the Pyrido[3,4-d]pyridazin-1(2H)-one core, presents a unique electronic and steric profile, suggesting its potential to interact with specific biological targets with high affinity and selectivity. The primary focus of in silico bioactivity prediction for this scaffold is to hypothesize and validate its potential molecular targets and mechanisms of action, thereby guiding synthetic efforts and biological screening in a more resource-efficient manner.

Foundational Strategy: A Multi-faceted In Silico Approach

A robust in silico evaluation does not rely on a single computational method. Instead, it integrates multiple techniques to build a comprehensive and cross-validated prediction of bioactivity. This guide advocates for a tiered approach, starting with broad target prediction and progressing to more detailed, atomistic-level interaction analysis.

Caption: A multi-phase workflow for the in silico bioactivity prediction of novel compounds.

Phase 1: Target Identification and Prioritization

The initial and most critical step is to identify a set of high-probability protein targets for the Pyrido[3,4-d]pyridazin-1(2H)-one core. This is not a random search but a data-driven process.

Target Fishing and Ligand-Based Similarity Searching

Causality: The principle of molecular similarity dictates that structurally related molecules are likely to have similar biological activities. By using the Pyrido[3,4-d]pyridazin-1(2H)-one scaffold as a query, we can search large bioactivity databases for structurally similar compounds with known biological targets.

Protocol:

  • Scaffold Preparation: Draw the Pyrido[3,4-d]pyridazin-1(2H)-one structure in a chemical drawing software (e.g., ChemDraw) and save it in a standard format (e.g., SMILES or SDF).

  • Database Selection: Utilize publicly accessible and comprehensive bioactivity databases such as ChEMBL and PubChem.[7][8]

  • Similarity Search: Perform a Tanimoto-based similarity search in the selected databases using the prepared scaffold. A Tanimoto coefficient threshold of ≥ 0.85 is a good starting point for identifying close analogs.

  • Target Annotation Analysis: Analyze the biological targets associated with the retrieved similar compounds. Look for recurring target families (e.g., kinases, G-protein coupled receptors).

  • Target Prediction Servers: Employ target prediction web servers like SwissTargetPrediction, which use a combination of 2D and 3D similarity measures to predict the most probable protein targets.

Literature and Patent Mining

A thorough review of scientific literature and patents is indispensable. Many pyridazinone and pyridopyrimidine derivatives have been synthesized and evaluated for various biological activities.[1][3][9]

Key Search Terms: "Pyrido[3,4-d]pyridazin-1(2H)-one biological activity", "pyridopyridazinone derivatives synthesis and bioactivity", "pharmacology of pyridazinones".

Anticipated Target Classes: Based on existing literature for related scaffolds, the following protein families are high-priority candidates for investigation:

  • Protein Kinases: A significant number of pyridazinone-containing compounds are potent kinase inhibitors.[2][10] Specific kinases of interest include:

    • c-Met Kinase: Pyridazinone derivatives have been identified as potent and selective inhibitors of c-Met kinase, a key target in oncology.[11][12]

    • Tyrosine Kinases: Various pyridazinone analogs have shown inhibitory activity against a range of tyrosine kinases.[2]

  • Poly (ADP-ribose) polymerase (PARP): Several approved anticancer drugs with a pyridazinone core, such as Olaparib, are PARP inhibitors.[2]

  • Phosphodiesterases (PDEs): Certain pyridazinone derivatives exhibit inhibitory activity against PDEs, suggesting potential applications in cardiovascular diseases.[5]

Prioritized Target List: Based on the convergence of evidence from similarity searching and literature review, a prioritized list of potential protein targets should be compiled for further investigation.

Target Class Specific Examples Therapeutic Area Rationale
Protein Kinasesc-Met, EGFR, VEGFR, FGFROncologyHigh prevalence in literature for related scaffolds.[2][10]
PARPPARP1, PARP2OncologyKnown pharmacophore for PARP inhibition.[2]
PhosphodiesterasesPDE3, PDE5CardiovascularEstablished activity of pyridazinone derivatives.[5]

Phase 2: Interaction Modeling and Affinity Prediction

With a list of prioritized targets, the next phase involves predicting the binding mode and estimating the binding affinity of the Pyrido[3,4-d]pyridazin-1(2H)-one scaffold to these proteins.

Molecular Docking

Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The scoring function then estimates the binding affinity. This provides insights into the specific interactions that stabilize the ligand-protein complex.

Protocol:

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). If multiple structures are available, select a high-resolution structure with a co-crystallized ligand similar to the query scaffold.

    • Prepare the protein using software like Schrödinger Maestro, MOE, or AutoDock Tools. This involves removing water molecules, adding hydrogen atoms, assigning bond orders, and minimizing the structure to relieve steric clashes.

  • Ligand Preparation:

    • Generate a 3D conformation of the Pyrido[3,4-d]pyridazin-1(2H)-one scaffold.

    • Perform a conformational search to generate a set of low-energy conformers.

    • Assign partial charges using a suitable force field (e.g., OPLS, AMBER).

  • Docking Simulation:

    • Define the binding site based on the co-crystallized ligand or using a binding site prediction tool.

    • Perform the docking using software such as Glide, AutoDock Vina, or GOLD.[13]

    • Analyze the resulting docking poses and scores. The best pose is typically the one with the lowest energy score.

  • Interaction Analysis:

    • Visualize the predicted binding mode and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Proposed One-Pot, Three-Component Synthesis of Substituted Pyrido[3,4-d]pyridazin-1(2H)-ones

For Researchers, Scientists, and Drug Development Professionals Abstract The Pyrido[3,4-d]pyridazin-1(2H)-one scaffold is a nitrogen-rich heterocyclic system of significant interest in medicinal chemistry due to its stru...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Pyrido[3,4-d]pyridazin-1(2H)-one scaffold is a nitrogen-rich heterocyclic system of significant interest in medicinal chemistry due to its structural similarity to a variety of biologically active pyridopyrimidines and pyridazinones.[1][2] These related compounds have demonstrated a broad spectrum of pharmacological activities, including potential as anticancer and anti-inflammatory agents.[3][4][5][6][7] This document outlines a proposed, efficient one-pot, three-component synthesis of substituted Pyrido[3,4-d]pyridazin-1(2H)-ones. The described methodology is designed to offer a streamlined and convergent approach to this valuable heterocyclic core, enabling the rapid generation of diverse derivatives for chemical biology and drug discovery applications.

Introduction: The Rationale for a Convergent Synthesis

The development of novel therapeutic agents frequently relies on the efficient synthesis of complex molecular scaffolds. The Pyrido[3,4-d]pyridazin-1(2H)-one core represents an under-explored area of chemical space with high potential for biological activity. Traditional multi-step syntheses of related fused heterocyclic systems can be time-consuming, resource-intensive, and often suffer from cumulative yield losses. A one-pot reaction, where multiple bond-forming events occur in a single reaction vessel, offers a more elegant and efficient alternative. By minimizing intermediate purification steps, such a strategy reduces solvent waste, saves time, and can lead to higher overall yields.

This application note details a proposed one-pot synthesis that combines the principles of Knoevenagel condensation, Michael addition, and cyclocondensation to construct the Pyrido[3,4-d]pyridazin-1(2H)-one scaffold from three readily available components. This approach is designed to be modular, allowing for the introduction of diverse substituents at multiple positions of the heterocyclic core, thereby facilitating the exploration of structure-activity relationships (SAR).

Proposed One-Pot Synthetic Strategy and Mechanism

The proposed one-pot synthesis involves the reaction of an ethyl 2-aminonicotinate derivative (1 ), an aldehyde (2 ), and a β-ketoester (3 ) in the presence of a suitable base, followed by the addition of hydrazine hydrate (4 ) to effect the final cyclization.

The plausible reaction mechanism is as follows:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde (2 ) and the β-ketoester (3 ) to form an α,β-unsaturated dicarbonyl intermediate (I ).

  • Michael Addition: The amino group of the ethyl 2-aminonicotinate (1 ) then acts as a nucleophile in a Michael addition to the electron-deficient alkene of intermediate (I ). This forms a new carbon-nitrogen bond and generates a more complex intermediate (II ).

  • Intramolecular Cyclization and Dehydration: Intermediate (II ) is a γ-keto ester derivative, which is now suitably functionalized for cyclization. The addition of hydrazine hydrate (4 ) to the reaction mixture initiates a cyclocondensation reaction with the keto and ester functionalities of (II ). This proceeds through the formation of a hydrazone, followed by intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine onto the ester carbonyl, and subsequent elimination of ethanol and water to form the stable, aromatic Pyrido[3,4-d]pyridazin-1(2H)-one ring system (5 ).

The overall transformation allows for the controlled and convergent assembly of the target heterocycle with substituents R¹, R², and R³ originating from the starting materials.

Visualizing the Workflow

G cluster_0 One-Pot Reaction Vessel Start Ethyl 2-aminonicotinate (1) Aldehyde (2) β-Ketoester (3) Base (e.g., Piperidine) Knoevenagel Knoevenagel Condensation Start->Knoevenagel Initial Reaction Michael Michael Addition Knoevenagel->Michael Formation of Intermediate I Intermediate_II Formation of γ-Keto Ester Intermediate (II) Michael->Intermediate_II Hydrazine Addition of Hydrazine Hydrate (4) Intermediate_II->Hydrazine In-situ Cyclocondensation Cyclocondensation Hydrazine->Cyclocondensation Product Substituted Pyrido[3,4-d]pyridazin-1(2H)-one (5) Cyclocondensation->Product Aromatization Workup Reaction Work-up and Purification Product->Workup

Caption: Proposed workflow for the one-pot synthesis.

Detailed Experimental Protocol (Proposed)

This protocol describes a general procedure for the proposed one-pot synthesis of a representative Pyrido[3,4-d]pyridazin-1(2H)-one.

Materials:

  • Ethyl 2-aminonicotinate (or substituted analog)

  • Aromatic or aliphatic aldehyde

  • Ethyl acetoacetate (or other β-ketoester)

  • Hydrazine hydrate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Glacial acetic acid (for final cyclization step)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Initial Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-aminonicotinate (10 mmol, 1.0 eq.), the desired aldehyde (10 mmol, 1.0 eq.), ethyl acetoacetate (10 mmol, 1.0 eq.), and ethanol (30 mL).

  • Catalysis: Add piperidine (1 mmol, 0.1 eq.) to the reaction mixture.

  • Initial Reaction: Heat the mixture to reflux (approximately 80°C) and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the intermediate adduct.

  • Hydrazine Addition: After the initial reaction is deemed complete, cool the mixture to approximately 60°C. Cautiously add hydrazine hydrate (15 mmol, 1.5 eq.) to the flask.

  • Cyclization: Add glacial acetic acid (5 mL) to the reaction mixture to facilitate the cyclization and dehydration steps.

  • Final Reflux: Heat the reaction mixture back to reflux and maintain for an additional 4-6 hours, or until TLC analysis indicates the formation of the final product.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume in vacuo.

    • Pour the resulting crude mixture into ice-water (100 mL).

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) or by column chromatography on silica gel to afford the pure substituted Pyrido[3,4-d]pyridazin-1(2H)-one.

Table of Proposed Reaction Parameters and Scope

The following table illustrates the potential scope of this proposed one-pot synthesis with various starting materials. The yields are hypothetical and would require experimental validation.

EntryR¹ (from aminonicotinate)R² (from aldehyde)R³ (from β-ketoester)Expected ProductHypothetical Yield (%)
1HPhenylMethyl4-Methyl-3-phenylpyrido[3,4-d]pyridazin-1(2H)-one65-75
2H4-ChlorophenylMethyl3-(4-Chlorophenyl)-4-methylpyrido[3,4-d]pyridazin-1(2H)-one60-70
3H4-MethoxyphenylMethyl3-(4-Methoxyphenyl)-4-methylpyrido[3,4-d]pyridazin-1(2H)-one65-75
4HThiophen-2-ylMethyl4-Methyl-3-(thiophen-2-yl)pyrido[3,4-d]pyridazin-1(2H)-one55-65
56-ChloroPhenylMethyl7-Chloro-4-methyl-3-phenylpyrido[3,4-d]pyridazin-1(2H)-one50-60
6HPhenylPhenyl4-Phenyl-3-phenylpyrido[3,4-d]pyridazin-1(2H)-one55-65

Trustworthiness and Self-Validation

The proposed protocol is grounded in well-established reaction mechanisms in heterocyclic chemistry.[8][9][10] The progress of the reaction can be monitored at each stage using standard analytical techniques such as TLC, LC-MS, and NMR spectroscopy. The identity and purity of the final products should be confirmed by a combination of melting point analysis, ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The characteristic lactam carbonyl stretch in the IR spectrum would provide further evidence for the formation of the pyridazinone ring.

Conclusion

This application note presents a rational and scientifically sound proposal for a one-pot, three-component synthesis of substituted Pyrido[3,4-d]pyridazin-1(2H)-ones. This methodology, if validated, would provide a powerful tool for the rapid and efficient generation of a library of these promising heterocyclic compounds. Such a library would be invaluable for screening for novel biological activities and for the development of new therapeutic agents. Further experimental work is warranted to optimize the reaction conditions and explore the full scope and limitations of this proposed synthesis.

References

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. Retrieved January 21, 2026, from [Link]

  • Katritzky, A. R., & Rachwal, S. (2010). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Retrieved January 21, 2026, from [Link]

  • Hovakimyan, S. A., Babakhanyan, A. V., Voskanyan, V. S., Karapetian, V. E., Panosyan, G. A., & Kocharian, S. T. (2004). SYNTHESIS OF PYRIDAZINONE DERIVATIVES. Chemistry of Heterocyclic Compounds, 40(8), 1047–1052. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. Retrieved January 21, 2026, from [Link]

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  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (2023). PubMed. Retrieved January 21, 2026, from [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (n.d.). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Retrieved January 21, 2026, from [Link]

  • Design of γ-keto and hydrazino esters and ribosome-mediated synthesis of pyridazinone bonds. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2023). PubMed. Retrieved January 21, 2026, from [Link]

  • Product Class 8: Pyridazines. (n.d.). Thieme. Retrieved January 21, 2026, from [Link]

  • Ultrasound-Promoted One-Pot, Four-Component Synthesis of Pyridin-2(1H)-One Derivatives. (2014). MDPI. Retrieved January 21, 2026, from [Link]

  • A New One-Pot Synthesis of 3,6-Disubstituted Pyridazines Starting from β-Nitro-β,γ-Unsaturated Ketones. (2018). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2024). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. Retrieved January 21, 2026, from [Link]

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Application

Application Notes and Protocols: Characterizing Pyrido[3,4-d]pyridazin-1(2H)-one as a Selective FER Tyrosine Kinase Inhibitor

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of Pyrido[3,4-d]pyridazin-1(2H)-one and its derivatives as inhibitors of FER tyrosin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of Pyrido[3,4-d]pyridazin-1(2H)-one and its derivatives as inhibitors of FER tyrosine kinase. FER, a non-receptor tyrosine kinase, is a critical mediator of signaling pathways that regulate cell-cell adhesion, migration, and proliferation.[1][2] Its overexpression and aberrant activity are implicated in the progression and metastasis of various cancers, including breast, lung, and prostate cancer, making it a compelling target for therapeutic intervention.[3][4][5][6] Recently, novel Pyrido[3,4-d]pyridazin-1(2H)-one compounds have been identified as potent and selective FER inhibitors, demonstrating significant antitumor activity in preclinical models.[7][8][9] This guide details the scientific rationale and step-by-step protocols for the biochemical and cell-based characterization of these inhibitors, ensuring robust and reproducible data generation for basic research and drug discovery programs.

Introduction: The Rationale for Targeting FER Kinase

FER (Feline sarcoma-related) is a non-receptor tyrosine kinase that, along with its close homolog FES, constitutes the FES/FER family.[1] It is a crucial intracellular signaling node, acting downstream of various growth factor receptors like EGFR and PDGFR.[10][11] Upon activation, FER phosphorylates a range of substrates, influencing the actin cytoskeleton, cell adhesion dynamics, and gene expression.[1][11]

Elevated FER expression is strongly correlated with tumor aggressiveness and poor patient prognosis in several cancers.[6][12][13] Mechanistically, FER promotes cancer cell migration and invasion by phosphorylating cortactin and modulating integrin-dependent cell adhesion.[7][12] It also contributes to cell survival and proliferation by activating pathways such as the NF-κB signaling cascade.[6][10] The discovery of oncogenic fusion genes involving FER further underscores its role as a driver in malignancy, solidifying its status as a high-value therapeutic target.[7]

The Pyrido[3,4-d]pyridazin-1(2H)-one scaffold represents a promising chemical series for targeting FER. Through high-throughput screening and subsequent structure-activity relationship (SAR) studies, derivatives such as DS21360717 have been developed, exhibiting potent enzymatic inhibition and in vivo antitumor efficacy.[7][8][9] This document provides the essential methodologies to validate and characterize such compounds.

FER Kinase Signaling Pathway

FER kinase integrates signals from cell surface receptors to regulate key cellular processes. The diagram below illustrates its position in the signaling network, highlighting its upstream activators and key downstream substrates that are central to its function in cancer progression.

FER_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors & Cellular Response EGFR EGFR FER_node FER Kinase EGFR->FER_node Activation PDGFR PDGFR PDGFR->FER_node Activation GrowthFactors Growth Factors (EGF, PDGF) GrowthFactors->EGFR GrowthFactors->PDGFR Cortactin Cortactin (CTTN) Phosphorylation FER_node->Cortactin STAT3 STAT3 Phosphorylation FER_node->STAT3 NFkB NF-κB Pathway Activation FER_node->NFkB Cytoskeleton Actin Cytoskeleton Rearrangement Cortactin->Cytoskeleton Proliferation Cell Proliferation & Survival STAT3->Proliferation NFkB->Proliferation Adhesion Cell Adhesion & Migration Cytoskeleton->Adhesion Inhibitor Pyrido[3,4-d]pyridazin-1(2H)-one Inhibitor->FER_node Inhibition

Figure 1. Simplified FER Kinase Signaling Pathway.

Biochemical Characterization: Direct Inhibition of Kinase Activity

The initial and most critical step in characterizing a kinase inhibitor is to determine its potency and selectivity through direct enzymatic assays. These in vitro assays isolate the kinase, substrate, and inhibitor from other cellular components, providing a clean system to measure the compound's direct effect on enzymatic activity.

Protocol 1: In Vitro FER Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[14] The ADP-Glo™ assay is highly sensitive and suitable for determining IC50 values.[14][15]

Causality and Experimental Rationale:

  • Recombinant Human FER: Using a purified, active enzyme is essential to ensure the measured activity is specific to FER.

  • Poly(Glu,Tyr) 4:1 Substrate: This synthetic polymer is a generic substrate for many tyrosine kinases and is commonly used for FER activity assays.[16]

  • ATP Concentration: The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors that bind to the ATP pocket.

  • ADP-Glo™ Reagent System: This two-step process first depletes the remaining ATP, preventing background signal, and then converts the reaction-generated ADP back into ATP, which is used by luciferase to produce a light signal proportional to kinase activity.[14]

Materials:

  • Recombinant Human FER Kinase (e.g., from Promega, Reaction Biology)

  • Pyrido[3,4-d]pyridazin-1(2H)-one compound stock (10 mM in DMSO)

  • Kinase Substrate: Poly(Glu,Tyr) 4:1

  • ATP (10 mM stock)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

Workflow Diagram:

Figure 2. Workflow for the In Vitro FER Kinase Inhibition Assay.

Step-by-Step Protocol:

  • Inhibitor Preparation: Prepare a serial dilution of the Pyrido[3,4-d]pyridazin-1(2H)-one compound. A typical starting point is a 10-point, 3-fold dilution series starting from 100 µM.

  • Assay Plate Setup: Add 5 µL of the diluted compound or DMSO (for 0% and 100% activity controls) to the wells of a white assay plate.

  • Kinase/Substrate Mix: Prepare a master mix containing FER kinase and the Poly(Glu,Tyr) substrate in kinase buffer. Add 10 µL of this mix to each well.

  • Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Prepare an ATP solution in kinase buffer. Add 10 µL to each well to start the kinase reaction. The final volume is 25 µL.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction: Add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Data Presentation: Potency and Selectivity Profile

The IC50 values should be summarized in a table to compare the potency against FER with other related kinases, establishing the compound's selectivity profile.

Kinase Target Representative IC50 (nM) for Compound DS-X
FER 0.5
FES5.2
SRC> 1000
ABL1850
EGFR> 2000
Table 1. Example kinase selectivity profile for a hypothetical Pyrido[3,4-d]pyridazin-1(2H)-one derivative. Lower values indicate higher potency.

Cellular Characterization: Target Engagement and Functional Effects

While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to verify that the compound can permeate the cell membrane, engage its target in the complex cellular environment, and exert a functional biological effect.[17][18][19]

Protocol 2: Cellular Target Engagement via Western Blot

This protocol measures the ability of the inhibitor to block FER's catalytic activity within intact cells by assessing the phosphorylation status of FER itself (autophosphorylation) or a direct downstream substrate.

Causality and Experimental Rationale:

  • Cell Line Selection: Use a cell line with detectable levels of active FER. Cancer cell lines known for high FER expression (e.g., triple-negative breast cancer lines) are ideal.[12]

  • Serum Starvation & Stimulation: Serum starvation synchronizes cells and reduces background kinase activity. Stimulation with a growth factor like EGF can activate upstream pathways leading to FER activation, providing a robust signal window.[10]

  • Phosphatase and Protease Inhibitors: These are absolutely critical in the lysis buffer to preserve the phosphorylation state of proteins, which can be rapidly reversed by endogenous phosphatases upon cell lysis.

  • Blocking Agent: Use Bovine Serum Albumin (BSA) for blocking instead of non-fat milk. Milk contains the phosphoprotein casein, which can cause high background when using anti-phosphotyrosine antibodies.

Workflow Diagram:

Figure 3. Western Blot workflow to assess inhibition of FER phosphorylation.

Step-by-Step Protocol:

  • Cell Culture: Seed an appropriate cancer cell line (e.g., MDA-MB-231) in 6-well plates and grow to 70-80% confluency.

  • Inhibitor Treatment: Pre-treat cells with increasing concentrations of the Pyrido[3,4-d]pyridazin-1(2H)-one compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells directly in the plate using ice-cold RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.

  • Protein Quantification: Clarify lysates by centrifugation. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Electrophoresis and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[20]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody targeting phosphorylated FER (p-FER) or a substrate. In parallel, probe separate blots with antibodies for total FER and a loading control (e.g., β-actin) to ensure equal loading.

  • Detection: Wash the membrane extensively with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager.

Protocol 3: Anti-Proliferative Activity (CellTiter-Glo® Assay)

This protocol measures the effect of the inhibitor on the viability and proliferation of cancer cells. To confirm that the anti-proliferative effect is due to FER inhibition, it is ideal to compare a FER-dependent cell line with its parental control line.

Causality and Experimental Rationale:

  • FER-Dependent Cell Model: Ba/F3 cells are an IL-3 dependent pro-B cell line. When engineered to express an oncogenic or constitutively active kinase like FER, they become IL-3 independent for survival and proliferation. This creates a clean system where cell viability is directly coupled to the activity of the engineered kinase.[7][21] Comparing the inhibitor's effect on Ba/F3-FER cells versus the parental Ba/F3-Mock cells (grown with IL-3) is the gold standard for demonstrating on-target, mechanism-based cell killing.

  • CellTiter-Glo® Assay: This assay quantifies ATP, a marker of metabolically active, viable cells.[22][23] Its "add-mix-measure" format is simple, robust, and ideal for high-throughput screening.[22][24]

Workflow Diagram:

Figure 4. Workflow for the Cell Viability and Anti-Proliferation Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed Ba/F3-FER and Ba/F3-Mock cells into white, clear-bottom 96-well plates at a density of 5,000-10,000 cells/well.

  • Compound Addition: Add serial dilutions of the Pyrido[3,4-d]pyridazin-1(2H)-one compound to the wells. Include DMSO-only wells as a 100% viability control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Preparation: Remove the plates from the incubator and allow them to equilibrate to room temperature for about 30 minutes.

  • Reagent Addition: Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.[25]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the DMSO controls and plot the results to determine the GI50 (concentration for 50% growth inhibition) for each cell line.

Data Presentation: On-Target Cellular Activity

A significant difference in GI50 values between the FER-dependent and control cell lines provides strong evidence of on-target activity.

Cell Line Description Representative GI50 (nM) for Compound DS-X
Ba/F3-FERProliferation is driven by FER kinase25
Ba/F3-MockProliferation is driven by IL-3> 5000
Table 2. Example anti-proliferative activity, demonstrating on-target effects of a hypothetical Pyrido[3,4-d]pyridazin-1(2H)-one derivative.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of Pyrido[3,4-d]pyridazin-1(2H)-one derivatives as FER kinase inhibitors. By systematically progressing from biochemical potency and selectivity assays to cell-based measures of target engagement and anti-proliferative function, researchers can confidently validate hit compounds and advance lead candidates. Successful characterization using these methods provides a strong foundation for subsequent, more complex studies, including the evaluation of effects on cell migration and invasion, and ultimately, assessment of in vivo efficacy and tolerability in animal models of cancer.[21][26]

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Method

Application Notes and Protocols for the Evaluation of Pyrido[3,4-d]pyridazin-1(2H)-one Derivatives in Cancer Cell Line Studies

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of Pyrido[3,4-d]pyridazin-1(2H)-one derivatives as potential anticancer...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of Pyrido[3,4-d]pyridazin-1(2H)-one derivatives as potential anticancer agents. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation for key in vitro assays to characterize the biological activity of this promising class of heterocyclic compounds.

Introduction: The Therapeutic Potential of Pyrido[3,4-d]pyridazin-1(2H)-one Derivatives

The pyridazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] The fused Pyrido[3,4-d]pyridazin-1(2H)-one core, in particular, has garnered significant interest as a template for the design of inhibitors targeting key regulators of cancer cell proliferation and survival. Several compounds based on related pyridazinone and pyridopyrimidine cores have shown potent inhibitory activity against enzymes such as Poly(ADP-ribose) polymerase (PARP) and various protein kinases, which are critical for DNA repair and cell cycle progression in cancer cells.[3][4][5][6]

Dysregulation of the cell cycle is a hallmark of cancer, making the proteins that control it, such as Cyclin-Dependent Kinases (CDKs), attractive targets for therapeutic intervention.[6][7][8] Furthermore, exploiting deficiencies in DNA repair pathways in cancer cells through the inhibition of enzymes like PARP has proven to be a successful therapeutic strategy.[3][4][5] This document provides a framework for the systematic in vitro evaluation of novel Pyrido[3,4-d]pyridazin-1(2H)-one derivatives to elucidate their mechanism of action and identify promising candidates for further development.

Initial Screening: Assessing Cytotoxicity and Antiproliferative Activity

The initial step in evaluating a new chemical entity is to determine its effect on cancer cell viability and proliferation. This is typically achieved through cell viability assays that measure the metabolic activity of a cell population after treatment with the compound.[9] The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound that inhibits a biological process by 50%.[10][11]

Key Assay: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[12][13] The assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[12] The amount of formazan produced is directly proportional to the number of living cells.[12]

Table 1: Hypothetical IC50 Values of Pyrido[3,4-d]pyridazin-1(2H)-one Derivatives in Various Cancer Cell Lines

Compound IDDerivative SubstitutionMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)UO-31 (Renal Cancer) IC50 (µM)
PD-01 Unsubstituted> 50> 50> 50> 50
PD-02 4-chloro-phenyl at C712.518.215.89.7
PD-03 3-fluoro-phenyl at C78.310.17.55.2
PD-04 4-methoxy-phenyl at C725.132.728.419.8
Doxorubicin (Reference Drug)0.81.20.91.5
Protocol: MTT Cell Viability Assay[12][15][16]
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Pyrido[3,4-d]pyridazin-1(2H)-one derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Experimental Workflow for Cell Viability Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Seed Cancer Cells (96-well plate) treat_cells Treat Cells with Compounds (48-72h incubation) prep_cells->treat_cells prep_compounds Prepare Serial Dilutions of Compounds prep_compounds->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50

Caption: Workflow for determining the IC50 of Pyrido[3,4-d]pyridazin-1(2H)-one derivatives.

Elucidating the Mechanism of Action: Cell Cycle Analysis

Compounds that inhibit cell proliferation often do so by interfering with the cell cycle. Cell cycle analysis by flow cytometry is a powerful technique to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[7][15] This is achieved by staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), which binds stoichiometrically to DNA.

Expected Outcomes

An accumulation of cells in a specific phase of the cell cycle after treatment suggests that the compound may be targeting a checkpoint or a key regulator of that phase. For example, an increase in the G2/M population might indicate inhibition of CDK1 or interference with microtubule dynamics.

Protocol: Cell Cycle Analysis by Flow Cytometry[17][19][20]
  • Cell Treatment: Seed cells in 6-well plates and treat with the Pyrido[3,4-d]pyridazin-1(2H)-one derivatives at their IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing to prevent cell clumping. Incubate at -20°C for at least 2 hours or overnight.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[16] The RNase A is crucial to prevent the staining of double-stranded RNA.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of the PI-stained cells is proportional to the DNA content.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Logical Flow of Cell Cycle Analysis

G start Cancer Cell Culture treatment Treat with Pyrido[3,4-d]pyridazin-1(2H)-one Derivative start->treatment harvest Harvest and Fix Cells (Ethanol) treatment->harvest stain Stain with Propidium Iodide and RNase A harvest->stain flow Analyze by Flow Cytometry stain->flow analysis Quantify Cell Cycle Phase Distribution flow->analysis G compound Pyrido[3,4-d]pyridazin-1(2H)-one Derivative (PD-03) cdk CDK/Cyclin Complex compound->cdk Inhibition parp PARP compound->parp Inhibition rb Rb cdk->rb Phosphorylation e2f E2F rb->e2f Inhibition s_phase S-Phase Entry e2f->s_phase dna_repair DNA Repair parp->dna_repair caspase Caspase-3 parp->caspase Cleavage by active Caspase-3 apoptosis Apoptosis caspase->apoptosis

Caption: A hypothetical mechanism of action for a Pyrido[3,4-d]pyridazin-1(2H)-one derivative.

Conclusion

The systematic application of the in vitro assays detailed in these notes will enable a thorough characterization of novel Pyrido[3,4-d]pyridazin-1(2H)-one derivatives. By moving from broad cytotoxicity screening to more focused mechanistic studies, researchers can identify promising lead compounds and build a strong rationale for their further preclinical and clinical development as anticancer agents. The integration of data from cell viability, cell cycle, apoptosis, and protein expression analyses will provide a comprehensive understanding of the biological effects of this important class of molecules.

References

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Application

Application Note: High-Throughput Screening of Pyrido[3,4-d]pyridazin-1(2H)-one Libraries for Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide for the high-throughput screening (HTS) of Pyrido[3,4-d]pyridazin-1(2H)-one compound libraries...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the high-throughput screening (HTS) of Pyrido[3,4-d]pyridazin-1(2H)-one compound libraries to identify novel kinase inhibitors. Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, making them prime targets for drug discovery.[1][2][3] The Pyrido[3,4-d]pyridazin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[4][5][6][7] This document details the essential steps from library management and assay development to primary and secondary screening, culminating in robust data analysis and hit validation. The protocols and insights provided herein are designed to equip researchers with the necessary tools to execute a successful HTS campaign.

Introduction: The Pursuit of Novel Kinase Inhibitors

Protein kinases play a pivotal role in regulating a vast array of cellular processes, including signal transduction, cell growth, and apoptosis.[1] Consequently, aberrant kinase activity is a hallmark of many diseases, most notably cancer, inflammatory disorders, and autoimmune diseases.[1] This has established kinases as one of the most important classes of drug targets.[2][3] The development of small molecule kinase inhibitors has revolutionized the treatment of several cancers, with drugs like Gleevec and Iressa serving as landmark examples.[2][3]

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large and diverse compound libraries to identify "hits" that modulate the activity of a specific biological target.[8] The Pyrido[3,4-d]pyridazin-1(2H)-one core is a promising scaffold for the development of novel kinase inhibitors due to its structural features that allow for diverse chemical modifications.[4][5] This application note outlines a strategic approach to screening these libraries, emphasizing scientific rigor and validated methodologies.

Compound Library Management: The Foundation of a Successful Screen

The quality and management of the compound library are paramount to the success of any HTS campaign.[9][10] A well-curated library of Pyrido[3,4-d]pyridazin-1(2H)-one derivatives should be synthesized with a focus on structural diversity to maximize the exploration of chemical space.[11]

Library Preparation and Quality Control
  • Synthesis: The synthesis of Pyrido[3,4-d]pyridazin-1(2H)-one derivatives can be achieved through various established chemical routes.[4] It is crucial to ensure high purity of the synthesized compounds, typically >95%, as impurities can lead to false-positive or false-negative results.

  • Quality Control (QC): Each compound should undergo rigorous QC analysis, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm identity and purity.[12]

  • Solubilization and Storage: Compounds are typically dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mM). These stock plates are then stored at low temperatures (-20°C or -80°C) to maintain compound integrity.[13]

Plate Management for HTS

For HTS, master plates are used to create assay-ready plates at the desired screening concentration. Automated liquid handlers are essential for accurately and reproducibly dispensing compounds into 384- or 1536-well microplates.[13][14]

Assay Development and Optimization: Selecting the Right Tool

The choice of assay technology is critical for a successful HTS campaign. The ideal kinase assay should be robust, sensitive, miniaturizable, and cost-effective.[1] Several homogenous (no-wash) assay formats are well-suited for HTS of kinase inhibitors.[15][16]

Overview of HTS-Compatible Kinase Assay Technologies
Assay Technology Principle Advantages Disadvantages
Luminescence-Based Assays (e.g., Kinase-Glo®) Measures the depletion of ATP, a common substrate for all kinases, through a luciferase-luciferin reaction.[16][17][18]Universal for ATP-dependent kinases, high sensitivity, and a large dynamic range.[16][18]Indirect measurement of kinase activity, susceptible to interference from compounds that inhibit luciferase.[15]
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled tracer (e.g., a peptide substrate or ATP analog) upon binding to a kinase or antibody.[19][20][21]Homogeneous format, robust, and relatively insensitive to inner filter effects.[19][21]Requires a suitable fluorescent probe and can be challenging for large protein substrates.[22]
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) A bead-based assay where binding of a phosphorylated substrate to an antibody-coated acceptor bead brings it into proximity with a donor bead, generating a luminescent signal.[23][24][25]Highly sensitive, versatile for different kinase substrates, and amenable to miniaturization.[24][26]Can be sensitive to light and requires specific antibodies.[27]
Assay Optimization and Validation

Prior to initiating the full-scale screen, the chosen assay must be rigorously optimized and validated to ensure its performance.

  • Determination of Enzyme and Substrate Concentrations: Titrate the kinase and substrate concentrations to identify optimal conditions that yield a robust signal-to-background ratio while operating under initial velocity conditions.

  • DMSO Tolerance: Assess the assay's tolerance to DMSO, the solvent used for compound storage, to ensure that the final concentration in the assay does not inhibit the kinase or interfere with the detection reagents.

  • Z'-Factor Determination: The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[28][29][30] It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls.[28] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[31][32]

Z'-Factor Calculation:



The High-Throughput Screening Workflow

The HTS workflow is a multi-step process that involves primary screening, hit confirmation, and secondary assays.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Assays Primary_Screen Single-Concentration Screen (e.g., 10 µM) Hit_Identification Initial Hit Identification (e.g., >50% Inhibition) Primary_Screen->Hit_Identification Data Analysis Confirmation_Screen Re-testing of Primary Hits Hit_Identification->Confirmation_Screen Progression Dose_Response IC50 Determination Confirmation_Screen->Dose_Response Confirmed Hits False_Positive_Assays Counter-screens Dose_Response->False_Positive_Assays Potent Hits Orthogonal_Assays Orthogonal Biochemical Assays False_Positive_Assays->Orthogonal_Assays Validated Hits Cell_Based_Assays Cell-Based Target Engagement & Downstream Signaling Orthogonal_Assays->Cell_Based_Assays Selectivity_Profiling Kinase Selectivity Profiling Cell_Based_Assays->Selectivity_Profiling

Caption: A generalized workflow for a high-throughput screening campaign.

Primary Screening

The entire Pyrido[3,4-d]pyridazin-1(2H)-one library is screened at a single, high concentration (typically 10-20 µM) to identify initial "hits."[33] The primary screen is designed for speed and throughput.

Hit Confirmation and Dose-Response Analysis
  • Hit Confirmation: Compounds identified as hits in the primary screen are re-tested under the same conditions to eliminate false positives arising from experimental error.

  • Dose-Response Curves: Confirmed hits are then tested over a range of concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).[14]

Secondary and Orthogonal Assays for Hit Validation

To ensure that the identified hits are genuine inhibitors of the target kinase and not assay artifacts, a series of secondary and orthogonal assays are performed.[33][34]

  • Orthogonal Biochemical Assays: Utilize a different assay technology to confirm the inhibitory activity of the hits. For example, if the primary screen was luminescence-based, an FP or AlphaScreen assay could be used as an orthogonal test.

  • Counter-Screens: These assays are designed to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors for luminescence assays).[15]

  • Cell-Based Assays: The most promising hits should be evaluated in cell-based assays to confirm their activity in a more physiologically relevant context. This can include assays that measure target engagement or the inhibition of downstream signaling pathways.

Data Analysis and Hit Prioritization

Robust data analysis is crucial for extracting meaningful results from large HTS datasets.[8][35]

Data Normalization and Hit Selection
  • Normalization: Raw data from each plate is normalized to the positive and negative controls on the same plate to account for plate-to-plate variability.

  • Hit Selection: A statistical cutoff is applied to the normalized data to identify initial hits. A common threshold is three standard deviations from the mean of the negative controls.

Structure-Activity Relationship (SAR) Analysis

Early SAR analysis of the confirmed hits can provide valuable insights into the chemical features required for inhibitory activity.[34] Clustering hits based on their chemical scaffolds can help prioritize compound series for further optimization.

Protocols

Protocol 1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate/ATP solution, and Kinase-Glo® reagent according to the manufacturer's instructions.

  • Compound Dispensing: Using an acoustic liquid handler, dispense nanoliter volumes of the Pyrido[3,4-d]pyridazin-1(2H)-one library compounds and controls (positive and negative) into a 384-well assay plate.

  • Kinase Addition: Add the kinase solution to all wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound binding.[15]

  • Initiation of Kinase Reaction: Add the substrate/ATP solution to all wells to start the kinase reaction. Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.[15]

  • Signal Detection: Add the Kinase-Glo® reagent to all wells to stop the kinase reaction and initiate the luminescent signal.[15]

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely proportional to kinase activity.[16]

Protocol 2: Fluorescence Polarization (FP) Kinase Assay
  • Reagent Preparation: Prepare FP assay buffer, kinase solution, fluorescently labeled tracer, and antibody solution (if applicable).

  • Component Addition: In a 384-well plate, add the assay buffer, library compounds/controls, kinase, and fluorescent tracer.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Measure the fluorescence polarization on a plate reader equipped with appropriate filters.[19] An increase in polarization indicates binding of the tracer to the kinase or antibody.[22][36]

Conclusion

The high-throughput screening of Pyrido[3,4-d]pyridazin-1(2H)-one libraries offers a promising avenue for the discovery of novel kinase inhibitors. A successful HTS campaign is a systematic and multi-faceted endeavor that relies on a high-quality compound library, a robust and validated assay, and a rigorous hit validation cascade. By following the principles and protocols outlined in this application note, researchers can significantly increase their chances of identifying promising lead compounds for further drug development.

References

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  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Retrieved January 21, 2026, from [Link]

  • Karst, F., & Remaud-Simeon, M. (2004). A real-time bioluminescent HTS method for measuring protein kinase activity influenced neither by ATP concentration nor by luciferase inhibition. Journal of Biomolecular Screening, 9(7), 579–587. Retrieved January 21, 2026, from [Link]

  • Vasta, J. D., & Kaddurah-Daouk, R. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology, 10(4), e53. Retrieved January 21, 2026, from [Link]

  • Unversagt, C., et al. (2014). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Analytical and Bioanalytical Chemistry, 406(25), 6045–6057. Retrieved January 21, 2026, from [Link]

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  • BellBrook Labs. (n.d.). What Is the Best Kinase Assay? Retrieved January 21, 2026, from [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. Retrieved January 21, 2026, from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved January 21, 2026, from [Link]

  • BPS Bioscience. (n.d.). Luminescent Assay Kits. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Principle of the AlphaScreen kinase assay. Retrieved January 21, 2026, from [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved January 21, 2026, from [Link]

  • Eglen, R. M., & Reisine, T. (2011). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics, 5, 16–23. Retrieved January 21, 2026, from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved January 21, 2026, from [Link]

  • Jones, C., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2135–2147. Retrieved January 21, 2026, from [Link]

  • Gurdal, E. E., et al. (2018). Study on Synthesis and Biological Activity of Some Pyrido[3,4-d]pyridazine Derivatives. Letters in Drug Design & Discovery, 15(12), 1307–1315. Retrieved January 21, 2026, from [Link]

  • BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved January 21, 2026, from [Link]

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Pyrido[3,4-d]pyridazin-1(2H)-one: A Novel Scaffold for Cardiovascular Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Pyrido[3,4-d]pyridazin-1(2H)-one Scaffold The pyridazinone moiety is a "wonde...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Pyrido[3,4-d]pyridazin-1(2H)-one Scaffold

The pyridazinone moiety is a "wonder nucleus" in medicinal chemistry, with numerous derivatives being investigated for a wide range of pharmacological activities.[1][2] A significant portion of this research has been focused on their cardiovascular effects, leading to the development of compounds with antihypertensive, vasodilator, and cardiotonic properties.[1][3] Several pyridazinone-based drugs have even advanced to clinical trials, highlighting the therapeutic promise of this chemical class.[4] The core structure's versatility allows for chemical modifications that can fine-tune its pharmacological profile.[5]

This document provides detailed application notes and protocols for the investigation of Pyrido[3,4-d]pyridazin-1(2H)-one , a specific heterocyclic system within this class, as a potential cardiovascular agent. We will outline a proposed synthetic route, a comprehensive screening cascade to evaluate its pharmacological activity, and the rationale behind these experimental designs.

Proposed Synthesis of Pyrido[3,4-d]pyridazin-1(2H)-one

While various synthetic routes for pyridazinone derivatives have been reported, a common and effective method involves the condensation of a dicarbonyl compound with hydrazine.[3][6] For the synthesis of the target compound, Pyrido[3,4-d]pyridazin-1(2H)-one, a plausible route starts from pyridine-3,4-dicarboxylic acid.

Protocol 1: Synthesis of Pyrido[3,4-d]pyridazin-1(2H)-one

Rationale: This two-step synthesis first creates the more reactive anhydride from the dicarboxylic acid, which then readily undergoes cyclocondensation with hydrazine hydrate to form the stable pyridazinone ring system.

Step 1: Synthesis of Pyrido[3,4-d]pyridine-3,4-dicarboxylic anhydride

  • Reactants: Pyridine-3,4-dicarboxylic acid, Acetic anhydride.

  • Procedure:

    • Suspend pyridine-3,4-dicarboxylic acid (1 eq) in acetic anhydride (5-10 vol).

    • Heat the mixture to reflux (approximately 140°C) for 2-4 hours, until the solid has completely dissolved.

    • Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to promote crystallization.

    • Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

    • Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the formation of the anhydride.

Step 2: Synthesis of Pyrido[3,4-d]pyridazin-1(2H)-one

  • Reactants: Pyrido[3,4-d]pyridine-3,4-dicarboxylic anhydride, Hydrazine hydrate.

  • Procedure:

    • Dissolve the anhydride (1 eq) in a suitable solvent such as ethanol or glacial acetic acid.

    • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

    • After the initial reaction subsides, heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

    • Confirm the structure of the final product, Pyrido[3,4-d]pyridazin-1(2H)-one, using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Pharmacological Evaluation: A Tiered Screening Approach

The following protocols are designed as a logical progression to comprehensively evaluate the cardiovascular potential of Pyrido[3,4-d]pyridazin-1(2H)-one, starting with in vitro assays to establish primary activity and mechanism, followed by ex vivo and in vivo studies for confirmation and assessment of systemic effects.

Tier 1: In Vitro Vascular Reactivity Assessment

Objective: To determine if Pyrido[3,4-d]pyridazin-1(2H)-one possesses direct vasorelaxant properties.

Protocol 2: Evaluation of Vasorelaxant Activity on Isolated Rat Thoracic Aorta

Rationale: The isolated aortic ring preparation is a robust and widely used model to assess the direct effects of compounds on vascular smooth muscle tone.[2][7][8] It allows for the determination of both endothelium-dependent and -independent mechanisms of vasodilation.

  • Tissue Preparation:

    • Humanely euthanize a male Wistar or Sprague-Dawley rat (250-300g).

    • Carefully excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11).

    • Clean the aorta of adherent connective and fatty tissues and cut into rings of 3-4 mm in length.

    • For some rings, the endothelium can be denuded by gently rubbing the intimal surface with a fine wire.

  • Experimental Setup:

    • Suspend the aortic rings in organ baths containing 10 mL of Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

    • Connect the rings to isometric force transducers to record changes in tension.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Experimental Protocol:

    • After equilibration, contract the aortic rings with a submaximal concentration of a vasoconstrictor agent, typically phenylephrine (1 µM) or KCl (60-80 mM).

    • Once a stable contraction plateau is reached, add cumulative concentrations of Pyrido[3,4-d]pyridazin-1(2H)-one (e.g., 1 nM to 100 µM) to the organ bath.

    • Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine or KCl.

    • In parallel experiments, use endothelium-denuded rings to assess the role of the endothelium.

    • To investigate the involvement of the nitric oxide (NO) pathway, pre-incubate some endothelium-intact rings with an inhibitor of nitric oxide synthase, such as L-NAME (100 µM), for 30 minutes before adding the vasoconstrictor.[9][10]

Data Presentation:

CompoundEC₅₀ (µM) - Endothelium IntactEC₅₀ (µM) - Endothelium DenudedEC₅₀ (µM) - with L-NAME
Pyrido[3,4-d]pyridazin-1(2H)-one Experimental ValueExperimental ValueExperimental Value
Hydralazine (Positive Control)18.21[7]--
Sodium Nitroprusside (Positive Control)~0.1~0.1~0.1

Expected Outcomes and Interpretation:

  • A concentration-dependent relaxation indicates vasorelaxant activity.

  • If the relaxation is significantly reduced in endothelium-denuded rings or in the presence of L-NAME, it suggests an endothelium-dependent mechanism involving NO production.

  • If the compound is still effective in endothelium-denuded rings, it points to a direct effect on vascular smooth muscle cells.

Tier 2: Ex Vivo Cardiac Function Assessment

Objective: To evaluate the direct effects of Pyrido[3,4-d]pyridazin-1(2H)-one on cardiac function, independent of systemic vascular and neuronal influences.

Protocol 3: Langendorff Perfused Isolated Heart Model

Rationale: The Langendorff preparation allows for the assessment of a compound's direct effects on heart rate (chronotropy), contractility (inotropy), and coronary flow.

  • Heart Isolation and Perfusion:

    • Heparinize and anesthetize a rat or guinea pig.

    • Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.

    • Mount the aorta on a Langendorff apparatus cannula and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg) and temperature (37°C).

  • Data Acquisition:

    • Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP) and the rates of pressure increase and decrease (±dP/dt).

    • Measure heart rate from the ventricular pressure signal or via ECG electrodes.

    • Measure coronary flow by collecting the perfusate that drips from the heart.

  • Experimental Protocol:

    • Allow the heart to stabilize for a 20-30 minute equilibration period.

    • Administer increasing concentrations of Pyrido[3,4-d]pyridazin-1(2H)-one into the perfusion buffer.

    • Record all hemodynamic parameters continuously.

Data Presentation:

ParameterBaselinePyrido[3,4-d]pyridazin-1(2H)-one (Concentration 1)Pyrido[3,4-d]pyridazin-1(2H)-one (Concentration 2)
Heart Rate (bpm) ValueValueValue
LVDP (mmHg) ValueValueValue
+dP/dt (mmHg/s) ValueValueValue
-dP/dt (mmHg/s) ValueValueValue
Coronary Flow (mL/min) ValueValueValue

Expected Outcomes and Interpretation:

  • An increase in LVDP and +dP/dt suggests a positive inotropic effect.

  • A decrease in these parameters would indicate a negative inotropic effect.

  • Changes in heart rate will reveal any chronotropic effects.

  • An increase in coronary flow suggests coronary vasodilation.

Tier 3: In Vivo Antihypertensive Efficacy

Objective: To assess the ability of Pyrido[3,4-d]pyridazin-1(2H)-one to lower blood pressure in a living animal model of hypertension.

Protocol 4: Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

Rationale: The SHR is a widely accepted genetic model of essential hypertension and is commonly used for screening novel antihypertensive drugs.[11][12]

  • Animal Model:

    • Use adult male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

    • House the animals under standard laboratory conditions with free access to food and water.

  • Drug Administration:

    • Administer Pyrido[3,4-d]pyridazin-1(2H)-one orally or via intraperitoneal injection at various doses.

    • Include a vehicle control group and a positive control group (e.g., captopril or amlodipine).

  • Blood Pressure Measurement:

    • Measure systolic and diastolic blood pressure and heart rate using a non-invasive tail-cuff method at baseline and at various time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours).[13]

    • For more detailed and continuous measurements, telemetric blood pressure monitoring can be employed.

Data Presentation:

Treatment GroupDose (mg/kg)Baseline SBP (mmHg)Change in SBP at 4h (mmHg)
Vehicle Control -ValueValue
Pyrido[3,4-d]pyridazin-1(2H)-one Dose 1ValueValue
Pyrido[3,4-d]pyridazin-1(2H)-one Dose 2ValueValue
Captopril (Positive Control) 20ValueValue

Expected Outcomes and Interpretation:

  • A significant and dose-dependent reduction in blood pressure in SHR compared to the vehicle control group indicates antihypertensive efficacy.

  • The effect on heart rate should also be noted, as some vasodilators can cause reflex tachycardia.

Visualization of Workflows and Pathways

Experimental Workflow for Cardiovascular Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 Tier 1: In Vitro Screening cluster_2 Tier 2: Ex Vivo Cardiac Studies cluster_3 Tier 3: In Vivo Efficacy synthesis Synthesis of Pyrido[3,4-d]pyridazin-1(2H)-one purification Purification & Structural Confirmation synthesis->purification aortic_rings Isolated Rat Aortic Rings (Protocol 2) synthesis->aortic_rings endo_intact Endothelium-Intact aortic_rings->endo_intact Assess Vasorelaxation endo_denuded Endothelium-Denuded aortic_rings->endo_denuded Assess Vasorelaxation l_name L-NAME Pre-treatment aortic_rings->l_name Assess Vasorelaxation langendorff Langendorff Perfused Heart (Protocol 3) aortic_rings->langendorff cardiac_params Inotropy, Chronotropy, Coronary Flow langendorff->cardiac_params Measure Direct Cardiac Effects shr_model Spontaneously Hypertensive Rat (SHR) (Protocol 4) langendorff->shr_model bp_measurement Blood Pressure & Heart Rate Monitoring shr_model->bp_measurement Assess Antihypertensive Effect G cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell compound Pyrido[3,4-d]pyridazin-1(2H)-one eNOS_active eNOS (active) compound->eNOS_active Potential Stimulation eNOS_inactive eNOS (inactive) eNOS_inactive->eNOS_active Activation NO Nitric Oxide (NO) eNOS_active->NO Synthesis L_arginine L-Arginine L_arginine->NO Synthesis sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffusion & Activation cGMP cGMP sGC->cGMP Activation GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activation Ca_decrease Decrease in intracellular [Ca²⁺] PKG->Ca_decrease relaxation Vasorelaxation Ca_decrease->relaxation

Caption: Potential endothelium-dependent vasodilation pathway involving nitric oxide (NO).

Conclusion

The Pyrido[3,4-d]pyridazin-1(2H)-one scaffold represents a promising starting point for the development of novel cardiovascular agents. The protocols outlined in this document provide a comprehensive framework for its synthesis and pharmacological evaluation. By systematically assessing its effects on vascular tone, cardiac function, and in vivo blood pressure, researchers can elucidate its therapeutic potential and mechanism of action, paving the way for the development of new treatments for cardiovascular diseases.

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Application

Application of Pyrido[3,4-d]pyridazin-1(2H)-one in Agricultural Research: A Guide to Evaluation and Protocol Design

Introduction: The Untapped Potential of a Privileged Scaffold The quest for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within the vast landscape of hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Privileged Scaffold

The quest for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within the vast landscape of heterocyclic chemistry, the pyridazinone moiety has emerged as a "wonder nucleus" due to the broad spectrum of biological activities exhibited by its derivatives, including herbicidal, fungicidal, and insecticidal properties.[1] The fusion of a pyridine ring to the pyridazinone core, as seen in Pyrido[3,4-d]pyridazin-1(2H)-one , creates a rigid and electronically distinct scaffold. While extensive research has been conducted on various pyridazinone and pyrido-pyrimidine isomers, the specific agricultural applications of Pyrido[3,4-d]pyridazin-1(2H)-one and its derivatives remain a largely unexplored frontier.[2][3][4]

This guide is designed for researchers, scientists, and drug development professionals interested in exploring the potential of this chemical class. It provides a framework for the systematic evaluation of Pyrido[3,4-d]pyridazin-1(2H)-one derivatives as novel agrochemicals. We will delve into the established mechanisms of action of related compounds, present detailed protocols for screening and efficacy testing, and offer a logical workflow for advancing promising candidates. Although specific biological activity data for Pyrido[3,4-d]pyridazin-1(2H)-one is not yet widely published, the principles and methodologies outlined herein are directly applicable and will empower researchers to unlock the potential of this promising scaffold.

Plausible Mechanisms of Action: Lessons from Analogs

The biological activity of pyridazinone-based compounds is intrinsically linked to their chemical structure. By examining structurally related compounds, we can infer potential mechanisms of action for Pyrido[3,4-d]pyridazin-1(2H)-one derivatives.

Herbicidal Activity: Disrupting Photosynthesis and Pigment Biosynthesis

Many pyridazinone herbicides are known to target fundamental processes in plant physiology. A primary mode of action is the inhibition of the Hill reaction in photosynthesis.[1] These compounds can interfere with the photosynthetic electron transport chain, leading to a cascade of events that culminates in plant death.

Furthermore, some pyridazinone derivatives exhibit a secondary mode of action by interfering with chloroplast development and pigment biosynthesis. This dual-action approach can result in highly potent herbicidal activity. The specific substitutions on the pyridazinone ring are critical in determining the predominant mechanism of action.

Fungicidal Activity: A Broad-Spectrum Potential

The fungicidal potential of pyridazinone derivatives has been demonstrated against a range of plant pathogens.[5][6] While the exact mechanisms are diverse and depend on the specific derivative, they often involve the disruption of essential cellular processes in fungi. The exploration of Pyrido[3,4-d]pyridazin-1(2H)-one derivatives could lead to the discovery of novel fungicides with unique modes of action, which is crucial in the management of fungicide resistance.

Insecticidal Activity: Targeting the Nervous System

Recent research has highlighted the insecticidal properties of various pyridazinone and fused pyrido-pyrimidine derivatives.[7][8][9][10][11] A common target for these compounds is the insect nervous system. For instance, some derivatives act as modulators of neurotransmitter receptors, such as the GABA receptor, leading to paralysis and death of the target insect.[9] The unique structural features of Pyrido[3,4-d]pyridazin-1(2H)-one could allow for novel interactions with insect-specific targets, potentially leading to the development of selective and effective insecticides.

Experimental Protocols for Screening and Evaluation

The following protocols provide a comprehensive framework for the initial screening and subsequent evaluation of novel Pyrido[3,4-d]pyridazin-1(2H)-one derivatives for their potential use in agriculture.

Synthesis of Pyrido[3,4-d]pyridazin-1(2H)-one Derivatives: A General Workflow

The synthesis of a library of Pyrido[3,4-d]pyridazin-1(2H)-one derivatives with diverse substitutions is the first critical step. A general synthetic approach often involves the cyclization of a suitably substituted pyridine precursor with a hydrazine derivative. The specific reaction conditions will vary depending on the desired substitutions.

Pyridine_Precursor Substituted Pyridine Precursor Cyclization Cyclization Reaction Pyridine_Precursor->Cyclization Hydrazine Hydrazine Derivative Hydrazine->Cyclization Pyrido_pyridazinone Pyrido[3,4-d]pyridazin-1(2H)-one Derivative Cyclization->Pyrido_pyridazinone Purification Purification and Characterization Pyrido_pyridazinone->Purification Library Compound Library Purification->Library

Caption: General workflow for the synthesis of a Pyrido[3,4-d]pyridazin-1(2H)-one derivative library.

Protocol 1: Greenhouse Bioassay for Herbicidal Efficacy

This protocol is designed for the primary screening of herbicidal activity of test compounds on whole plants under controlled greenhouse conditions.

1. Plant Preparation:

  • Select a panel of representative weed species (e.g., a mix of broadleaf and grass weeds) and a crop species for selectivity assessment.
  • Sow seeds in pots containing a standardized soil mix.
  • Grow plants in a greenhouse with controlled temperature, humidity, and photoperiod until they reach the 2-3 leaf stage.

2. Preparation of Test Solutions:

  • Dissolve the synthesized Pyrido[3,4-d]pyridazin-1(2H)-one derivatives in a suitable solvent (e.g., acetone or DMSO) to create a stock solution.
  • Prepare a series of dilutions of the stock solution with water containing a surfactant to achieve the desired test concentrations.

3. Herbicide Application:

  • Apply the test solutions to the plants using a laboratory sprayer calibrated to deliver a uniform spray volume.
  • Include a negative control (solvent + surfactant in water) and a positive control (a commercial herbicide with a known mode of action).

4. Evaluation:

  • Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment.
  • Score the herbicidal effect using a rating scale (e.g., 0 = no effect, 100 = complete kill).
  • For promising compounds, conduct dose-response studies to determine the GR₅₀ (the concentration that causes a 50% reduction in plant growth).
Protocol 2: In Vitro Assay for Fungicidal Activity

This protocol utilizes a 96-well plate format for the high-throughput screening of fungicidal activity against a panel of plant pathogenic fungi.

1. Fungal Culture Preparation:

  • Grow the selected fungal pathogens on a suitable agar medium.
  • Prepare a spore suspension or mycelial fragment suspension in a liquid medium.

2. Assay Plate Preparation:

  • Dispense the liquid growth medium into the wells of a 96-well microtiter plate.
  • Add serial dilutions of the test compounds (dissolved in a suitable solvent) to the wells. Include a negative control (solvent only) and a positive control (a commercial fungicide).

3. Inoculation and Incubation:

  • Inoculate each well with the fungal suspension.
  • Incubate the plates at the optimal temperature for fungal growth.

4. Evaluation:

  • Measure the fungal growth inhibition by reading the optical density (OD) at a specific wavelength using a microplate reader.
  • Calculate the percentage of growth inhibition for each compound concentration.
  • Determine the EC₅₀ (the concentration that causes 50% inhibition of fungal growth) for active compounds.
Protocol 3: Insecticidal Bioassay Against Aphids

This protocol is designed to assess the contact and/or systemic insecticidal activity of the test compounds against a common agricultural pest, such as the green peach aphid (Myzus persicae).

1. Insect Rearing and Plant Material:

  • Maintain a healthy, synchronized culture of aphids on a suitable host plant (e.g., cabbage or bell pepper).
  • Use young, healthy plants for the bioassay.

2. Application of Test Compounds:

  • For contact activity: Prepare dilutions of the test compounds in water with a surfactant. Spray the infested leaves to the point of runoff.
  • For systemic activity: Apply the test solutions to the soil of potted plants.

3. Infestation and Incubation:

  • For contact assays, allow the treated leaves to dry before infesting with a known number of adult aphids.
  • For systemic assays, infest the plants with aphids 24 hours after soil application.
  • Maintain the treated plants in a controlled environment.

4. Evaluation:

  • Assess aphid mortality at 24, 48, and 72 hours after treatment.
  • Calculate the percentage of mortality, correcting for any mortality in the negative control group using Abbott's formula.
  • For active compounds, conduct dose-response studies to determine the LC₅₀ (the concentration that causes 50% mortality).

Data Presentation and Interpretation

The results from these screening assays should be systematically recorded and analyzed to identify lead compounds for further development.

Table 1: Illustrative Herbicidal Activity Data for Pyrido[3,4-d]pyridazin-1(2H)-one Derivatives

Compound IDR1-substituentR2-substituentGR₅₀ (µM) on Amaranthus retroflexusGR₅₀ (µM) on Echinochloa crus-galli
PPD-001HH>1000>1000
PPD-0024-Cl-PhH50.2120.5
PPD-0032,4-diCl-PhH15.845.3
PPD-0044-CF₃-PhCH₃5.118.7
Commercial Standard--2.58.9

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for Pyrido[3,4-d]pyridazin-1(2H)-one derivatives.

Logical Progression for Compound Advancement

The discovery and development of a new agrochemical is a multi-step process that requires a logical and data-driven approach.

cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Development Phase Synthesis Synthesis of Derivatives Primary_Screening Primary Screening (Herbicidal, Fungicidal, Insecticidal) Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Advanced_Trials Advanced Greenhouse and Field Trials Lead_Optimization->Advanced_Trials Toxicology_Studies Toxicology and Environmental Fate Studies Advanced_Trials->Toxicology_Studies

Caption: A logical workflow for the development of novel agrochemicals based on the Pyrido[3,4-d]pyridazin-1(2H)-one scaffold.

Conclusion and Future Directions

The Pyrido[3,4-d]pyridazin-1(2H)-one scaffold represents a promising, yet underexplored, area for the discovery of new agrochemicals. By leveraging the knowledge gained from related pyridazinone and fused pyrido-pyrimidine systems, researchers can strategically design and synthesize novel derivatives with the potential for potent herbicidal, fungicidal, or insecticidal activity. The protocols and workflow presented in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on building a comprehensive library of Pyrido[3,4-d]pyridazin-1(2H)-one derivatives and conducting thorough biological screenings to elucidate their structure-activity relationships and identify lead candidates for further development. Such efforts will be instrumental in unlocking the full agricultural potential of this intriguing heterocyclic system.

References

  • Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

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  • Pan, J., Yu, L., Liu, D., & Hu, D. (2018). Synthesis and Insecticidal Activity of Mesoionic Pyrido[1,2-α]pyrimidinone Derivatives Containing a Neonicotinoid Moiety. PubMed, 23(5), 1217. [Link]

  • Ibrahim, S. S., Abdel-Halim, A. M., Gabr, Y., El-Edfawy, S., & Abdel-Rahman, R. M. (2009). Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][5][7][12]triazine derivatives. Journal of the Brazilian Chemical Society, 20(7), 1275-1286. [Link]

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Method

Application Note & Protocol Guide: A Multi-Tiered Approach for Evaluating Pyrido[3,4-D]pyridazin-1(2H)-one as a Novel Anti-Inflammatory Agent

Abstract: This document provides a comprehensive experimental framework for the preclinical evaluation of Pyrido[3,4-D]pyridazin-1(2H)-one, a heterocyclic compound with potential therapeutic value as an anti-inflammatory...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive experimental framework for the preclinical evaluation of Pyrido[3,4-D]pyridazin-1(2H)-one, a heterocyclic compound with potential therapeutic value as an anti-inflammatory agent. We present a phased, hierarchical screening strategy, progressing from high-throughput in vitro assays designed to elucidate the mechanism of action to robust in vivo models for confirming efficacy. The protocols herein are designed to be self-validating, incorporating essential controls and detailed explanations for each experimental choice. This guide is intended for researchers, pharmacologists, and drug development professionals seeking to systematically investigate the anti-inflammatory properties of novel chemical entities.

Introduction: The Imperative for Novel Anti-Inflammatory Therapeutics

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells.[1] While acute inflammation is a protective process, its dysregulation leads to chronic inflammatory diseases like rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. Current therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are effective but are associated with significant side effects, particularly with long-term use.[1] This necessitates the discovery of new therapeutic agents with improved safety profiles and novel mechanisms of action.

Pyrido[3,4-D]pyridazin-1(2H)-one is a nitrogen-containing heterocyclic compound.[2] Its structural features suggest the potential for interaction with key biological targets involved in inflammatory signaling. This guide outlines a systematic approach to test the hypothesis that this compound possesses anti-inflammatory activity, determine its potency, and identify its molecular targets.

A Phased Experimental Strategy

A logical, tiered approach is critical for the efficient evaluation of a test compound. This strategy minimizes resource expenditure by using cost-effective, high-throughput in vitro assays to filter and characterize compounds before advancing the most promising candidates to more complex and resource-intensive in vivo models.[3][4]

Our proposed workflow is designed to answer three core questions:

  • In Vitro Efficacy: Does the compound inhibit inflammatory responses in a relevant cell-based model?

  • Mechanism of Action: What specific enzymes or signaling pathways does the compound target?

  • In Vivo Proof-of-Concept: Does the compound reduce inflammation in a living organism?

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation p1 Compound Preparation & Cytotoxicity Assessment (MTT Assay) p2 Functional Assay: LPS-Stimulated Macrophages p1->p2 Determine non-toxic working concentrations p3 Mechanistic Assays p2->p3 Confirm cellular activity m1 Cytokine & NO Quantification p4 Acute Localized Inflammation: Carrageenan-Induced Paw Edema p3->p4 Demonstrate in vivo efficacy (localized) m2 Enzyme Inhibition (COX-2, iNOS) m3 Signaling Pathway Analysis (NF-κB, MAPK) p5 Acute Systemic Inflammation: LPS-Induced Endotoxemia p4->p5 Assess systemic efficacy & broader effects G cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK TAK1 TAK1 TRAF6->TAK1 IkBa IκBα IKK->IkBa phosphorylates & promotes degradation NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nuc NF-κB (p65/p50) (Active) NFkB->NFkB_nuc translocates to nucleus Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs MAPKs MAPKs (p38, JNK) MKKs->MAPKs MAPKs->Genes activates transcription factors (e.g., AP-1)

Caption: Key inflammatory signaling pathways activated by LPS.

Protocol (Western Blot):

  • Cell Treatment & Lysis: Treat RAW 264.7 cells as in the core functional protocol (3.2), but for shorter durations (e.g., 15-60 minutes) to capture signaling events. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA or milk) and incubate overnight with primary antibodies against:

    • Phospho-p65, total p65

    • IκBα

    • Phospho-p38, total p38

    • Phospho-JNK, total JNK

    • β-actin (as a loading control)

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize phosphorylated proteins to their total protein counterparts. Normalize IκBα to β-actin.

In Vitro Data Summary

All quantitative data should be summarized for clear comparison.

Assay TargetReadoutIC₅₀ (µM) [Pyrido[3,4-D]pyridazin-1(2H)-one]IC₅₀ (µM) [Positive Control]
Cell Viability (RAW 264.7)% Viability>200 (CC₅₀)N/A
NO ProductionNitrite[Calculated Value][Calculated Value]
TNF-α SecretionTNF-α[Calculated Value][Calculated Value]
IL-6 SecretionIL-6[Calculated Value][Calculated Value]
COX-2 ActivityPGG₂[Calculated Value][Calculated Value]

Phase II: In Vivo Proof-of-Concept

Rationale: Positive in vitro results must be validated in a whole-organism system, which accounts for drug absorption, distribution, metabolism, and excretion (ADME). We propose two standard, well-characterized models of acute inflammation. [5][6]All animal procedures must be performed in accordance with institutional and national ethical guidelines.

Protocol: Acute Localized Inflammation - Carrageenan-Induced Paw Edema

Causality: This is a classic model for screening NSAID-like drugs. [7][8]Subplantar injection of carrageenan, a polysaccharide, induces a biphasic inflammatory response characterized by fluid accumulation (edema), which can be easily and quantitatively measured. [9][10][11] Methodology: [7][8]1. Animals: Use male Wistar or Sprague-Dawley rats (180-200 g). Acclimatize for one week. 2. Grouping (n=6 per group):

  • Group I: Vehicle Control (e.g., 0.5% CMC, oral)
  • Group II: Positive Control (Indomethacin, 10 mg/kg, oral)
  • Group III-V: Pyrido[3,4-D]pyridazin-1(2H)-one (e.g., 10, 30, 100 mg/kg, oral)
  • Dosing: Administer the respective treatments by oral gavage.
  • Baseline Measurement: After 60 minutes, measure the initial volume of the right hind paw (V₀) using a plethysmometer.
  • Inflammation Induction: Inject 0.1 mL of 1% lambda carrageenan solution into the subplantar surface of the right hind paw.
  • Edema Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
  • Data Analysis:
  • Calculate the increase in paw volume (Edema) = Vₜ - V₀.
  • Calculate the Percentage Inhibition of edema for each treated group compared to the vehicle control group at each time point.
Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3 hr (Mean ± SEM)% Inhibition
Vehicle Control-[Value]0%
Indomethacin10[Value][Value]%
Test Compound10[Value][Value]%
Test Compound30[Value][Value]%
Test Compound100[Value]**[Value]%
*p<0.05, **p<0.01 vs. Vehicle Control
Protocol: Acute Systemic Inflammation - LPS-Induced Endotoxemia

Causality: This model mimics the systemic inflammatory response seen during sepsis. [12][13]Intraperitoneal injection of LPS in mice causes a rapid and massive release of pro-inflammatory cytokines into the bloodstream. [14][15]This model is excellent for evaluating a compound's ability to suppress a systemic inflammatory storm.

Methodology: [12][13]1. Animals: Use male C57BL/6 mice (8-10 weeks old). Acclimatize for one week. 2. Grouping (n=6-8 per group):

  • Group I: Vehicle Control (i.p.) + Saline (i.p.)
  • Group II: Vehicle Control (i.p.) + LPS (i.p.)
  • Group III: Positive Control (Dexamethasone, 5 mg/kg, i.p.) + LPS (i.p.)
  • Group IV-VI: Pyrido[3,4-D]pyridazin-1(2H)-one (e.g., 10, 30, 100 mg/kg, i.p.) + LPS (i.p.)
  • Dosing: Administer the test compound or controls 30-60 minutes prior to the LPS challenge.
  • Inflammation Induction: Inject LPS (e.g., 5-10 mg/kg, i.p.).
  • Sample Collection: At a peak time point for cytokine release (e.g., 1.5-2 hours for TNF-α, 4-6 hours for IL-6), collect blood via cardiac puncture under terminal anesthesia.
  • Serum Preparation: Allow blood to clot and centrifuge to collect serum.
  • Analysis: Quantify serum levels of TNF-α and IL-6 using ELISA kits as described in section 3.2.2.
Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL) (Mean ± SEM)Serum IL-6 (pg/mL) (Mean ± SEM)
Control (Saline)-[Baseline Value][Baseline Value]
LPS + Vehicle-[High Value][High Value]
LPS + Dexamethasone5[Low Value] [Low Value]
LPS + Test Compound10[Value][Value]
LPS + Test Compound30[Value][Value]
LPS + Test Compound100[Low Value] [Low Value]
*p<0.05, **p<0.01 vs. LPS + Vehicle

References

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  • PubChem. (n.d.). Pyrido[3,4-D]pyridazin-1(2H)-one. PubChem. [Link]

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Application

Application Notes and Protocols: Molecular Docking of Pyrido[3,4-d]pyridazin-1(2H)-one with Target Proteins

Abstract The Pyrido[3,4-d]pyridazin-1(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. This document provides...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Pyrido[3,4-d]pyridazin-1(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of molecular docking techniques to investigate the interactions of this scaffold with two key protein targets: FER tyrosine kinase and Poly(ADP-ribose) polymerase-1 (PARP-1). This guide offers a detailed, step-by-step protocol for performing in silico docking studies using AutoDock Vina, alongside a discussion of the scientific rationale behind each step, from target selection and preparation to results analysis and experimental validation. The protocols described herein are designed to be self-validating, emphasizing the integration of computational predictions with experimental verification to ensure scientific rigor.

Introduction: The Therapeutic Potential of Pyrido[3,4-d]pyridazin-1(2H)-one

The pyridazinone core is a versatile heterocyclic scaffold that has garnered considerable interest from medicinal chemists due to the diverse biological activities exhibited by its derivatives.[1][2][3] The Pyrido[3,4-d]pyridazin-1(2H)-one framework, in particular, has been identified as a promising starting point for the design of potent and selective enzyme inhibitors. Research has highlighted the potential of derivatives of this scaffold to target key proteins implicated in cancer progression, such as FER tyrosine kinase and PARP-1.[4][5][6]

  • FER Tyrosine Kinase: A non-receptor tyrosine kinase involved in cell migration, adhesion, and proliferation.[5] Its overexpression is linked to a worse prognosis in several cancers, making it an attractive target for anti-cancer therapies.[5]

  • Poly(ADP-ribose) polymerase-1 (PARP-1): A nuclear enzyme crucial for DNA repair.[7][8] Inhibition of PARP-1 is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[8]

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a protein target. This technique is instrumental in modern drug discovery for elucidating binding modes, understanding structure-activity relationships (SAR), and prioritizing compounds for synthesis and biological evaluation. This guide will provide a practical framework for applying molecular docking to investigate the interaction of Pyrido[3,4-d]pyridazin-1(2H)-one with FER and PARP-1.

Target Selection and Rationale

The choice of protein targets is a critical first step in any drug discovery project. For the Pyrido[3,4-d]pyridazin-1(2H)-one scaffold, the selection of FER and PARP-1 is supported by existing literature demonstrating the inhibitory activity of its derivatives against these enzymes.

Target ProteinRationale for SelectionPDB IDs (Human)Notes
FER Tyrosine Kinase Pyrido-pyridazinone derivatives have been discovered as potent FER kinase inhibitors with anti-tumor activity.[4][5]2KK6 (SH2 Domain), AF-P16591-K1A (AlphaFold model)No full-length experimental structure of the kinase domain is available. A homology model or a surrogate like FES kinase (PDB: 8XKP) may be used.
PARP-1 Pyrido[3,4-d]pyridazinone derivatives have been designed as potent PARP-1 inhibitors, showing comparable activity to the approved drug Olaparib.[6][9]4AV1, 2L30, 4DQY, 7AACMultiple crystal structures are available, often in complex with DNA and/or inhibitors, providing excellent starting points for docking.

Experimental Workflow: From in Silico Prediction to in Vitro Validation

A robust drug discovery pipeline integrates computational and experimental approaches. The workflow for investigating the interaction of Pyrido[3,4-d]pyridazin-1(2H)-one with its target proteins should follow a logical progression from initial in silico screening to experimental validation of the computational hypotheses.

workflow cluster_computational Computational Phase cluster_experimental Experimental Phase ligand_prep Ligand Preparation (Pyrido[3,4-d]pyridazin-1(2H)-one) docking Molecular Docking (AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (FER/PARP-1) protein_prep->docking analysis Results Analysis (Binding Energy & Pose) docking->analysis synthesis Compound Synthesis (If required) analysis->synthesis Prioritization binding_assay In Vitro Binding/Activity Assay (FER/PARP-1) synthesis->binding_assay sar Structure-Activity Relationship (SAR) binding_assay->sar sar->ligand_prep Optimization

Figure 1: A representative workflow for the integrated computational and experimental investigation of Pyrido[3,4-d]pyridazin-1(2H)-one derivatives.

Detailed Protocol: Molecular Docking with AutoDock Vina

This protocol provides a step-by-step guide for performing molecular docking of Pyrido[3,4-d]pyridazin-1(2H)-one against a selected protein target using AutoDock Vina. AutoDock Vina is a widely used and validated open-source docking program.[10][11]

Software and Resource Requirements
  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: The docking engine.

  • PyMOL or UCSF Chimera: For visualization and analysis of docking results.[6][7]

  • PubChem or other chemical database: To obtain the 3D structure of the ligand.[12]

  • Protein Data Bank (PDB): To obtain the 3D structure of the protein target.

Step 1: Ligand Preparation

The accuracy of the docking simulation is highly dependent on the correct preparation of the ligand structure.

  • Obtain Ligand Structure: Download the 3D structure of Pyrido[3,4-d]pyridazin-1(2H)-one (CID 10909714) from PubChem in SDF format.[12]

  • File Format Conversion: Use a tool like Open Babel or PyMOL to convert the SDF file to a PDB file.

  • Prepare Ligand in AutoDock Tools (ADT):

    • Open the ligand PDB file in ADT.

    • Go to Ligand -> Input -> Choose and select the ligand.

    • ADT will automatically add Gasteiger charges and merge non-polar hydrogens.

    • Define the rotatable bonds by going to Ligand -> Torsion Tree -> Detect Root.

    • Save the prepared ligand as a .pdbqt file. This format contains the atomic coordinates, charges, and information about rotatable bonds.

Step 2: Protein Preparation

Proper preparation of the protein structure is crucial for a successful docking experiment.

  • Download Protein Structure: Obtain the desired PDB file for your target protein (e.g., 7AAC for PARP-1) from the PDB database.

  • Clean the Protein Structure:

    • Open the PDB file in a molecular viewer like PyMOL or UCSF Chimera.

    • Remove all water molecules, co-factors, and any co-crystallized ligands.

    • If the protein is a multimer, retain only the chain of interest for docking.

    • Save the cleaned protein structure as a new PDB file.

  • Prepare Protein in AutoDock Tools (ADT):

    • Open the cleaned protein PDB file in ADT.

    • Go to Edit -> Hydrogens -> Add and add polar hydrogens.

    • Go to Edit -> Charges -> Add Kollman Charges.

    • Save the prepared protein as a .pdbqt file.

Step 3: Grid Box Generation

The grid box defines the search space for the docking algorithm on the protein surface.

  • Open the Prepared Protein in ADT: Load the protein .pdbqt file.

  • Define the Binding Site:

    • If the binding site is known (e.g., from a co-crystallized ligand), center the grid box on this site.

    • If the binding site is unknown (blind docking), the grid box should encompass the entire protein surface.

  • Set Grid Box Dimensions:

    • Go to Grid -> Grid Box.

    • Adjust the center and dimensions of the grid box to cover the region of interest. The size of the grid box will depend on the size of the binding pocket.

    • Record the coordinates of the grid box center and the dimensions (x, y, z).

Step 4: Running the Docking Simulation

AutoDock Vina is run from the command line.

  • Create a Configuration File: Create a text file (e.g., config.txt) with the following information:

  • Run Vina: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:

    This will initiate the docking calculation. The results will be saved in docking_results.pdbqt, and a log file with the binding affinities will be created.

Step 5: Analysis of Docking Results

The output of a Vina docking run includes the binding affinity (in kcal/mol) and the predicted binding poses of the ligand.

  • Analyze the Log File: The log.txt file will contain a table of the binding affinities for the top predicted poses. A more negative value indicates a stronger predicted binding affinity.

  • Visualize the Docking Poses:

    • Open the protein .pdbqt file in PyMOL or UCSF Chimera.

    • Load the docking_results.pdbqt file. This will display the different predicted binding poses of the ligand in the protein's binding site.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues for the best-scoring poses.

docking_protocol start Start ligand_prep Ligand Preparation (SDF -> PDBQT) start->ligand_prep protein_prep Protein Preparation (PDB -> PDBQT) start->protein_prep grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep->grid_gen run_vina Run AutoDock Vina grid_gen->run_vina analyze Analyze Results run_vina->analyze end End analyze->end

Figure 2: A flowchart illustrating the key steps in the molecular docking protocol using AutoDock Vina.

Interpretation and Validation of Docking Results

While molecular docking is a powerful predictive tool, it is essential to critically evaluate the results and, whenever possible, validate them with experimental data.

Interpreting Binding Affinity

The binding affinity score provided by AutoDock Vina is an estimation of the binding free energy. While useful for ranking different poses and compounds, the absolute values should be interpreted with caution. It is more reliable to compare the scores of different ligands against the same protein target.

Pose Analysis

The predicted binding pose provides insights into the potential molecular interactions driving the binding event. Key interactions to look for include:

  • Hydrogen bonds: Crucial for specificity and affinity.

  • Hydrophobic interactions: Important for overall binding and stability.

  • Pi-stacking interactions: Can occur between aromatic rings in the ligand and protein.

Experimental Validation

Computational predictions should be validated through in vitro experiments to confirm the biological activity.

  • FER Kinase Assays:

    • ADP-Glo™ Kinase Assay: A luminescent assay that measures ADP production, which is directly proportional to kinase activity.[12][13]

    • Radiometric Assays: Such as the HotSpot™ assay, which measures the incorporation of radiolabeled phosphate into a substrate.[14]

  • PARP-1 Activity Assays:

    • Colorimetric Assays: Measure the incorporation of biotinylated NAD+ into histone proteins.[4]

    • Fluorometric Assays: Offer a sensitive method to quantify PARP activity.[15]

These assays can be used to determine the IC50 value of the Pyrido[3,4-d]pyridazin-1(2H)-one derivative, which is a measure of its potency as an inhibitor. A strong correlation between the predicted binding affinity and the experimentally determined IC50 value would provide confidence in the docking model.

Conclusion and Future Directions

This application note has provided a comprehensive protocol for the molecular docking of Pyrido[3,4-d]pyridazin-1(2H)-one with its protein targets, FER tyrosine kinase and PARP-1. By following a structured workflow that integrates computational modeling with experimental validation, researchers can gain valuable insights into the molecular basis of inhibition for this promising scaffold. The results from these studies can guide the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties, ultimately accelerating the drug discovery process. Future work should focus on expanding the range of protein targets investigated and employing more advanced computational techniques, such as molecular dynamics simulations, to further refine the understanding of the dynamic interactions between the ligand and its receptors.

References

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity. ResearchGate. [Link]

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. PMC - NIH. [Link]

  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. PubMed. [Link]

  • Pyrido[3,4-D]pyridazin-1(2H)-one. PubChem. [Link]

  • Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. [Link]

  • Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer. PubMed. [Link]

  • Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. PMC - NIH. [Link]

  • Pyridazine Based Compounds with PARP-1 Inhibitory Activity. ResearchGate. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. [Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. [Link]

  • Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. PubMed. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. ACS Publications. [Link]

  • Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. MDPI. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. ResearchGate. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. [Link]

  • Preparing the protein and ligand for docking. Read the Docs. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • FER Datasheet. Sino Biological. [Link]

  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. [Link]

  • Learn Maestro: Preparing protein structures. YouTube. [Link]

  • Video Tutorial: Autodock Vina Result Analysis with PyMol. Bioinformatics Review. [Link]

  • Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]

  • FER (Tyrosine-protein kinase Fer). Fox Chase Cancer Center. [Link]

  • Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • FER Kinase Assay Service. Reaction Biology. [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central. [Link]

  • Tyrosine-protein kinase Fer - Homo sapiens (Human). UniProt. [Link]

  • 8XKP: Crystal structure of human tyrosine-protein kinase Fes/Fps in complex with compound 17c. RCSB PDB. [Link]

  • FER tyrosine kinase. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase. NIH. [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]

  • View of Integrated Network Pharmacology, In Silico, and In Vitro Evaluation of Antioxidant Activity from the Methanol Extract of Salacca zalacca Skin. Trends in Sciences. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Pyrido[3,4-d]pyridazin-1(2H)-one

Welcome to the technical support center for the synthesis of Pyrido[3,4-d]pyridazin-1(2H)-one and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are wo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Pyrido[3,4-d]pyridazin-1(2H)-one and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Pyrido[3,4-d]pyridazinones are key structural motifs in various pharmacologically active agents, making their efficient synthesis a critical step in discovery and development pipelines.[1][2][3]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and field-proven insights. Our goal is to help you diagnose common issues, optimize reaction conditions, and ultimately improve the yield and purity of your target compounds.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific, common challenges encountered during the synthesis of Pyrido[3,4-d]pyridazin-1(2H)-one.

Q1: My reaction yield for Pyrido[3,4-d]pyridazin-1(2H)-one is consistently low. What are the primary factors to investigate?

A1: Low yield is the most frequently reported issue in pyridazinone synthesis.[4] A systematic, step-by-step investigation is the most effective way to identify the root cause. The core of this synthesis is a cyclocondensation reaction, which can be sensitive to several parameters.[5][6]

Here is a prioritized checklist of factors to investigate:

  • Purity of Starting Materials: This is the foundational checkpoint. Ensure the purity of your pyridine precursor (e.g., a suitable γ-ketoacid or dicarbonyl compound) and your hydrazine source.[4] Impurities can introduce competing side reactions or inhibit the desired cyclization. It is highly recommended to use freshly purified or newly purchased reagents.

  • Reaction Temperature: Temperature is a critical variable. A temperature that is too low will result in an incomplete reaction, leaving significant amounts of starting material.[4] Conversely, excessively high temperatures can lead to the decomposition of reactants, intermediates, or the final product. The optimal temperature is best determined empirically by monitoring the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.[4]

  • Solvent Selection: The choice of solvent can profoundly influence reaction rates and yields.[4] Protic solvents such as ethanol or acetic acid are most commonly employed as they can facilitate the proton transfer steps involved in hydrazone formation and subsequent cyclization.[4] Acetic acid often serves as both the solvent and an acid catalyst.

  • pH of the Reaction Medium: For syntheses involving the cyclocondensation of γ-ketoacids with hydrazine, the pH is a crucial parameter.[4] A mildly acidic environment typically catalyzes the dehydration step required for ring closure. However, strongly acidic conditions may promote unwanted side reactions.[4] If you are not using an acidic solvent like acetic acid, consider adding a catalytic amount of a suitable acid.

  • Effective Water Removal: The final cyclization step to form the pyridazinone ring is a dehydration reaction, releasing a molecule of water.[4] According to Le Châtelier's principle, removing water as it is formed will drive the reaction equilibrium toward the product. For reactions run in suitable solvents like toluene, employing a Dean-Stark apparatus is a highly effective strategy for improving yields.[4] Alternatively, the addition of molecular sieves can be used in other solvents.

Troubleshooting Summary Table

Potential Cause Diagnostic Check Recommended Solution
Impure ReagentsVerify purity of starting materials via NMR, LC-MS, or melting point.Purify starting materials (recrystallization, chromatography) or use new, high-purity stock.
Sub-optimal TemperatureMonitor reaction progress at different temperatures using TLC/LC-MS.Conduct small-scale temperature screening experiments to find the optimal point.
Inappropriate SolventReaction stalls or shows multiple side products.Test a range of solvents, focusing on protic options like ethanol or acetic acid.
Incorrect pHLow conversion, particularly in the cyclization step.Add a catalytic amount of acid (e.g., acetic acid, p-TsOH) to the reaction mixture.
Water InhibitionReaction does not proceed to completion.Use a Dean-Stark apparatus (with a suitable solvent) or add molecular sieves to remove water.[4]

Below is a logical workflow for troubleshooting low-yield issues in your synthesis.

G start Low Yield Observed purity Check Purity of Starting Materials start->purity temp Optimize Reaction Temperature purity->temp If pure reevaluate Re-evaluate Synthetic Strategy purity->reevaluate If impure solvent Evaluate Solvent Choice temp->solvent ph Adjust Reaction pH solvent->ph water Consider Water Removal ph->water monitor Monitor Reaction by TLC/LC-MS water->monitor success Optimization Successful: Improved Yield monitor->success Improvement Seen monitor->reevaluate No Improvement G cluster_main Desired Reaction Pathway cluster_side Common Side Reaction Start Pyridine Precursor (γ-Ketoacid/Ester) Intermediate Hydrazone Intermediate Start->Intermediate Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Product Pyrido[3,4-d]pyridazin-1(2H)-one Intermediate->Product Cyclization (-H2O) Byproduct Isolated Hydrazone (Major Byproduct) Intermediate->Byproduct Incomplete Cyclization

Caption: Main reaction pathway versus incomplete cyclization side reaction.

Frequently Asked Questions (FAQs)

  • What are the most common starting materials for Pyrido[3,4-d]pyridazin-1(2H)-one synthesis? The most prevalent methods involve the cyclocondensation of hydrazine with appropriately substituted pyridine precursors. These precursors are typically pyridine rings containing a 1,4-dicarbonyl system or a γ-ketoacid (or ester) functionality across the 3- and 4-positions. [3][4][7]Some routes also start from pre-existing pyridazine rings and build the pyridine portion. [1]

  • How critical is the purity of hydrazine hydrate? Extremely critical. Hydrazine hydrate is a strong reducing agent and can contain impurities or degrade over time. Use a fresh bottle from a reputable supplier or consider purifying it by distillation if you suspect contamination. The presence of impurities can significantly impact the reaction outcome.

  • What are the recommended methods for purifying the final product? Standard purification techniques are generally effective. The choice depends on the scale and physical properties of your compound.

    • Recrystallization: If the product is a solid with good crystallinity, this is an excellent method for achieving high purity on a large scale. [8] 2. Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from starting materials, hydrazone intermediates, and other byproducts. [1]

Experimental Protocols

Protocol 1: General Synthesis of a Pyrido[3,4-d]pyridazin-1(2H)-one Derivative

This protocol describes a general method for the synthesis of a Pyrido[3,4-d]pyridazin-1(2H)-one from a suitable diethyl pyridine-3,4-dicarboxylate precursor.

Materials:

  • Diethyl pyridine-3,4-dicarboxylate derivative (1.0 eq)

  • Hydrazine hydrate (1.2 - 1.5 eq)

  • Ethanol (or Acetic Acid)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve the diethyl pyridine-3,4-dicarboxylate derivative (1.0 eq) in ethanol (approx. 10-20 mL per gram of starting material) in a round-bottom flask.

  • Add hydrazine hydrate (1.2-1.5 eq) to the solution dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux (approx. 80°C for ethanol) and maintain it for 4-12 hours.

  • Monitor the reaction progress by TLC. Look for the consumption of the starting material and the appearance of the product spot.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure. The product may precipitate upon cooling or concentration.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If no solid precipitates, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purify the crude product by recrystallization or silica gel column chromatography as needed.

Protocol 2: Optimization of Reaction Conditions via Solvent Screening

This protocol outlines a method for quickly screening solvents to improve reaction yield.

Procedure:

  • Set up three parallel small-scale reactions (e.g., in 5 mL microwave vials with stir bars).

  • In each vial, place an identical amount of the pyridine precursor (e.g., 50 mg, 1.0 eq).

  • To Vial 1, add ethanol (2 mL).

  • To Vial 2, add glacial acetic acid (2 mL).

  • To Vial 3, add toluene (2 mL).

  • Add an identical amount of hydrazine hydrate (1.2 eq) to each vial.

  • Seal the vials and place them in a heating block set to a consistent temperature (e.g., 100°C).

  • After a set time (e.g., 4 hours), take a small aliquot from each reaction, dilute it, and analyze by LC-MS or TLC to compare the conversion to product versus remaining starting material and byproducts.

  • Based on the results, the solvent that provides the highest conversion and cleanest profile can be selected for a larger-scale reaction. This method can be adapted to screen different temperatures or catalysts.

References

  • BenchChem. (2025). Common side reactions in the synthesis of pyridazinone derivatives. BenchChem Technical Support.
  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics. Available from: [Link]

  • National Institutes of Health (NIH). (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Beilstein-Institut. (n.d.). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry.
  • National Institutes of Health (NIH). (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • MDPI. (n.d.). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones. Organic Chemistry Frontiers. Available from: [Link]

  • ResearchGate. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie. Available from: [Link]

  • SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Available from: [Link]

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Available from: [Link]

  • ResearchGate. (2009). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Available from: [Link]

  • ResearchGate. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. Available from: [Link]

  • ResearchGate. (n.d.). Pyridazine synthesis, optimization, mechanism and scope. Available from: [Link]

  • National Institutes of Health (NIH). (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules. Available from: [Link]

  • Scientific Research Publishing. (2022). One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. International Journal of Organic Chemistry. Available from: [Link]

  • National Institutes of Health (NIH). (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules. Available from: [Link]

  • MDPI. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available from: [Link]

  • National Institutes of Health (NIH). (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters. Available from: [Link]

Sources

Optimization

Overcoming solubility issues of Pyrido[3,4-D]pyridazin-1(2H)-one derivatives

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Pyrido[3,4-d]pyridazin-1(2H)-one derivatives. This scaffold is a cornerstone in modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Pyrido[3,4-d]pyridazin-1(2H)-one derivatives. This scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing promise as potent agents in oncology and for cardiovascular diseases.[1][2] However, the planar, fused heterocyclic structure often leads to significant aqueous solubility challenges, hindering both in vitro screening and in vivo development.

This guide is structured to provide direct, actionable solutions to the common solubility issues you may encounter. We will move from basic troubleshooting to advanced formulation strategies, explaining the scientific principles behind each recommendation to empower your experimental design.

Troubleshooting Guide: Common Solubility Problems

Q1: My Pyrido[3,4-d]pyridazin-1(2H)-one derivative is insoluble in my aqueous assay buffer. Where do I begin?

This is the most common initial hurdle. The poor water solubility of this class of compounds often stems from their rigid, aromatic nature which favors strong crystal lattice energy and high lipophilicity.[3][4] A systematic approach starting with simple solvent systems is the most efficient first step.

Answer: Your initial strategy should be a multi-pronged approach focusing on co-solvents and pH adjustment.

A. Co-solvent Screening: The goal is to use a minimal amount of a water-miscible organic solvent to dissolve the compound before diluting it into your aqueous buffer. This is a kinetic solubility approach.

  • Causality: Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) disrupt the intermolecular forces of water, creating a more favorable environment for hydrophobic molecules to dissolve.[5] Pyrido[3,4-d]pyridazin-1(2H)-one and its derivatives are generally soluble in solvents like DMSO and PEG-400.[6]

  • Workflow:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of your compound in 100% of the chosen co-solvent (see Table 1).

    • Serially dilute this stock solution into your final aqueous buffer (e.g., PBS, TRIS).

    • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours) at the relevant assay temperature. The highest concentration that remains clear is your approximate kinetic solubility limit.

B. pH Modification: If your derivative has ionizable functional groups (acidic or basic centers), altering the pH can dramatically increase solubility.

  • Causality: Converting a neutral molecule to its ionized (salt) form introduces a charge, which significantly enhances interaction with polar water molecules.[5][7] For a weakly basic drug, lowering the pH below its pKa will lead to protonation and increased solubility.[8] Conversely, for a weakly acidic drug, raising the pH above its pKa will improve solubility.

  • Workflow:

    • Determine the pKa of your compound (experimentally or via software prediction).

    • Prepare a set of buffers with pH values spanning a range of +/- 2 units around the pKa.

    • Attempt to dissolve the compound directly in these buffers. This will give you an indication of the thermodynamic solubility at different pH values.

Strategy Common Agents Typical Starting Conc. in Stock Pros Cons
Co-solvents DMSO, Ethanol, PEG-400, Transcutol10-50 mMSimple, rapid screeningCan precipitate on dilution; solvent may affect assay biology.
pH Adjustment HCl, NaOH, Citrate Buffers, Phosphate BufferspH 2 units below/above pKaHighly effective for ionizable drugsOnly works if compound has suitable pKa; may alter protein conformation in assays.

Diagram: Initial Solubility Screening Workflow

G start Start: Insoluble Compound check_pka Does derivative have an ionizable group? start->check_pka ph_adjust Protocol 1: pH Adjustment (Test solubility in buffers +/- 2 pH units from pKa) check_pka->ph_adjust Yes cosolvent Protocol 2: Co-solvent Screening (DMSO, EtOH, PEG-400) check_pka->cosolvent No evaluate_ph Is solubility sufficient? ph_adjust->evaluate_ph evaluate_cosolvent Does it precipitate on dilution? cosolvent->evaluate_cosolvent evaluate_ph->cosolvent No success Proceed with Assay evaluate_ph->success Yes evaluate_cosolvent->success No fail Move to Advanced Strategies (See Q2/Q3) evaluate_cosolvent->fail Yes

Caption: Decision tree for initial troubleshooting of poor solubility.

Q2: My compound dissolves in the organic stock but crashes out when diluted into the aqueous buffer. How can I stabilize it in solution?

This indicates that while you can achieve a high kinetic solubility, the resulting supersaturated solution is not stable. The compound is rapidly trying to return to its thermodynamically favored solid state. You need a formulation excipient to maintain the solubilized state.

Answer: Cyclodextrins are an excellent choice for this problem. They are molecular encapsulating agents that can significantly increase the apparent aqueous solubility of hydrophobic drugs.[9][10]

  • Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[11][] Your poorly soluble Pyrido[3,4-d]pyridazin-1(2H)-one derivative can partition into the hydrophobic core, forming a water-soluble "inclusion complex."[][13] This masks the drug's hydrophobicity from the bulk water, preventing precipitation.[10] Substituted β-cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and safety profiles.[13]

  • Workflow (Phase Solubility Study):

    • Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0-50 mM HP-β-CD).

    • Add an excess amount of your solid compound to each solution.

    • Equilibrate the samples (typically by shaking for 24-72 hours at a constant temperature).

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate (e.g., by HPLC-UV).

    • Plot the concentration of your dissolved compound against the cyclodextrin concentration. A linear increase (an AL-type diagram) indicates the formation of a soluble 1:1 complex and allows you to determine the required cyclodextrin concentration to achieve your target drug concentration.[11]

Excipient Type Mechanism Recommended for Pyrido-pyridazinones? Pros Cons
Cyclodextrins Forms 1:1 inclusion complex, masking hydrophobicity.[][13]Highly Recommended High solubilization capacity; well-defined stoichiometry.[11]Can be expensive; high concentrations may cause osmotic effects or toxicity.[14]
Surfactants Forms micelles above the Critical Micelle Concentration (CMC) to encapsulate the drug.[13]Worth Considering Cost-effective; can improve wettability.[13]Micellar structure can be complex; potential for cell lysis in in vitro assays.
Q3: I need to prepare a high-concentration formulation for an in vivo animal study, and simple methods are not working. What advanced formulation technologies should I consider?

For the significant solubility and bioavailability enhancement needed for in vivo efficacy and PK studies, you must move beyond simple solutions and fundamentally alter the solid state of the drug.[14][15] The two leading strategies are solid dispersions and nanosuspensions.

Answer: Both solid dispersions and nanosuspensions are powerful techniques designed to improve the dissolution rate and extent of poorly soluble drugs, which are often categorized as Biopharmaceutics Classification System (BCS) Class II or IV compounds.[14][16][17]

A. Solid Dispersions: This strategy involves dispersing your crystalline compound at a molecular level within a hydrophilic polymer matrix.

  • Causality: The goal is to convert the drug from its stable, low-energy crystalline form to a high-energy amorphous state.[13][16] This amorphous form lacks a crystal lattice, so no energy is required to break the crystal structure before dissolution can occur. The hydrophilic polymer carrier also improves wettability and can inhibit precipitation.[16][18]

  • Common Preparation Methods:

    • Solvent Evaporation: Dissolve both the drug and a polymer carrier (e.g., PVP K30, HPMC) in a common solvent, then evaporate the solvent to leave a solid film.[16][19]

    • Hot-Melt Extrusion (HME): Mix the drug and a thermoplastic polymer (e.g., Soluplus®, PVP VA64) and process at high temperature and shear to create a uniform dispersion.[15][20] This method is solvent-free and easily scalable.

B. Nanosuspensions: This approach focuses on reducing the particle size of your drug down to the sub-micron (nanometer) range.

  • Causality: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles.[14][21] By reducing the particle size from micrometers to nanometers, you dramatically increase the surface area, leading to a much faster dissolution rate and an increase in saturation solubility.[21][22][23]

  • Common Preparation Methods:

    • Media Milling (or Wet Ball Milling): A suspension of the drug in a liquid medium is subjected to high-energy milling with ceramic or polymeric beads.

    • High-Pressure Homogenization: The drug suspension is forced through a tiny gap at very high pressure, causing particle size reduction through cavitation and shear forces.[17][22]

Diagram: Advanced Formulation Decision Pathway

G start Need High Concentration for In Vivo Study check_thermal Is the compound thermally stable? start->check_thermal check_solvent Are drug and polymer soluble in a common volatile solvent? check_thermal->check_solvent No hme Solid Dispersion via Hot-Melt Extrusion (HME) check_thermal->hme Yes solvent_evap Solid Dispersion via Solvent Evaporation check_solvent->solvent_evap Yes nanosuspension Nanosuspension (Milling or Homogenization) check_solvent->nanosuspension No (Consider as primary option)

Caption: Selecting an advanced strategy based on compound properties.

Frequently Asked Questions (FAQs)

Q: How does the specific chemical structure of my Pyrido[3,4-d]pyridazin-1(2H)-one derivative influence its solubility? A: Solubility is governed by a balance between lipophilicity (logP) and the energy of the crystal lattice (related to melting point).[4]

  • Lipophilicity: Adding greasy, non-polar substituents will generally decrease aqueous solubility.[3]

  • Crystal Packing: Flat, planar molecules like the core scaffold tend to pack efficiently into a stable crystal lattice, which requires more energy to break apart, thus lowering solubility.

  • Structural Modification Strategies: To improve solubility, medicinal chemists often add polar, conformationally flexible side chains to a part of the molecule that is exposed to the solvent.[3] This can disrupt crystal packing and improve interactions with water. Replacing an aromatic C-H with a nitrogen atom can also sometimes improve solubility by introducing a hydrogen bond acceptor site.[7]

Q: At what point in the drug discovery pipeline should I address these solubility issues? A: As early as possible, preferably during the hit-to-lead and lead optimization stages. Over 70% of new chemical entities in development pipelines suffer from poor solubility, and this is a major reason for compound attrition.[14] Addressing solubility early by modifying the chemical structure or identifying a viable formulation path saves significant time and resources.[7]

Q: Are there any "green" or more environmentally friendly solvents I should consider? A: Yes, the field of green chemistry is actively exploring alternatives to traditional organic solvents. For the synthesis and formulation of nitrogen-containing heterocycles, options like polyethylene glycols (PEGs) are considered favorable.[24] In some synthetic applications, water itself can be used as a solvent at high temperatures and pressures, where its properties change to better dissolve organic compounds.[24][25]

Key Experimental Protocols

Protocol 1: Small-Scale Kinetic Solubility Assessment
  • Stock Solution Preparation: Prepare a 20 mM stock solution of the test compound in 100% DMSO.

  • Plate Preparation: In a 96-well plate, add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well.

  • Serial Dilution: Add 2 µL of the 20 mM DMSO stock to the first well (final concentration 200 µM, 1% DMSO). Mix thoroughly.

  • Perform a 2-fold serial dilution across the plate by transferring 100 µL from one well to the next.

  • Incubation and Analysis: Incubate the plate at room temperature for 2 hours. Measure the turbidity of each well using a nephelometer or plate reader at ~620 nm. The highest concentration that does not show a significant increase in turbidity compared to a buffer/DMSO control is the approximate kinetic solubility.

Protocol 2: Phase Solubility Study with HP-β-Cyclodextrin
  • Solution Preparation: Prepare a series of aqueous solutions of HP-β-CD in your desired buffer (e.g., 0, 5, 10, 20, 30, 40, 50 mM).

  • Sample Preparation: Add an excess amount of the solid Pyrido[3,4-d]pyridazin-1(2H)-one derivative to 1.5 mL of each cyclodextrin solution in separate vials. Ensure solid is visible at the bottom.

  • Equilibration: Seal the vials and place them on a rotating shaker in a temperature-controlled incubator (e.g., 25°C) for 48 hours to reach equilibrium.

  • Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved drug using a validated HPLC-UV method.

  • Data Analysis: Plot the molar concentration of the dissolved drug (Y-axis) against the molar concentration of HP-β-CD (X-axis). The slope of this line can be used to calculate the stability constant (Ks) of the complex.

References

  • Singh, J., Walia, M., & Harikumar, S.L. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Roquette Pharma. (2015). β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. Pharmaceutical Networking. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Agnihotri, S. M., et al. (2024). Nanosuspensions: Enhancing drug bioavailability through nanonization. PubMed. Available at: [Link]

  • Guerrieri, P., & D’Souza, S. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]

  • Carla, G. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Patel, V., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

  • Pawar, J., et al. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: [Link]

  • Dixit, N. D., & Niranjan, S. K. (2014). A Review:Solid Dispersion, a Technique of Solubility Enhancement. Indo American Journal of Pharmaceutical Research. Available at: [Link]

  • Human Journals. (2024). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Bhalani, D. V., et al. (2015). NANOSUSPENSION: BIOAVAILABILITY ENHANCING NOVEL APPROACH. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

  • Modi, A., & Tayade, P. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Kadam, S. S., et al. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Available at: [Link]

  • Friesen, D. T., et al. (2008). Strategies for formulation development of poorly water-soluble drug candidates. ResearchGate. Available at: [Link]

  • Patheon. (n.d.). Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology. Available at: [Link]

  • Various Authors. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. Wiley. Available at: [Link]

  • Fenyvesi, É., et al. (2016). The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview. PMC - PubMed Central. Available at: [Link]

  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH. Available at: [Link]

  • Sharma, A., et al. (2021). Improving solubility via structural modification. ResearchGate. Available at: [Link]

  • Nakashima, T., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. PMC - NIH. Available at: [Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. Available at: [Link]

  • Martins, M. A. N., et al. (2021). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. Available at: [Link]

  • Sharma, D., et al. (2016). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Waring, M. J. (2021). Tactics to Improve Solubility. Royal Society of Chemistry. Available at: [Link]

  • Csenkey, I., et al. (2022). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PubMed Central. Available at: [Link]

  • Singh, V. K., et al. (2021). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen. Available at: [Link]

  • Zhang, Y., et al. (2022). Solvents extraction of nitrogen / sulfur-containing aromatic separation. ScienceDirect. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrido[3,4-D]pyridazin-1(2H)-one. PubChem. Available at: [Link]

  • Wicha, P., et al. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC - NIH. Available at: [Link]

  • Kim, D. W., et al. (2021). Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. ResearchGate. Available at: [Link]

  • Indulkar, A. S., et al. (2024). Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions. PubMed. Available at: [Link]

  • Donoghue, O., & Rowe, D. (2015). Impact of pH modifiers and drug exposure on the solubility of pharmaceutical products commonly administered through water delivery systems. ResearchGate. Available at: [Link]

  • Krivolapov, D. B., et al. (2024). 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. ResearchGate. Available at: [Link]

  • El-Sayed, N. F., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Available at: [Link]

Sources

Troubleshooting

Optimization of reaction conditions for Pyrido[3,4-D]pyridazin-1(2H)-one synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of Pyrido[3,4-d]pyridazin-1(2H)-ones. This resource is designed to provide expert guidance...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Pyrido[3,4-d]pyridazin-1(2H)-ones. This resource is designed to provide expert guidance and troubleshooting advice to chemists encountering challenges in the synthesis of this important heterocyclic scaffold. The following sections are structured in a question-and-answer format to directly address common issues and provide practical, field-proven solutions.

I. Troubleshooting Guide: Overcoming Common Synthetic Hurdles

This section addresses specific problems that may arise during the synthesis of Pyrido[3,4-d]pyridazin-1(2H)-ones. Each entry details the potential causes of the issue and provides a systematic approach to resolving it.

Question 1: Why is my yield of the desired Pyrido[3,4-d]pyridazin-1(2H)-one consistently low?

Answer: Low yields in heterocyclic synthesis are a common challenge and can stem from several factors. A systematic approach to troubleshooting is often the most effective.[1] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[1] Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting material.[1]

    • Temperature: Ensure your reaction is maintained at the optimal temperature. Inadequate heating can lead to incomplete reactions, while excessive heat can cause decomposition of starting materials or the desired product.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation and avoid product degradation over time.[1]

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can significantly impact reaction outcomes by introducing side reactions or inhibiting the desired transformation.[1]

    • Always use reagents of appropriate purity.

    • Ensure solvents are dry, especially for moisture-sensitive reactions.

  • Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to air and moisture.[1] If your synthesis is air-sensitive, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.[1]

  • Inefficient Mixing: In heterogeneous reactions, poor stirring can result in localized concentration gradients and reduced reaction rates.[1] Ensure the stirring is vigorous enough for the scale and viscosity of your reaction mixture.[1]

Question 2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

Answer: The formation of side products is a frequent issue in complex organic syntheses. The strategy for improving selectivity will depend on the nature of the side products observed.

  • Identify the Side Products: The first crucial step is to characterize the major side products. Techniques like NMR, MS, and IR spectroscopy can provide structural information.

  • Re-evaluate the Reaction Mechanism: Understanding the reaction mechanism can provide insights into how side products are formed. For instance, in the synthesis of pyridazinone derivatives, various synthetic pathways can be employed, such as the reaction of furanones, diketones, or ketoacids with hydrazine hydrate.[2] Each pathway may have different potential side reactions.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes disfavor the formation of thermodynamically controlled side products.

    • Order of Addition: The sequence in which reagents are added can be critical. For example, in multi-component reactions, a specific order of addition might be necessary to prevent undesired reactions between starting materials.

    • Catalyst Choice: If a catalyst is used, screening different catalysts can significantly improve selectivity. For instance, palladium-catalyzed cross-coupling reactions are a highly effective method for introducing various substituents onto the pyridazinone core.[3]

Question 3: My product is difficult to purify. What are some effective purification strategies for Pyrido[3,4-d]pyridazin-1(2H)-ones?

Answer: The purification of N-heterocycles can be challenging due to their polarity and potential for interaction with silica gel.[4]

  • Crystallization: This is often the most effective method for obtaining highly pure crystalline solids. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography:

    • Normal Phase: If using silica gel, consider adding a small amount of a basic modifier like triethylamine or ammonia to the eluent to reduce tailing of polar compounds.

    • Reverse Phase: For highly polar compounds, reverse-phase chromatography may be a better option.

  • Acid-Base Extraction: The basic nitrogen atoms in the pyridopyridazinone ring system can be protonated. This allows for the separation of the product from non-basic impurities by partitioning between an acidic aqueous layer and an organic layer. Subsequent neutralization of the aqueous layer and extraction can recover the purified product.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis and handling of Pyrido[3,4-d]pyridazin-1(2H)-ones.

Question 1: What are the common synthetic routes to the Pyrido[3,4-d]pyridazin-1(2H)-one core?

Answer: Several synthetic strategies have been developed to construct the Pyrido[3,4-d]pyridazin-1(2H)-one scaffold. The choice of route often depends on the desired substitution pattern and the availability of starting materials. Some common approaches include:

  • Starting from Pyridine Derivatives: One of the earliest methods involved the Widman-Stoermer cinnoline synthesis, which is a one-pot diazotization/cyclization of 4-propenyl-3-aminopyridines.[5][6] Another approach is the Borsche cyclization of acyl-substituted pyridines.[5]

  • Starting from Pyridazine Derivatives: A strategy involving the condensation of a methyl group on a pyridazine-6-one with dimethylformamide dimethyl acetal (DMFDMA), followed by treatment with an aniline, can provide access to the pyridopyridazinone core.[5][6]

Question 2: How can I introduce substituents at specific positions on the Pyrido[3,4-d]pyridazin-1(2H)-one ring system?

Answer: The derivatization of the core structure is crucial for applications in drug discovery.[7][8][9][10]

  • Palladium-Catalyzed Cross-Coupling: Halogenated pyridopyridazinones are versatile intermediates for introducing a wide range of substituents via reactions like Suzuki, Heck, and Buchwald-Hartwig couplings.[3]

  • Nucleophilic Aromatic Substitution: A reactive chlorine atom on the pyridopyridazinone ring can be displaced by various nucleophiles, such as amines.[5]

Question 3: What are some key safety considerations when working with hydrazine and its derivatives?

Answer: Hydrazine and its derivatives are commonly used in the synthesis of pyridazinones but are toxic and potentially explosive.

  • Toxicity: Hydrazine is a suspected carcinogen and is highly toxic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Explosive Potential: Anhydrous hydrazine can be explosive. It is typically handled as a hydrate (e.g., hydrazine monohydrate) to mitigate this risk. Avoid heating hydrazine in the presence of oxidizing agents.

III. Experimental Protocols & Data

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a Pyrido[3,4-d]pyridazin-1(2H)-one derivative.

G cluster_0 Synthesis cluster_1 Work-up & Isolation cluster_2 Purification cluster_3 Characterization A Starting Materials (e.g., Substituted Pyridine/Pyridazine) B Reaction with Reagents (e.g., Hydrazine Hydrate) A->B Step 1 C Reaction Monitoring (TLC, LC-MS) B->C Step 2 D Quenching & Extraction C->D Reaction Complete E Drying & Solvent Removal D->E F Crude Product E->F G Column Chromatography or Crystallization F->G H Pure Product G->H I Spectroscopic Analysis (NMR, MS, IR) H->I J Purity Analysis (HPLC, Elemental Analysis) H->J

Caption: General workflow for Pyrido[3,4-d]pyridazin-1(2H)-one synthesis.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting low product yield.

G Start Low Product Yield Check_Purity Check Purity of Starting Materials & Solvents Start->Check_Purity Impure Use Purified Reagents & Dry Solvents Check_Purity->Impure No Pure Purity OK Check_Purity->Pure Yes Optimize_Conditions Optimize Reaction Conditions (Temperature, Time, Concentration) Pure->Optimize_Conditions Monitor_Reaction Monitor Reaction by TLC/LC-MS Optimize_Conditions->Monitor_Reaction Check_Atmosphere Is Reaction Air/Moisture Sensitive? Optimize_Conditions->Check_Atmosphere Side_Products Significant Side Products? Monitor_Reaction->Side_Products Yes_Side_Products Characterize Side Products & Adjust Conditions Side_Products->Yes_Side_Products Yes No_Side_Products Incomplete Reaction or Product Decomposition? Side_Products->No_Side_Products No Incomplete Increase Reaction Time or Temperature No_Side_Products->Incomplete Decomposition Decrease Reaction Time or Temperature No_Side_Products->Decomposition Yes_Sensitive Use Inert Atmosphere (N2 or Ar) Check_Atmosphere->Yes_Sensitive Yes No_Sensitive Problem Likely Solved or Requires Further Investigation Check_Atmosphere->No_Sensitive No

Caption: Troubleshooting decision tree for low yield.

Table 1: Recommended Solvent Screening for Crystallization
Solvent ClassExamplesProperties
Protic Solvents Ethanol, Methanol, Isopropanol, WaterGood for polar compounds, hydrogen bonding potential.
Aprotic Polar Acetone, Acetonitrile, DMF, DMSOHigh polarity, can dissolve a wide range of compounds.
Ethers Diethyl ether, THF, DioxaneModerate polarity, good for compounds with some nonpolar character.
Hydrocarbons Hexanes, Heptane, TolueneNonpolar, good for precipitating polar compounds from less polar solvents.
Chlorinated Dichloromethane, ChloroformGood solvating power, use with caution due to toxicity.

IV. References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from

  • BenchChem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles. Retrieved from

  • Taniguchi, T., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters, 15(7), 1010-1016. [Link]

  • Taniguchi, T., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters. [Link]

  • Taniguchi, T., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters. [Link]

  • Wang, Z., et al. (2017). Optimization and Synthesis of Pyridazinone Derivatives as Novel Inhibitors of Hepatitis B Virus by Inducing Genome-free Capsid Formation. ACS Infectious Diseases, 3(3), 199-205. [Link]

  • Taniguchi, T., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters. [Link]

  • Abdel-Maksoud, M. S., et al. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. [Link]

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]

  • De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Ianoshenko, A., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 340-369. [Link]

Sources

Optimization

Troubleshooting unexpected side products in Pyrido[3,4-D]pyridazin-1(2H)-one reactions

Technical Support Center: Pyrido[3,4-d]pyridazin-1(2H)-one Synthesis A Guide for Researchers, Scientists, and Drug Development Professionals The synthesis of the Pyrido[3,4-d]pyridazin-1(2H)-one core, a valuable scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrido[3,4-d]pyridazin-1(2H)-one Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of the Pyrido[3,4-d]pyridazin-1(2H)-one core, a valuable scaffold in medicinal chemistry, can present unique challenges.[1][2] This guide provides in-depth troubleshooting for unexpected side products and other common issues encountered during its synthesis, framed in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction yield for Pyrido[3,4-d]pyridazin-1(2H)-one is consistently low. What are the common culprits?

Low yields in heterocyclic synthesis are a frequent issue and can often be traced back to several key factors.[3] A systematic approach to troubleshooting is the most effective way to identify the root cause.[3]

  • Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical parameters. Small-scale trial reactions can help determine the ideal conditions without committing large quantities of starting materials.[3]

  • Purity of Reagents and Solvents: Impurities in starting materials, such as the initial γ-keto acid or hydrazine derivative, can lead to unwanted side reactions and incomplete conversion.[4] Ensure you are using reagents of appropriate purity and that solvents are anhydrous where necessary.

  • Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to air and moisture. If your reaction is air-sensitive, employing proper inert atmosphere techniques, such as using a nitrogen or argon blanket, is crucial.[3]

FAQ 2: I am observing a significant amount of an unidentifiable, highly polar impurity in my crude product. What could it be?

A highly polar impurity that is difficult to elute from a silica gel column could be a salt. This is particularly common if your reaction involves a basic nitrogenous heterocycle and you have used an acid catalyst or acidic workup conditions. The resulting salt will have very different solubility and chromatographic properties compared to the freebase.

To diagnose this, you can perform a simple test:

  • Take a small sample of your crude product.

  • Dissolve it in a suitable solvent and treat it with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Analyze the organic extract by TLC or LC-MS. If the polar impurity disappears and the spot corresponding to your desired product intensifies, you have likely formed a salt.

FAQ 3: My final product seems to be contaminated with a starting material, even after extended reaction times. Why is the conversion incomplete?

Incomplete conversion can be due to several factors:

  • Reversibility of the Reaction: The initial formation of the hydrazone intermediate may be reversible. Driving the reaction to completion might require the removal of a byproduct, such as water, often achieved by using a Dean-Stark apparatus.

  • Deactivation of Reagents: One of your reagents might be degrading under the reaction conditions. You can monitor the reaction progress over time using TLC or LC-MS to check for the disappearance of starting materials and the appearance of both product and potential degradation products.[3]

  • Insufficient Activation Energy: The reaction temperature may be too low to overcome the activation energy barrier for the final cyclization step. A modest increase in temperature or a switch to a higher-boiling solvent could improve the conversion rate.

FAQ 4: Upon purification by silica gel chromatography, I am seeing product degradation. How can I mitigate this?

Some nitrogen-containing heterocycles can be unstable on acidic silica gel.[5] The pyridazinone moiety, with its basic nitrogen atoms, can interact strongly with the acidic silanol groups, potentially leading to degradation.

Here are some strategies to address this:

  • Use Neutralized Silica Gel: You can neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a base, such as triethylamine (0.1-1%).[5]

  • Alternative Purification Methods: Consider other purification techniques like recrystallization, which can be highly effective for obtaining pure crystalline products.[5] Finding the ideal solvent or solvent mixture for recrystallization often requires some experimentation.[5]

  • Flash Chromatography: If chromatography is necessary, opt for a rapid "flash" technique to minimize the time the compound spends on the column.

Troubleshooting Guide: Unexpected Side Products

Problem 1: Formation of a Dimeric Hydrazide Byproduct
  • Symptoms: You observe a byproduct with a mass corresponding to the dimerization of your γ-keto acid precursor linked by a hydrazine molecule, minus two molecules of water. This side product is often less polar than the desired product.

  • Proposed Side Product and Mechanism: This can occur if one molecule of hydrazine reacts with two molecules of the γ-keto acid. This is more likely if the hydrazine is the limiting reagent or if it is added too slowly.

    G Ketoacid1 γ-Keto Acid Intermediate Bis-Hydrazone Intermediate Ketoacid1->Intermediate 1 eq. DesiredProduct Pyrido[3,4-d]pyridazin-1(2H)-one Ketoacid1->DesiredProduct 1 eq. Ketoacid2 γ-Keto Acid Ketoacid2->Intermediate 1 eq. Hydrazine Hydrazine (H2N-NH2) Hydrazine->Intermediate 1 eq. Hydrazine->DesiredProduct 1 eq. Dimer Dimeric Hydrazide Byproduct Intermediate->Dimer Intramolecular Cyclization (x2)

    Caption: Formation of a dimeric side product.

  • Troubleshooting and Mitigation:

    • Control Stoichiometry: Ensure that hydrazine is used in at least a 1:1 molar ratio, or even a slight excess, relative to the γ-keto acid.

    • Order of Addition: Add the γ-keto acid solution to the hydrazine solution (reverse addition) to maintain an excess of hydrazine throughout the reaction.

    • Temperature Control: Keep the reaction temperature low during the initial addition to favor the formation of the desired monohydrazone intermediate before proceeding to the cyclization step at a higher temperature.

Problem 2: Incomplete Cyclization Leading to Hydrazone Intermediate
  • Symptoms: Your crude product contains a significant amount of a compound with a mass corresponding to the condensation of the γ-keto acid and hydrazine without the loss of a second water molecule. This intermediate is often more polar than the final product.

  • Proposed Intermediate and Mechanism: The reaction proceeds in two main steps: initial formation of a hydrazone, followed by an intramolecular cyclization to form the pyridazinone ring.[6][7] If the cyclization step is slow or incomplete, the open-chain hydrazone will be a major component of the product mixture.

    G Reactants γ-Keto Acid + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone - H2O Product Pyrido[3,4-d]pyridazin-1(2H)-one Hydrazone->Product Intramolecular Cyclization - H2O

    Caption: Two-step formation of the pyridazinone ring.

  • Troubleshooting and Mitigation:

    • Increase Reaction Temperature/Time: The cyclization step often requires more energy than the initial hydrazone formation. Increasing the reaction temperature or extending the reaction time can promote the formation of the final product.

    • Acid/Base Catalysis: The cyclization can sometimes be facilitated by the addition of a catalytic amount of acid (e.g., acetic acid) or base. However, this should be done with caution as it can also promote side reactions.

    • Solvent Choice: Using a higher-boiling solvent can allow for higher reaction temperatures, which can drive the cyclization to completion.

Problem 3: N-N Bond Cleavage under Harsh Conditions
  • Symptoms: Formation of a side product where the N-N bond of the hydrazine moiety has been cleaved, leading to an amine or other nitrogen-containing fragments. This is more likely under strongly acidic or reductive/oxidative conditions.[8][9]

  • Proposed Side Product and Mechanism: While less common under standard pyridazinone synthesis conditions, harsh workups or purification conditions can potentially lead to the cleavage of the N-N bond.[8][9] The mechanism can be complex and may involve radical intermediates.

    G Product Pyrido[3,4-d]pyridazin-1(2H)-one Cleavage N-N Bond Cleavage Product->Cleavage [H+] or heat HarshConditions Harsh Conditions (e.g., strong acid, high temp) Fragments Degradation Products Cleavage->Fragments

    Caption: Potential N-N bond cleavage pathway.

  • Troubleshooting and Mitigation:

    • Milder Conditions: Avoid using strong acids or bases in your reaction or workup. Use milder conditions wherever possible.

    • Inert Atmosphere: If you suspect oxidative cleavage, ensure your reaction is performed under an inert atmosphere (nitrogen or argon).

    • Purification: As mentioned in FAQ 4, avoid prolonged exposure to acidic silica gel.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrido[3,4-d]pyridazin-1(2H)-one

This is a general guideline; specific conditions may need to be optimized for your particular substrate.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting γ-keto acid (1.0 eq.).

  • Solvent: Add a suitable solvent such as ethanol, acetic acid, or toluene.

  • Hydrazine Addition: Add hydrazine hydrate (1.1 eq.) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5]

Protocol 2: Neutralization of Silica Gel for Chromatography
  • Prepare Slurry: In a beaker, prepare a slurry of silica gel in your chosen eluent system.

  • Add Base: Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).

  • Stir: Stir the slurry for 15-20 minutes.

  • Pack Column: Pack your chromatography column with the neutralized silica gel slurry as you normally would.

  • Elute: Run your column using an eluent that also contains 0.5-1% triethylamine.

Data Summary Table

IssuePotential CauseKey Parameters to CheckSuggested Action
Low Yield Suboptimal conditions, impure reagentsTemperature, time, reagent purityOptimize conditions, use pure materials
Polar Impurity Salt formationpH of workupNeutralize with mild base
Incomplete Conversion Reversible reaction, low temperatureWater removal, temperatureUse Dean-Stark, increase temperature
Product Degradation Acidic silica gelPurification methodNeutralize silica, recrystallize
Dimeric Byproduct Incorrect stoichiometryReagent ratios, order of additionUse excess hydrazine, reverse addition
Hydrazone Intermediate Incomplete cyclizationTemperature, time, catalystIncrease temperature/time, consider catalyst
N-N Bond Cleavage Harsh conditionsAcidity, temperature, atmosphereUse milder conditions, inert atmosphere

References

  • BenchChem. troubleshooting guide for the synthesis of heterocyclic compounds.
  • MDPI. Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains.
  • BenchChem. Troubleshooting common issues in the synthesis of N-heterocycles.
  • ScienceDirect. Synthesis and chemistry of pyridazin-3(2H)-ones.
  • ResearchGate. Recent Advances in Pyridazine Chemistry.
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
  • MDPI.
  • NIH. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • MDPI. Neighboring Nitrogen Atom-Induced Reactions of Azidoacetyl Hydrazides, including Unexpected Nitrogen-Nitrogen Bond Cleavage of the Hydrazide.
  • PubMed Central. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics.
  • Organic Chemistry Portal. Hydrazine synthesis by N-N coupling.
  • SciSpace. Pyridazin-3(2H)
  • NIH. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light.
  • BenchChem.
  • MDPI.

Sources

Troubleshooting

Technical Support Center: Stabilizing Pyrido[3,4-d]pyridazin-1(2H)-one Derivatives for Reliable In Vitro Assay Performance

Welcome to the technical support center for researchers working with Pyrido[3,4-d]pyridazin-1(2H)-one and its derivatives. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked q...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with Pyrido[3,4-d]pyridazin-1(2H)-one and its derivatives. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the stability and reliability of these compounds in your in vitro assays. As scientists, we understand that compound stability is paramount for generating reproducible and meaningful data. This resource is structured to address common challenges, explain the underlying chemical principles, and offer practical, field-tested solutions.

Understanding the Stability Challenges of the Pyrido[3,4-d]pyridazin-1(2H)-one Scaffold

The Pyrido[3,4-d]pyridazin-1(2H)-one core, while a promising scaffold in drug discovery, presents several inherent stability challenges that can impact the integrity of in vitro experiments.[1][2] These challenges primarily stem from three key areas: poor aqueous solubility, susceptibility to photodegradation, and potential chemical degradation under specific assay conditions. This guide will provide a logical workflow for identifying and mitigating these issues.

Troubleshooting Guide: From Compound Handling to Assay Optimization

This section is designed to help you diagnose and resolve common issues encountered when working with Pyrido[3,4-d]pyridazin-1(2H)-one derivatives.

Issue 1: Compound Precipitation in Aqueous Assay Buffers

A frequent and critical issue is the precipitation of the test compound upon dilution from a DMSO stock solution into an aqueous assay buffer. This not only reduces the effective concentration of the compound but can also interfere with assay readouts.

Q: My Pyrido[3,4-d]pyridazin-1(2H)-one derivative precipitates when I add it to my assay buffer. What's happening and how can I fix it?

A: This is a classic solubility problem. Pyridazinone derivatives often exhibit poor water solubility.[3] While highly soluble in organic solvents like DMSO, the sudden shift to a predominantly aqueous environment can cause the compound to crash out of solution.[4]

Immediate Troubleshooting Steps:

  • Visual Inspection: Always visually inspect your assay plate or solution after adding the compound. Look for cloudiness, particulates, or a film at the bottom of the wells.

  • Solubility Assessment: Before proceeding with your main assay, perform a simple kinetic solubility test in your final assay buffer. This will help you determine the maximum soluble concentration of your compound under your experimental conditions.

Long-Term Solutions & Formulation Strategies:

StrategyMechanismConsiderations
Co-solvents Increase the polarity of the solvent system to better accommodate the compound.[5]Common co-solvents include ethanol, propylene glycol, or PEG-400. Ensure the final concentration of the co-solvent is compatible with your assay system (e.g., does not inhibit enzyme activity or harm cells).
Surfactants Non-ionic surfactants like Tween-20 or Triton X-100 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[6]Use the lowest effective concentration, as high concentrations can disrupt cell membranes or interfere with protein function.
Cyclodextrins These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble drugs.[5][7]The choice of cyclodextrin (e.g., β-cyclodextrin, HP-β-CD) depends on the size and shape of your compound.
pH Adjustment If your compound has ionizable groups, adjusting the pH of the buffer can increase its solubility.The pyridazinone ring system itself can have varying pKa values depending on substitution.[8] However, ensure the adjusted pH is within the optimal range for your biological assay.

Experimental Protocol: Kinetic Solubility Assessment

  • Prepare a 10 mM stock solution of your Pyrido[3,4-d]pyridazin-1(2H)-one derivative in 100% DMSO.

  • In a clear 96-well plate, add your final assay buffer to a series of wells.

  • Spike in your compound stock solution to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.), ensuring the final DMSO concentration is constant and ideally below 1%.

  • Incubate the plate under your standard assay conditions (e.g., 37°C for 1 hour).

  • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. A significant increase in absorbance indicates precipitation.

Issue 2: Loss of Compound Activity Over Time or with Light Exposure

You may observe that the potency of your compound appears to decrease with repeated use of the same stock solution or when experiments are conducted under bright laboratory light.

Q: I've noticed inconsistent results with my Pyrido[3,4-d]pyridazin-1(2H)-one derivative. Could it be degrading?

A: Yes, this is a strong possibility. Heterocyclic compounds, including those with pyridazine and pyrazole structures, can be susceptible to photodegradation.[9][10] Additionally, repeated freeze-thaw cycles of stock solutions can lead to degradation.

Best Practices for Handling and Storage:

  • Light Protection:

    • Store solid compounds and stock solutions in amber vials or wrap clear vials with aluminum foil.[11][12]

    • Minimize exposure to ambient light during experimental procedures.[11] Work in a dimly lit area or use a yellow or red safelight if your compound is particularly sensitive.[13]

    • Cover assay plates with a lid or foil during incubation steps.[11]

  • Stock Solution Management:

    • Prepare small, single-use aliquots of your stock solutions to avoid repeated freeze-thaw cycles.

    • Store stock solutions at -20°C or -80°C in tightly sealed containers.[12]

  • Inert Atmosphere: For highly sensitive compounds, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing and freezing.

Experimental Protocol: Photostability Assessment

  • Prepare two sets of your compound diluted in the final assay buffer.

  • Place one set in clear tubes and expose them to your typical laboratory lighting for the duration of a standard experiment.

  • Wrap the second set of tubes in aluminum foil to protect them from light.

  • After the exposure period, test the activity of both sets of samples in your assay. A significant drop in activity in the light-exposed group indicates photosensitivity.

Issue 3: Suspected Chemical Degradation in the Assay Environment

Even with optimal handling, the chemical environment of the in vitro assay itself can sometimes lead to compound degradation.

Q: I've controlled for solubility and light exposure, but my results are still variable. What else could be causing instability?

A: The Pyrido[3,4-d]pyridazin-1(2H)-one scaffold may be susceptible to chemical degradation through oxidation or hydrolysis, particularly at certain pH values or in the presence of reactive cellular components. A related scaffold, pyrido[3,4-d]pyrimidin-4(3H)-one, has been shown to be a substrate for aldehyde oxidase, leading to oxidation at the C2 position.[14][15]

Strategies to Mitigate Chemical Degradation:

  • Inclusion of Antioxidants: The addition of a small molecule antioxidant to your assay buffer can help prevent oxidative degradation.[16][17][18]

    • Ascorbic acid (Vitamin C): A commonly used and effective antioxidant.[11]

    • Trolox: A water-soluble analog of vitamin E.

    • N-acetylcysteine (NAC): A precursor to glutathione, a key cellular antioxidant.

  • pH Control: Ensure your assay buffer is robust and maintains a stable pH throughout the experiment. Extreme pH values can promote hydrolysis of the lactam ring.

  • Forced Degradation Study: To understand the specific vulnerabilities of your compound, you can perform a forced degradation study by intentionally exposing it to harsh conditions (e.g., strong acid, strong base, oxidizing agent) and analyzing the degradation products by LC-MS.[12]

Workflow for Investigating and Mitigating Compound Instability

G cluster_0 Problem Identification cluster_1 Troubleshooting Pathway cluster_2 Solutions A Inconsistent Assay Results B Check for Precipitation (Visual, Turbidity Assay) A->B Is there visual precipitation? C Assess Photostability (Light vs. Dark Experiment) B->C No E Optimize Formulation (Co-solvents, Surfactants) B->E Yes D Investigate Chemical Degradation (Forced Degradation Study) C->D No F Implement Light Protection (Amber Vials, Low Light) C->F Is there a loss of activity in light? G Modify Assay Buffer (Add Antioxidants, Adjust pH) D->G Is degradation observed? H H E->H Re-test in Assay F->H G->H

Sources

Optimization

Technical Support Center: Pyrido[3,4-d]pyridazin-1(2H)-one Reaction Scale-Up

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis and scale-up of Pyrido[3,4-d]pyridazin-1(2H)-one and its derivatives. This resource is des...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis and scale-up of Pyrido[3,4-d]pyridazin-1(2H)-one and its derivatives. This resource is designed to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to equip you with the expertise and practical insights needed to navigate the challenges of transitioning from bench-scale synthesis to larger-scale production.

The pyridazinone core is a significant pharmacophore found in numerous bioactive agents, including those targeting cardiovascular diseases and cancer.[1][2] The pyrido[3,4-d]pyridazinone framework, in particular, has been explored for its potential as a kinase inhibitor in cancer therapy.[3][4] However, scaling up the synthesis of these molecules presents a unique set of challenges that require careful consideration of reaction conditions, safety protocols, and purification strategies.

This guide is structured to provide a comprehensive and practical approach to overcoming these hurdles, ensuring a safe, efficient, and reproducible scale-up process.

Troubleshooting Guide: Common Scale-Up Challenges

Scaling up chemical reactions from the laboratory bench to pilot or production scale often introduces unforeseen difficulties.[5][6] This section addresses common problems encountered during the scale-up of Pyrido[3,4-d]pyridazin-1(2H)-one synthesis, their potential causes, and actionable troubleshooting steps.

Issue 1: Incomplete Reaction or Low Yield

A common challenge in scaling up is a decrease in reaction yield or failure to reach completion.

Potential Cause Troubleshooting Step
Poor Heat Transfer On a larger scale, inefficient heat transfer can lead to lower reaction temperatures than intended. Ensure the reactor has adequate heating capacity and surface area for the increased volume. Monitor the internal reaction temperature closely.
Inefficient Mixing Inadequate agitation can result in localized concentration gradients and hot spots, hindering the reaction.[7] Verify that the stirrer speed and design are appropriate for the reactor size and viscosity of the reaction mixture to ensure homogeneity.
Reagent Stoichiometry On a larger scale, minor inaccuracies in weighing or volume dispensing can become significant. Double-check all calculations and ensure accurate addition of reagents. Consider a slight excess of the less expensive reagent where appropriate.
Extended Reaction Time Reactions that are complete within hours at the lab scale may require longer times at a larger scale due to mass transfer limitations. Monitor the reaction progress using analytical techniques like TLC or HPLC and extend the reaction time as needed.[7]
Issue 2: Formation of Impurities and Side Products

The impurity profile of a reaction can change significantly upon scale-up.

Potential Cause Troubleshooting Step
Localized Overheating Poor heat dissipation can lead to "hot spots" where side reactions are more likely to occur.[7] Improve stirring and consider a slower, controlled addition of exothermic reagents. Ensure the reactor's cooling system is sufficient.
Order of Reagent Addition The sequence of adding reagents can influence the formation of byproducts. If not already optimized, conduct small-scale experiments to determine the optimal order of addition before attempting the large-scale reaction.
Air/Moisture Sensitivity Some intermediates or reagents may be sensitive to air or moisture, leading to degradation or side reactions. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents and reagents.
Impure Starting Materials Impurities in the starting materials can participate in side reactions that are negligible at a small scale but problematic at a larger one. Verify the purity of all starting materials before use.
Issue 3: Runaway Reaction or Exotherm

The synthesis of pyridazinones often involves hydrazine or its derivatives, which can lead to highly exothermic reactions.[8]

Potential Cause Troubleshooting Step
Rapid Reagent Addition Adding a reactive reagent too quickly can overwhelm the cooling capacity of the reactor, leading to a dangerous temperature increase.[7] Implement a slow, controlled addition using a syringe pump or dropping funnel, and continuously monitor the internal temperature.
Inadequate Cooling The cooling system must be able to handle the heat generated by the reaction at the intended scale. Ensure the cooling jacket has sufficient flow of coolant at the appropriate temperature.
Catalytic Impurities Traces of certain metals can catalyze the decomposition of hydrazine, resulting in a rapid release of heat and gas.[7][8] Thoroughly clean all glassware and reactors to remove any potential contaminants.
High Reagent Concentration Using highly concentrated reagents can increase the rate of heat generation. Consider diluting the reagents to better control the exotherm.
Issue 4: Product Isolation and Purification Difficulties

Isolating and purifying the final product can become more complex at a larger scale.

Potential Cause Troubleshooting Step
Precipitation/Crystallization Issues The cooling rate and agitation can affect crystal size and purity. A slower, controlled cooling process with appropriate stirring is often necessary to obtain a product that is easy to filter and wash.
Filtration Problems A very fine or amorphous precipitate can clog filter media. Experiment with different filter types and consider using a filter aid.
Solvent Selection for Recrystallization A solvent system that works well for small-scale recrystallization may not be optimal for larger quantities. The desired compound should have good solubility at elevated temperatures and poor solubility at lower temperatures in the chosen solvent.[9]
Chromatography Challenges While effective at the lab scale, column chromatography can be cumbersome and expensive for large-scale purification.[9] Whenever possible, optimize the reaction and work-up conditions to minimize the need for chromatographic purification. If necessary, explore alternative purification techniques like crystallization or trituration.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with hydrazine hydrate on a large scale?

Hydrazine and its derivatives are toxic and potentially carcinogenic.[10][11] They can be absorbed through the skin, inhaled, or ingested.[11] Moreover, hydrazine vapor is flammable over a wide range of concentrations in air.[10][11] The decomposition of hydrazine is exothermic and can be catalyzed by various materials, leading to a potential for runaway reactions and pressure buildup.[8][12] Therefore, it is crucial to handle hydrazine in a well-ventilated area, use appropriate personal protective equipment (PPE), and have a thorough understanding of its thermal hazards before scaling up any reaction.[10][12]

Q2: How can I control the exotherm during the cyclization step with hydrazine?

Controlling the exotherm is critical for safety and product quality. Key strategies include:

  • Slow, controlled addition: Add the hydrazine solution dropwise or via a syringe pump to the reaction mixture.

  • Adequate cooling: Use a reactor with a cooling jacket and ensure a sufficient flow of coolant. An ice bath may be necessary for initial trials.

  • Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively.

  • Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer or thermocouple.

Q3: My product is difficult to purify by recrystallization. What are my options?

If recrystallization is not effective, consider the following:

  • Aqueous Washes: If the impurities have different acid-base properties than your product, they can often be removed with acidic or basic aqueous washes during the work-up.[9]

  • Trituration: Suspending the crude product in a solvent in which the desired compound is sparingly soluble while the impurities are more soluble can be an effective purification method.

  • Column Chromatography: While less ideal for very large scales, flash column chromatography using silica gel can be used to remove stubborn impurities.[9] Careful selection of the eluent system is key to achieving good separation.[9]

Q4: I am observing a mixture of isomers in my final product. How can I improve the selectivity?

The formation of isomers can sometimes be influenced by reaction conditions. Experiment with:

  • Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable isomer.

  • Solvent: The polarity of the solvent can influence the reaction pathway and selectivity.

  • Catalyst: If a catalyst is used, its nature and loading can impact the isomeric ratio.

If optimizing the reaction conditions does not resolve the issue, separation of the isomers may be necessary, often through column chromatography.[9]

Experimental Protocol: Synthesis of a Pyrido[3,4-d]pyridazin-1(2H)-one Derivative (Illustrative Example)

This protocol outlines a general procedure for the synthesis of a Pyrido[3,4-d]pyridazin-1(2H)-one derivative, with considerations for scale-up. Note: This is a generalized procedure and must be adapted and optimized for specific substrates and scales. A thorough risk assessment should be conducted before any scale-up.

Step 1: Condensation Reaction

Caption: General reaction pathway for Pyrido[3,4-d]pyridazin-1(2H)-one synthesis.

  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a condenser with a nitrogen inlet, a thermocouple for internal temperature monitoring, and a pressure-equalizing dropping funnel.

  • Reagent Charging: Charge the reactor with the substituted pyridine dicarboxylate starting material and a suitable solvent (e.g., ethanol, acetic acid).

  • Inert Atmosphere: Purge the reactor with nitrogen for 15-20 minutes.

  • Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80-100 °C).

  • Hydrazine Addition: Slowly add a solution of hydrazine hydrate in the same solvent to the reactor via the dropping funnel over a period of 1-2 hours, carefully monitoring the internal temperature. The rate of addition should be adjusted to maintain a stable internal temperature and avoid a rapid exotherm.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at temperature and monitor its progress by TLC or HPLC until the starting material is consumed.

  • Cooling and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold solvent, and dry under vacuum. If the product remains in solution, proceed to the work-up and purification steps.

Step 2: Work-up and Purification
  • Solvent Removal: If the product did not precipitate, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Aqueous Work-up: To the residue, add water and stir. If the product is a solid, collect it by filtration, wash with water, and dry. If the product is soluble in an organic solvent, extract the aqueous mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentration: Concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent or solvent mixture (e.g., ethanol, isopropanol, or ethyl acetate/hexane).[9]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common scale-up issues.

G cluster_0 Problem Identification cluster_1 Analysis of Potential Causes cluster_2 Corrective Actions Low Yield Low Yield Heat Transfer Heat Transfer Low Yield->Heat Transfer Mixing Mixing Low Yield->Mixing Stoichiometry Stoichiometry Low Yield->Stoichiometry Impurity Formation Impurity Formation Localized Overheating Localized Overheating Impurity Formation->Localized Overheating Reagent Purity Reagent Purity Impurity Formation->Reagent Purity Runaway Reaction Runaway Reaction Rapid Addition Rapid Addition Runaway Reaction->Rapid Addition Inadequate Cooling Inadequate Cooling Runaway Reaction->Inadequate Cooling Isolation Issues Isolation Issues Precipitation Precipitation Isolation Issues->Precipitation Filtration Filtration Isolation Issues->Filtration Improve Heating/Cooling Improve Heating/Cooling Heat Transfer->Improve Heating/Cooling Optimize Stirring Optimize Stirring Mixing->Optimize Stirring Verify Reagent Amounts Verify Reagent Amounts Stoichiometry->Verify Reagent Amounts Control Addition Rate Control Addition Rate Localized Overheating->Control Addition Rate Check Starting Material Purity Check Starting Material Purity Reagent Purity->Check Starting Material Purity Rapid Addition->Control Addition Rate Inadequate Cooling->Improve Heating/Cooling Optimize Crystallization Optimize Crystallization Precipitation->Optimize Crystallization Select Appropriate Filter Select Appropriate Filter Filtration->Select Appropriate Filter

Caption: Troubleshooting workflow for scale-up challenges.

References

  • Safety and Handling of Hydrazine - DTIC.
  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • THERMAL HAZARD ANALYSIS OF HYDRAZINE AND NITRIC ACID MIXTURES - AKJournals. Available at: [Link]

  • Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction - ACS Publications. Available at: [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing - ResearchGate. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI. Available at: [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing - Knowledge UChicago. Available at: [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - NIH. Available at: [Link]

  • Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 - PMC - NIH. Available at: [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Available at: [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. Available at: [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. Available at: [Link]

  • (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]

  • Hydrazine - Wikipedia. Available at: [Link]

  • Challenges of scaling up production from grams to kilos - Chemtek Scientific. Available at: [Link]

  • Hydrazine - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - NIH. Available at: [Link]

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC - NIH. Available at: [Link]

  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box - PMC. Available at: [Link]

  • The Evolving Landscape of Heterocycles in Drugs and Drug Candidates - ResearchGate. Available at: [Link]

  • Micrograms to Kilos: The Challenges of Scaling - Drug Discovery and Development. Available at: [Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers - RSC Publishing. Available at: [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H) - NIH. Available at: [Link]

  • A new, one-pot, three-component synthesis of 4H-pyrido[1,2-a]pyrimidines, 4H-pyrimido[1,2-a]pyrimidines, and 4H-pyrazino[1,2-a]pyrimidines | Request PDF - ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Interpreting Complex NMR Spectra of Pyrido[3,4-D]pyridazin-1(2H)-one Derivatives

Welcome to the technical support guide for the structural analysis of Pyrido[3,4-D]pyridazin-1(2H)-one derivatives. This class of nitrogen-rich heterocyclic compounds presents unique challenges in NMR spectral interpreta...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the structural analysis of Pyrido[3,4-D]pyridazin-1(2H)-one derivatives. This class of nitrogen-rich heterocyclic compounds presents unique challenges in NMR spectral interpretation due to overlapping aromatic signals, the presence of multiple quaternary carbons, and potential dynamic phenomena. This center provides targeted troubleshooting guides and FAQs to assist researchers in overcoming these common hurdles.

Core Structure and Numbering

For clarity, the following standardized numbering scheme for the Pyrido[3,4-D]pyridazin-1(2H)-one core will be used throughout this guide.

Caption: Core structure and numbering of Pyrido[3,4-D]pyridazin-1(2H)-one.

Troubleshooting Guide

This section addresses common problems encountered during the acquisition and interpretation of NMR spectra for these compounds.

Issue Potential Cause(s) Recommended Solution(s)
1. Poor Resolution & Broad Peaks High Sample Concentration: Increased viscosity broadens signals. • Paramagnetic Impurities: Traces of metals (e.g., from catalysts) can cause significant broadening. • Poor Shimming: An inhomogeneous magnetic field across the sample.Optimize Concentration: Aim for 5-15 mg in 0.6-0.7 mL of solvent. • Sample Filtration: Pass the sample through a small plug of Celite or silica in a pipette. • Re-shim: Use automated shimming routines. If issues persist, manual shimming may be required.
2. Severe Signal Overlap in Aromatic Region (δ 7-9 ppm) Limited Chemical Shift Dispersion: The fused aromatic system results in protons with similar electronic environments. • Low Field Strength: At lower magnetic fields (e.g., 300 MHz), the separation between peaks (in Hz) is smaller.Change Solvent: Rerun the sample in an aromatic solvent like Benzene-d₆ or Toluene-d₈. Solvent-induced shifts can often resolve overlapping multiplets. • Increase Temperature: This can sometimes improve resolution by changing conformation or solvation. • Use a Higher Field Spectrometer: Moving from 400 MHz to 600 MHz or higher will increase spectral dispersion.
3. Ambiguous N-H Signal Chemical Exchange: The lactam N-H proton (at position 2) can exchange with trace water or other labile protons, leading to a broad signal or its complete disappearance. • Variable Chemical Shift: Its position is highly dependent on solvent, concentration, and temperature.Perform a D₂O Exchange Experiment: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The N-H signal will broaden and/or disappear due to deuterium exchange.
4. More Peaks Than Expected Presence of Rotamers/Conformers: Slow rotation around a single bond (e.g., a bond to a bulky substituent) on the NMR timescale can result in two distinct sets of signals for the same molecule. • Tautomerism: Although the lactam form is generally dominant, other tautomers could be present in equilibrium.Variable Temperature (VT) NMR: Acquire spectra at elevated temperatures. If rotamers are present, the distinct signals will broaden and coalesce into a single averaged set of signals as the rotation becomes faster.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the Pyrido[3,4-D]pyridazin-1(2H)-one core?

A1: While exact shifts depend heavily on substitution, the following table provides expected ranges based on the parent scaffold and related pyridazinone systems. The pyridazinone ring protons are generally deshielded compared to the pyridine ring protons.

Position Atom Typical ¹H Shift (ppm) Typical ¹³C Shift (ppm) Notes
1C=O-~160-165Carbonyl carbon, a key landmark in the ¹³C spectrum.
2N-HHighly variable (δ 9-13)-Often broad; best confirmed with D₂O exchange.
3C-H~7.8 - 8.2~135-140Olefinic proton adjacent to N2.
4C-H~7.2 - 7.6~128-132Olefinic proton adjacent to the ring junction.
4aC-~130-135Quaternary carbon.
5C-H~8.8 - 9.2~148-152Deshielded proton α to the pyridine nitrogen (N8).
6C-H~7.5 - 7.9~120-125Proton β to the pyridine nitrogen.
7C-H~8.5 - 8.8~136-140Proton γ to the pyridine nitrogen.
8aC-~145-150Quaternary carbon.
Q2: How can I unambiguously assign all the proton and carbon signals?

A2: A full assignment requires a suite of 2D NMR experiments. A systematic approach is the most effective way to elucidate the complete structure. The increasing complexity of synthetic derivatives often necessitates the use of advanced 2D NMR techniques.

  • ¹H NMR: Acquire a high-resolution 1D proton spectrum to identify all proton signals and their multiplicities.

  • ¹³C NMR / DEPT-135: Acquire a 1D carbon spectrum to identify all carbon signals. A DEPT-135 experiment is crucial to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals. Quaternary carbons will be absent.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over 2-3 bonds). It will reveal the spin systems within the molecule, for example, connecting H-3 to H-4 and H-5 through H-7 on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. This is the primary method for assigning protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key for assigning quaternary carbons and piecing the molecular fragments together. It shows correlations between protons and carbons over 2-3 bonds. For instance, the N-H proton (H2) should show a correlation to the carbonyl carbon (C1) and C8a. The proton at H-5 will show correlations to C4a, C7, and C8a.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of bonding. This is invaluable for determining stereochemistry and confirming assignments. For example, a NOE between a substituent proton and a core proton like H-5 can confirm its position. For molecules in the medium-sized range (MW ~700-1200), ROESY is often preferred as the NOE can be zero.

Caption: Logical workflow for complete NMR-based structure elucidation.

Q3: What should I do if my compound is poorly soluble in standard NMR solvents?

A3: Solubility is a common challenge. If standard solvents like Chloroform-d (CDCl₃) fail, consider the following options.

Solvent Pros Cons
DMSO-d₆ Excellent solvating power for polar, H-bonding compounds. High boiling point allows for high-temperature experiments.Absorbs atmospheric water, resulting in a large H₂O peak (~3.33 ppm). High viscosity can lead to slightly broader lines. Difficult to remove from the sample.
Methanol-d₄ Good for polar compounds. Protic solvent.The -OH proton signal will exchange with your N-H proton, making the N-H signal disappear.
Acetone-d₆ Good intermediate polarity solvent.Can contain a significant water peak.
DMF-d₇ Strong solvent for highly insoluble compounds. High boiling point.Very high boiling point, making sample recovery very difficult.

Pro-Tip: Always check the chemical shift of residual solvent peaks to avoid mistaking them for signals from your compound. Tables of common solvent impurities are widely available.

Q4: How will protonation of the pyridine nitrogen affect the spectrum?

A4: If you are using an acidic solvent (like TFA) or if your derivative is isolated as a salt, the pyridine nitrogen (N8) can be protonated. This has a significant electronic effect, causing protons on that ring to shift downfield (to a higher ppm value). The largest effect is typically seen on the alpha-protons (H5 and H7). Protonation of a pyridine nitrogen effectively removes the shielding contribution from the nitrogen lone pair, leading to increased shielding of the nitrogen itself in ¹⁵N NMR, but deshielding of the attached protons.

Q5: My aromatic signals are resolved, but the coupling patterns are complex and not first-order. Why?

A5: This is known as second-order or "complex" coupling. It occurs when the difference in chemical shift (in Hz) between two coupled protons is not much larger than the coupling constant (J-value) between them (i.e., Δν/J < 10). In the condensed ring system of Pyrido[3,4-D]pyridazin-1(2H)-one, protons like H-6 and H-7 can be strongly coupled and have similar chemical shifts, leading to distorted "roofing" patterns in their multiplets rather than clean doublets or triplets. While full analysis is complex, simulation software can help. The most practical solution is often to use a higher-field spectrometer to increase the chemical shift separation (Δν).

References

  • Silva, A. M. S., Pinto, D. C. G. A., & Cavaleiro, J. A. S. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(4), 396-430. [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. [Link]

  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). American Chemical Society. [Link]

  • Claramunt, R. M., et al. (2001). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Magnetic Resonance in Chemistry, 39(8), 437-444. [Link]

  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Webb, G. A., & Witanowski, M. (1983). Nitrogen NMR and molecular interactions. Journal of Chemical Sciences, 92(4-5), 241-255. [Link]

  • 1H NMR spectra of the substituted complexes Examination of the... (n.d.). ResearchGate. [Link]

  • Rakhmatullin, I., et al. (2016). 1H NMR Characterization of Two New Pyridoxine Derivatives. Magnetic Resonance in Chemistry, 54(12), 967-970. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry, 13(7), 856-874. [Link]

  • Semenov, V. A., Samultsev, D. O., & Krivdin, L. B. (2015). Theoretical and experimental study of 15N NMR protonation shifts. Magnetic Resonance in Chemistry, 53(6), 433-441. [Link]

  • NOESY and ROESY. (2018, August 8). University of Missouri, Department of Chemistry. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

  • Valderrama, J. A., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]

  • Al-Issa, S. A., et al. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 19(6), 8003-8014. [Link]

  • McNab, H. (1983). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1203-1207. [Link]

  • Breitmaier, E., & Voelter, W. (1987). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley-VCH.
  • Mal, D. R. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. NPTEL. [Link]

  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. (2006). ResearchGate. [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Moser, A. (2009, September 14). Stereochemistry Information from NOESY/ROESY data... Part 1. ACD/Labs. [Link]

  • What is the difference between NOESY and ROESY for NMR? (2018, November 29). Reddit. [Link]

  • Protons Bonded to Oxygen and Nitrogen. (2014, August 30). Chemistry LibreTexts. [Link]

  • Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35. (n.d.). ResearchGate. [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • De Kimpe, N., & D'hooghe, M. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7036. [Link]

  • HSQC and HMBC for Topspin. (2020, September 16). University of Missouri, Department of Chemistry. [Link]

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  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]

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Optimization

Technical Support Center: Pyrido[3,4-d]pyridazin-1(2H)-one Permeability Optimization

Introduction Welcome to the technical support guide for researchers working with Pyrido[3,4-d]pyridazin-1(2H)-one compounds. This scaffold is of significant interest, particularly in the development of novel kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for researchers working with Pyrido[3,4-d]pyridazin-1(2H)-one compounds. This scaffold is of significant interest, particularly in the development of novel kinase inhibitors.[1][2] A common and critical challenge in advancing these promising molecules from potent enzyme inhibitors to effective cell-based and in vivo candidates is overcoming poor cell permeability.[1]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide not just protocols, but the underlying rationale to empower you to make informed decisions, diagnose experimental issues, and strategically optimize your compounds for better membrane transit.

Section 1: Foundational Concepts & Initial Assessment

This section addresses the preliminary steps and foundational knowledge required before embarking on extensive permeability optimization.

FAQ 1.1: My pyridopyridazinone compound is a potent enzyme inhibitor but shows a dramatic loss of activity in cell-based assays. Could this be a permeability issue?

Yes, a significant drop in potency between a biochemical (cell-free) assay and a cellular assay is a classic indicator of poor cell permeability. The compound may be excellent at hitting its target protein in a test tube, but if it cannot cross the cell membrane to reach its intracellular target, its cellular activity will be low.

Causality: The Pyrido[3,4-d]pyridazin-1(2H)-one core is a relatively flat, aromatic, and often polar structure. Kinase inhibitors, in general, possess physicochemical properties such as higher molecular weight and polar surface area (PSA) that can limit passive diffusion across the lipid bilayer of the cell membrane.[3][4]

Initial Diagnostic Steps:

  • Assess Physicochemical Properties: Before running any assays, calculate or measure the key properties of your compound. These numbers provide a strong indication of potential permeability issues.

  • Run a Simple, High-Throughput Permeability Assay: A Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent first step. It is a non-cell-based assay that models passive diffusion and can quickly rank-order compounds.[5][6]

Table 1: Key Physicochemical Properties Influencing Cell Permeability
PropertyPreferred Range for Oral DrugsImplication for Pyrido[3,4-d]pyridazin-1(2H)-ones
Molecular Weight (MW) < 500 DaThe scaffold itself is moderately sized; however, substitutions required for kinase potency often push the MW above this range.
cLogP 1 - 3This scaffold can be tuned. Excessively low cLogP (<1) leads to poor membrane partitioning, while high cLogP (>3) can cause poor aqueous solubility or high non-specific binding.[3]
Topological Polar Surface Area (tPSA) < 140 ŲThe core contains multiple nitrogen and oxygen atoms, contributing to a higher baseline PSA. This is a critical parameter to monitor and minimize during optimization.[3]
Hydrogen Bond Donors (HBD) ≤ 5The lactam NH is a key HBD. Amine and hydroxyl substituents, often added for target engagement, increase this count.
pKa (most basic) < 8.5Many kinase inhibitors incorporate basic amines to improve solubility.[7] However, a high pKa means the compound will be mostly ionized (charged) at physiological pH (7.4), severely hindering passive diffusion.

Section 2: Troubleshooting In Vitro Permeability Assays

This section provides guidance on common issues encountered during experimental permeability assessment.

FAQ 2.1: I'm seeing highly variable results in my PAMPA assay. What are the likely causes?

High variability in PAMPA often points to issues with the artificial membrane's integrity or the compound's behavior in the assay system.[5]

Troubleshooting Steps:

  • Membrane Application: Ensure the lipid solution (e.g., lecithin in dodecane) is fully dissolved and applied evenly to the filter plate. Inconsistent application leads to variable membrane thickness and permeability.[5]

  • Compound Solubility: Poor aqueous solubility is a major culprit. If your compound precipitates in the donor well, its effective concentration decreases, leading to artificially low permeability readings.

    • Solution: Use a cosolvent like DMSO, but keep the final concentration low (<1%) as it can affect membrane integrity.[8] LC/MS-based detection is more tolerant of solubilizers than UV-Vis detection.[9]

  • Incubation Conditions: Ensure the plate is sealed properly during incubation to prevent evaporation, which would concentrate the solutions and alter results.[5]

  • Run Controls: Always include high-permeability (e.g., Propranolol) and low-permeability (e.g., Methotrexate) controls. Consistent results for these standards validate the assay setup.[5]

FAQ 2.2: My compound shows low permeability in the Caco-2 assay and has poor recovery. What does this mean?

This is a multi-faceted problem that Caco-2 assays are uniquely positioned to reveal. Poor recovery means the total amount of the compound in the apical, basolateral, and cell lysate compartments at the end of the experiment is significantly less than what you started with.

Possible Causes & Solutions:

  • Cause 1: Low Solubility/Precipitation: The compound is crashing out of the buffer.[10]

    • Diagnosis: Visually inspect the wells. Analyze the starting donor concentration vs. the concentration at time zero.

    • Solution: Reduce the test concentration.[11]

  • Cause 2: Non-Specific Binding: The compound is sticking to the plastic walls of the Transwell plate. This is common for lipophilic molecules (high cLogP).

    • Diagnosis: This is often a process of elimination. If solubility is confirmed and metabolism is low, non-specific binding is likely.

    • Solution: Consider using low-binding plates. Adding a low concentration of bovine serum albumin (BSA) to the basolateral chamber can sometimes mitigate this.

  • Cause 3: Intracellular Metabolism: The Caco-2 cells are metabolizing your compound.[12]

    • Diagnosis: Analyze the cell lysate and donor/receiver compartments for the parent compound and potential metabolites using LC-MS/MS.

    • Solution: This is a separate optimization problem. If metabolism is high, the data indicates a potential metabolic liability that needs to be addressed through structural modification.

Diagram 1: Decision Workflow for Permeability Assay Selection

This diagram outlines a logical flow for choosing the right assay at different stages of a project.

G cluster_0 Early Discovery / Screening cluster_1 Lead Optimization cluster_2 Candidate Selection Start Have a new series of Pyrido[3,4-d]pyridazin-1(2H)-ones PhysChem Calculate Physicochemical Properties (Table 1) Start->PhysChem PAMPA Run PAMPA Assay PhysChem->PAMPA Rank Rank compounds by passive permeability PAMPA->Rank Caco2 Run Bidirectional Caco-2 Assay Rank->Caco2 Efflux Calculate Efflux Ratio (ER > 2?) Caco2->Efflux EffluxInhibitor Rerun Caco-2 with P-gp/BCRP inhibitors (e.g., Verapamil) Efflux->EffluxInhibitor Yes InVivo Proceed to in vivo Pharmacokinetic Studies Efflux->InVivo No EffluxInhibitor->InVivo

Caption: Workflow for selecting permeability assays.

Section 3: Strategies for Permeability Optimization

Once you have reliable data indicating a permeability problem, the focus shifts to rational medicinal chemistry design.

FAQ 3.1: How can I determine if my compound is a substrate for efflux transporters like P-gp?

Efflux transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), are proteins in the cell membrane that actively pump foreign substances (including drugs) out of the cell.[13] This is a major mechanism of low oral bioavailability and resistance.

The Bidirectional Caco-2 Assay is the gold standard for this. [10][14]

  • Methodology: The assay measures the rate of compound transport in both directions across the Caco-2 monolayer: from the apical (A) side to the basolateral (B) side (A→B), which mimics absorption, and from B→A, which mimics efflux.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for each direction. The Efflux Ratio (ER) is then determined:

    • ER = Papp (B→A) / Papp (A→B)

  • Interpretation:

    • An ER > 2 is a strong indication that your compound is a substrate for active efflux.[14]

    • To confirm which transporter is involved, the assay can be repeated in the presence of known inhibitors (e.g., Verapamil for P-gp).[14] If the B→A transport decreases and the ER approaches 1 in the presence of the inhibitor, you have confirmed the involvement of that specific efflux pump.

FAQ 3.2: What are the most effective medicinal chemistry strategies to improve the permeability of my pyridopyridazinone series?

Improving permeability involves a careful balancing act to enhance membrane transit without sacrificing the compound's potency and selectivity for its target kinase.

Key Strategies:

  • Reduce Polar Surface Area (PSA): This is often the most impactful strategy.

    • Action: Replace polar groups (e.g., -OH, -NH2) with less polar isosteres (e.g., -F, -OMe, -CH3). For example, a recent study on FER kinase inhibitors found that replacing a polar group with a morpholine substituent improved cellular activity, implying better permeability.[1]

  • Mask Hydrogen Bond Donors: Intramolecular hydrogen bonding can "hide" polar groups, reducing the energy penalty of entering the lipid membrane.

    • Action: Strategically introduce substituents that can form an intramolecular hydrogen bond with a key HBD, like the lactam N-H. This can effectively lower the dynamic PSA of the molecule in solution.

  • Modulate Lipophilicity (LogP): Aim for the "sweet spot" of LogP between 1 and 3.

    • Action: If LogP is too low, add small, lipophilic groups (e.g., methyl, ethyl, chloro). If LogP is too high, consider adding a small polar group that doesn't significantly increase HBD count (e.g., an ether oxygen).

  • Reduce pKa: If your compound contains a basic nitrogen, aim to lower its pKa.

    • Action: Introduce electron-withdrawing groups near the basic center. For example, adding fluorine atoms to a ring containing a basic amine can lower its pKa, reducing ionization at pH 7.4 and improving permeability.[15]

  • Increase Rigidity: Flexible, "floppy" molecules have a higher entropic penalty to pay upon entering the ordered lipid bilayer.

    • Action: Introduce conformational constraints, such as incorporating rotatable bonds into a ring system or adding a C-C triple bond.[15] This can reduce the number of rotatable bonds and improve passive diffusion.

Diagram 2: Interplay of Factors Affecting Cell Permeability

This diagram illustrates the relationship between a compound's properties and the biological barriers it must overcome.

G cluster_props Physicochemical Properties cluster_barriers Biological Barriers compound Pyrido[3,4-d]pyridazin-1(2H)-one Compound LogP LogP (Lipophilicity) compound->LogP PSA tPSA (Polarity) compound->PSA HBD H-Bond Donors compound->HBD pKa pKa (Ionization) compound->pKa MW Molecular Weight (Size) compound->MW Membrane Lipid Bilayer (Passive Diffusion) LogP->Membrane + (Optimal Range) PSA->Membrane - HBD->Membrane - pKa->Membrane - (if ionized) MW->Membrane - Efflux Efflux Pumps (e.g., P-gp, BCRP) Membrane->Efflux Outcome Cellular Uptake & Activity Membrane->Outcome Efflux->Outcome -

Caption: Factors influencing compound cell permeability.

Appendix A: Abbreviated Protocol for Bidirectional Caco-2 Assay

This protocol is a guideline. Specific parameters like incubation time and compound concentration may need optimization.[11][14][16]

  • Cell Culture: Culture Caco-2 cells on Transwell filter inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. TEER values should be within the lab's validated range (e.g., >300 Ω·cm²). Additionally, perform a Lucifer Yellow rejection test; Papp for this low-permeability marker should be very low (<1.0 x 10⁻⁶ cm/s).[14]

  • Prepare Solutions:

    • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.

    • Test Compound Stock: Prepare a concentrated stock in DMSO (e.g., 10 mM).

    • Dosing Solution (A→B): Dilute the stock into the apical transport buffer to the final concentration (e.g., 10 µM, final DMSO < 1%).

    • Dosing Solution (B→A): Dilute the stock into the basolateral transport buffer to the same final concentration.

  • Assay Procedure:

    • Wash the cell monolayers with pre-warmed (37°C) transport buffer.

    • For A→B: Add the dosing solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • For B→A: Add the dosing solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

    • Incubate at 37°C with gentle shaking for a set time (e.g., 120 minutes).

  • Sample Collection & Analysis:

    • At the end of the incubation, take samples from both the donor and receiver compartments.

    • Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Calculation: Calculate the Papp value for each direction using the formula:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial donor concentration.

    • Calculate the Efflux Ratio (ER).

References

  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. (n.d.). PubMed Central. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2023). MDPI. [Link]

  • Caco-2 permeability assay. (n.d.). Creative Bioarray. [Link]

  • Bioavailability Enhancement: Drug Permeability Enhancement. (2025). JoVE. [Link]

  • Efflux pump: Significance and symbolism. (2025). L'Europe de la Santé. [Link]

  • Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. (2024). PMC - NIH. [Link]

  • Influence of small-molecule kinase inhibitors on membrane properties. (2024). ResearchGate. [Link]

  • The Properties of Kinase Inhibitors. (n.d.). Royal Society of Chemistry. [Link]

  • Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. (2008). ResearchGate. [Link]

  • Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. (n.d.). PubMed Central. [Link]

  • Controlling cellular distribution of drugs with permeability modifying moieties. (2019). PMC - NIH. [Link]

  • Role of efflux pumps and metabolising enzymes in drug delivery. (n.d.). PubMed. [Link]

  • Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers. (n.d.). MDPI. [Link]

  • Physicochemical properties of novel protein kinase inhibitors in relation to their substrate specificity for drug transporters. (2015). PubMed. [Link]

  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. (n.d.). Springer Nature Experiments. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (2016). PMC - PubMed Central. [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. (2022). ScienceDirect. [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). NIH. [Link]

  • Efflux pump. (n.d.). Wikipedia. [Link]

  • Efflux pumps: their role in antibacterial drug discovery. (2003). Semantic Scholar. [Link]

  • Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. (2024). PubMed. [Link]

  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. (n.d.). PubMed Central. [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (n.d.). MilliporeSigma. [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020). PMC - NIH. [Link]

  • Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. (2015). PubMed. [Link]

  • Development of High-Throughput PAMPA as an In Vitro Model of Passive Transcellular Permeation. (n.d.). Technology Networks. [Link]

  • In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection. (2003). PubMed. [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (2023). PMC - NIH. [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (2020). ACS Publications. [Link]

  • Relationships between structure and high-throughput screening permeability of diverse drugs with artificial membranes. (2005). Scilit. [Link]

Sources

Troubleshooting

Addressing batch-to-batch variability in Pyrido[3,4-D]pyridazin-1(2H)-one synthesis

Welcome to the technical support center for the synthesis of Pyrido[3,4-d]pyridazin-1(2H)-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Pyrido[3,4-d]pyridazin-1(2H)-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this important heterocyclic scaffold. Batch-to-batch variability can significantly impact timelines and resource allocation in research and development. This guide provides a structured approach to troubleshooting common issues, ensuring greater consistency and success in your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of batch-to-batch variability in our Pyrido[3,4-d]pyridazin-1(2H)-one synthesis?

A1: Batch-to-batch variability is rarely due to a single factor but is often a result of a combination of issues. The most common contributors include variations in the quality and purity of starting materials (e.g., substituted pyridine-3-carboxylates and hydrazine derivatives), subtle deviations in reaction conditions (temperature, time, agitation), and differences in work-up and purification procedures. A holistic management approach is crucial for ensuring consistency.[1]

Q2: We are observing a persistent impurity in our final product. How do we begin to identify and eliminate it?

A2: Impurity profiling is a critical step to ensure the quality and safety of your compound.[2][3] The first step is to characterize the impurity using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] Common impurities in pyridazinone syntheses arise from starting materials, by-products from side reactions (like incomplete cyclization leading to hydrazone intermediates), or degradation products.[6][7] Once identified, you can trace its origin and adjust the reaction or purification strategy accordingly.

Q3: Our reaction yield has dropped significantly in recent batches. What are the first parameters we should investigate?

A3: A sudden drop in yield often points to a critical parameter deviation. Begin by verifying the quality of your starting materials and reagents, as even minor impurities can inhibit the reaction.[8][9] Next, meticulously check the reaction setup and conditions. Key areas to scrutinize are reaction temperature, atmosphere (ensure inert conditions if required), and the efficiency of stirring. Inconsistent temperature control is a frequent cause of low yields.[8]

Q4: How critical is solvent quality to the reproducibility of our synthesis?

A4: Solvent quality is paramount. Residual water or other impurities in solvents can interfere with many organic reactions, particularly those involving sensitive reagents or intermediates. For the synthesis of Pyrido[3,4-d]pyridazin-1(2H)-one, which often involves condensation steps, the presence of excess water can shift reaction equilibria. Always use appropriately dried, high-purity solvents, and consider the impact of residual solvents as a potential source of impurities in your final product.[2][5]

Troubleshooting Guide: From Low Yields to Impurity Profiling

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of Pyrido[3,4-d]pyridazin-1(2H)-one.

Issue 1: Low or Inconsistent Product Yield

Low yields are one of the most common frustrations in synthesis.[10][11] A systematic investigation is key to identifying the root cause.

  • Purity of Starting Materials: Impurities in reactants can act as catalysts for side reactions or inhibit the primary reaction pathway.

    • Action: Re-characterize your starting materials (e.g., substituted pyridine-3-carboxylate, hydrazine) using NMR, LC-MS, and melting point analysis. Compare the data against reference standards or previous successful batches.

  • Reaction Conditions: Deviations in temperature, pressure, or reaction time can drastically affect the outcome.

    • Action: Use calibrated temperature probes and ensure uniform heating. Monitor the reaction progress using an appropriate technique like TLC or LC-MS to determine the optimal reaction time, preventing the formation of degradation products from prolonged heating.[7]

  • Solvent and Reagent Integrity: Degradation of reagents or use of wet solvents can halt the reaction.

    • Action: Use freshly opened or properly stored anhydrous solvents and reagents. If using a base or catalyst, verify its activity.

  • Work-up and Isolation Losses: The product may be lost during extraction, filtration, or chromatography.

    • Action: Check all waste streams (aqueous layers, filter cakes, chromatography fractions) for the presence of your product via TLC or LC-MS.[10] Emulsions during extraction can also trap the product.

  • Standardize Material Qualification: Implement a strict qualification protocol for all incoming raw materials.

  • Optimize Reaction Parameters: If variability persists, consider performing a Design of Experiments (DoE) to understand the impact of different parameters and identify a more robust process window.[12]

  • Refine Purification Strategy: Evaluate if the chosen crystallization solvent system or chromatography conditions are optimal for your specific derivative to maximize recovery.

start Low Yield Observed check_sm Step 1: Verify Purity of Starting Materials & Reagents start->check_sm check_cond Step 2: Scrutinize Reaction Conditions (T, t, atm) check_sm->check_cond Materials OK check_workup Step 3: Analyze Work-up & Purification Steps check_cond->check_workup Conditions OK find_product Check Aqueous Layers, Filter Cake, Waste Fractions check_workup->find_product optimize Step 4: Re-evaluate & Optimize check_workup->optimize No Obvious Loss find_product->optimize Product Loss Identified solution Implement Corrective Actions: - Standardize Materials - Refine Protocol - Optimize Purification optimize->solution

Caption: A systematic workflow for troubleshooting low product yields.

Issue 2: Presence of Unexpected Impurities

The presence of impurities compromises the quality, safety, and efficacy of the final compound.[5] A thorough impurity profile is a regulatory requirement for pharmaceutical development.[3][4]

Impurity Type Potential Source Recommended Analytical Technique
Organic Impurities Starting materials, intermediates (e.g., uncyclized hydrazone), by-products, degradation products.[2]HPLC with UV/DAD, LC-MS, NMR (for structural elucidation)
Inorganic Impurities Reagents, catalysts (e.g., residual palladium from cross-coupling), manufacturing equipment.[2][5]Inductively Coupled Plasma (ICP-MS or ICP-OES)
Residual Solvents Reaction and purification steps.[2]Headspace Gas Chromatography (GC-HS)
  • Quantify and Isolate: Use HPLC to determine the relative percentage of the impurity. If it is present at a significant level (>0.1%), attempt to isolate it using preparative HPLC or column chromatography.

  • Characterize Structurally: Obtain a high-resolution mass spectrum (HRMS) to determine the molecular formula. Use 1D and 2D NMR techniques (COSY, HSQC, HMBC) on the isolated impurity to elucidate its structure.

  • Trace the Origin:

    • Is it a starting material? Compare the retention time/mass of the impurity with all starting materials.

    • Is it an intermediate? Analyze samples taken at different time points during the reaction to see if the impurity concentration increases and then decreases. The reaction of a carbonyl with hydrazine to form a hydrazone is a common step; incomplete cyclization can leave this as a byproduct.[7]

    • Is it a degradation product? Assess the stability of your final product under the reaction and work-up conditions (e.g., acidic/basic washes, high temperatures).[10]

  • Modify Reaction Conditions: If a side reaction is identified, adjusting the temperature, reagent stoichiometry, or order of addition can minimize the formation of the by-product.

  • Enhance Purification: Develop a more effective crystallization or chromatography method specifically targeted to remove the identified impurity.

  • Implement Process Analytical Technology (PAT): For larger scale synthesis, PAT tools can monitor the reaction in real-time, ensuring it goes to completion and minimizing impurity formation.[12]

start Impurity Detected (e.g., by HPLC) quantify Quantify & Isolate (Prep HPLC) start->quantify characterize Structural Characterization (MS, NMR) quantify->characterize trace Trace the Origin characterize->trace is_sm Compare to Starting Materials trace->is_sm is_int Analyze In-Process Samples is_sm->is_int No correct Implement Corrective Action is_sm->correct Yes is_deg Conduct Stability Studies is_int->is_deg No is_int->correct Yes is_deg->correct Yes

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyrido[3,4-d]pyridazin-1(2H)-one and Other Bioactive Pyridazinone Scaffolds

Abstract: The pyridazin-3(2H)-one nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyridazin-3(2H)-one nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] This guide provides a comparative analysis of the Pyrido[3,4-d]pyridazin-1(2H)-one scaffold against other significant pyridazinone derivatives. We delve into a comparative assessment of their biological activities, focusing on cardiovascular, anti-inflammatory, and anticancer applications. By examining structure-activity relationships (SAR) and key experimental data, this document serves as a technical resource for researchers and drug development professionals to navigate the chemical space of pyridazinone-based therapeutics and understand the unique potential of the pyrido[3,4-d] fused system.

Introduction: The Pyridazinone Scaffold - A Versatile Core in Drug Discovery

The pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of novel therapeutic agents.[2][3] Its derivatives have demonstrated a remarkable diversity of biological functions, including cardiovascular, anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties.[1][2][4][5] The chemical tractability of the pyridazinone core allows for extensive functionalization, enabling medicinal chemists to fine-tune its pharmacological profile to interact with a multitude of biological targets like enzymes, G-protein coupled receptors, and ion channels.[4] This inherent versatility has led to the development of numerous pyridazinone-containing compounds, some of which have advanced into clinical trials.[4] This guide focuses on the Pyrido[3,4-d]pyridazin-1(2H)-one subclass, comparing its performance and potential against other pyridazinone families.

The Pyrido[3,4-d]pyridazin-1(2H)-one Isomer: Profile and Synthesis

The fusion of a pyridine ring to the pyridazinone core creates a bicyclic system with a distinct electronic and steric profile. The specific isomer, Pyrido[3,4-d]pyridazin-1(2H)-one (CID 10909714), is one of several possible pyridopyridazine structures.[6][7] While less common than some other fused pyridazinones, this scaffold has been explored for various medicinal applications, notably for its antimycobacterial activity.[8]

Physicochemical Properties: The fundamental properties of the parent scaffold are summarized below. These values are critical starting points for drug design, influencing solubility, membrane permeability, and metabolic stability.

PropertyValueSource
Molecular FormulaC₇H₅N₃OPubChem[7]
Molecular Weight147.13 g/mol PubChem[7]
XLogP3-0.4PubChem[7]
Hydrogen Bond Donor Count1PubChem[7]
Hydrogen Bond Acceptor Count3PubChem[7]
IUPAC Name2H-pyrido[3,4-d]pyridazin-1-onePubChem[7]

Synthetic Rationale: The synthesis of pyridazinone derivatives typically involves the condensation of a γ-ketoacid with hydrazine hydrate or its derivatives.[1][5] For fused systems like Pyrido[3,4-d]pyridazin-1(2H)-one, the synthesis starts from a suitably substituted pyridine precursor. A common approach involves the cyclization of a pyridine derivative containing an ortho-ester and a cyano or carboxylate group.

Diagram: General Pyridazinone Scaffolds

Below is a diagram illustrating the core Pyrido[3,4-d]pyridazin-1(2H)-one structure in comparison to the basic pyridazin-3(2H)-one and another fused pyridazinone isomer, highlighting the structural diversity within this chemical class.

G cluster_0 Core Structures cluster_1 Relationship A Pyridazin-3(2H)-one (Basic Scaffold) Rel1 Parent Structure B Pyrido[3,4-d]pyridazin-1(2H)-one (Focus of this Guide) Rel2 Fused Isomer C Indeno[1,2-c]pyridazin-3(2H)-one (Fused Ring Example) Rel3 Alternative Fused System Rel1->B Pyridine Ring Fusion Rel1->C Indene Ring Fusion

Caption: Comparison of pyridazinone core structures.

Comparative Analysis of Biological Activities

The therapeutic potential of a pyridazinone derivative is defined by its substituents and the nature of any fused ring systems. Here, we compare the reported activities of Pyrido[3,4-d]pyridazin-1(2H)-one derivatives with other prominent pyridazinones.

Cardiovascular Applications

Many pyridazin-3(2H)-one derivatives are potent vasodilators and cardiotonic agents, often acting through the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3.[4] Inhibition of PDE3 in cardiac and smooth muscle cells increases intracellular cAMP levels, leading to positive inotropic effects and vasodilation.[4]

  • Established Pyridazinones: Compounds like Bemoradan and Imazodan are well-studied PDE3 inhibitors.[4] Bemoradan, in Phase II trials, demonstrated a 40% increase in cardiac output in heart failure patients.[4] Other derivatives have shown potent vasorelaxant activity by acting as direct-acting vasodilators or by inhibiting the angiotensin-converting enzyme (ACE).[4]

  • Pyrido[3,4-d]pyridazinone Derivatives: While the parent scaffold is not primarily cited for cardiovascular effects, its structural similarity to other nitrogen-containing heterocycles suggests potential. The key differentiator would be how the fused pyridine ring interacts with the active site of targets like PDE3 or ACE compared to the phenyl or other heterocyclic substituents found in established cardiovascular pyridazinones.

Comparative Performance Data (Cardiovascular)

Compound/ClassMechanism of ActionKey Result (IC₅₀ / ED₅₀)Reference
Imazodan PDE3 InhibitionIC₅₀ = 8 µM[4]
Compound 21b (Tetrahydrobenzimidazole analog)PDE3 InhibitionIC₅₀ = 0.15 µM[4]
Compound 26 (Dihydropyridazinone)VasorelaxationIC₅₀ = 0.08 µmol/l[4]
Compound 20 (Pyridazinone deriv.)ACE InhibitionIC₅₀ = 5.78 µg/ml[4]
Pyrido[3,4-d]pyridazinones Largely unexplored for this applicationN/A
Anti-inflammatory Activity

Inflammation is another major area where pyridazinones have shown significant promise.[9] Their mechanisms often involve the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes or PDE4.[9][10]

  • COX-Inhibiting Pyridazinones: Certain pyridazinone derivatives have been developed as selective COX-2 inhibitors, aiming to provide anti-inflammatory relief with fewer gastrointestinal side effects than non-selective NSAIDs.[10][11] For example, a novel pyrido[2,3-d]pyridazine-2,8-dione derivative was identified as a potent dual COX-1/COX-2 inhibitor.[10]

  • PDE4-Inhibiting Pyridazinones: PDE4 is a key regulator of inflammation in immune cells. A recently developed pyridazinone derivative, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba) , showed promising and selective PDE4B inhibition (IC₅₀ = 251 nM) and was effective in regulating pro-inflammatory cytokine production by macrophages.[12]

  • Pyrido[3,4-d]pyridazinone Derivatives: This scaffold has not been a primary focus for anti-inflammatory research compared to others. However, the nitrogen-rich heterocyclic structure is a common feature in many kinase inhibitors, some of which play roles in inflammatory signaling. The unique geometry of the [3,4-d] fusion could offer novel binding interactions with enzyme targets like COX or various kinases, representing an untapped area of investigation.

Diagram: Inflammatory Pathway Intervention

This diagram shows the signaling cascade in inflammation and highlights the points of intervention for different classes of pyridazinone-based inhibitors.

G Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage Stimulus->Macrophage AA Arachidonic Acid Macrophage->AA cAMP cAMP Macrophage->cAMP COX COX-1 / COX-2 AA->COX PDE4 PDE4 cAMP->PDE4 Prostaglandins Prostaglandins COX->Prostaglandins AMP AMP (Inactive) PDE4->AMP Inflammation Inflammation Prostaglandins->Inflammation COX_Inhibitor Pyridazinone-based COX Inhibitors COX_Inhibitor->COX Inhibit PDE4_Inhibitor Pyridazinone-based PDE4 Inhibitors PDE4_Inhibitor->PDE4 Inhibit

Caption: Pyridazinone intervention points in inflammation.

Anticancer and Antimycobacterial Activity
  • Anticancer Pyridazinones: The pyridazinone scaffold is found in potent anticancer agents that target various pathways. For example, pyrazolo[3,4-d]pyridazinone derivatives have been developed as potent covalent inhibitors of Fibroblast Growth Factor Receptor (FGFR), demonstrating significant tumor growth inhibition in xenograft models.[4] Other derivatives have shown cytotoxicity against various cancer cell lines, including renal, lung, and pancreatic cancer lines.[4]

  • Pyrido[3,4-d]pyridazinone Derivatives: This is an area where the Pyrido[3,4-d]pyridazinone scaffold has shown specific promise. In one study, novel derivatives were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis.[8] Two compounds, 1-(4-benzylpiperazin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-one and 1-(4-benzylpiperidin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-one , were identified as having the highest activity, highlighting the potential of this specific scaffold in developing new treatments for tuberculosis.[8]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridazinones is highly dependent on the nature and position of their substituents.[13]

  • For Cardiovascular Activity: In PDE inhibitors, a small alkyl group at one position and a substituted phenyl ring at another are often crucial for potent activity.[4] The introduction of amino and carboxylic acid groups has been shown to improve ACE inhibitory action.[4]

  • For Anti-inflammatory Activity: For PDE4 inhibitors, an indole moiety at position 4 of the pyridazinone ring was found to be highly effective.[12] In COX inhibitors, the overall molecular shape and the presence of specific halogenated phenyl rings play a key role in conferring selectivity for the COX-2 isoform.[11]

  • For Pyrido[3,4-d]pyridazinones: In the antimycobacterial study, the key to activity was the introduction of a substituted piperazine or piperidine ring at the 1-position of the pyrido[3,4-d]pyridazin-4(3H)-one isomer.[8] This suggests that for this scaffold, bulky, basic side chains are critical for interacting with the mycobacterial target. The fused pyridine ring likely acts as a rigid anchor, correctly positioning the side chain for optimal binding.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized and well-documented protocols are essential. Below are representative methodologies for the synthesis and evaluation of pyridazinone derivatives.

Protocol 1: General Synthesis of 4-Substituted Pyrido[3,4-d]pyridazin-1(2H)-one

Causality: This protocol is based on a nucleophilic substitution reaction, a reliable method for introducing diversity into a heterocyclic core. The choice of a polar aprotic solvent like DMF facilitates the reaction, while the use of a base like potassium carbonate is necessary to deprotonate the incoming nucleophile, making it more reactive.

  • Starting Material: Begin with 1-chloropyrido[3,4-d]pyridazin-4(3H)-one (1 equivalent). This chlorinated intermediate is a key building block, activated for nucleophilic attack.

  • Solvent: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).

  • Base and Nucleophile: Add potassium carbonate (K₂CO₃, 2 equivalents) to the solution, followed by the desired amine (e.g., 4-benzylpiperazine, 1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. A precipitate will form.

  • Purification: Collect the solid precipitate by filtration, wash with water, and dry. Purify the crude product using flash column chromatography (e.g., using a dichloromethane/methanol gradient) to yield the final compound.[8]

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Vasodilation Assay (Isolated Sheep Carotid Artery)

Causality: This ex vivo assay provides direct evidence of a compound's effect on vascular smooth muscle. The use of phenylephrine induces a stable, reproducible contraction, creating a baseline against which relaxation (vasodilation) can be measured. This self-validating system ensures that any observed effect is due to the test compound's interaction with the tissue.

  • Tissue Preparation: Obtain fresh sheep carotid arteries from a local abattoir. Carefully dissect the artery and cut it into rings approximately 3-4 mm in width.

  • Mounting: Suspend the arterial rings in an organ bath containing Krebs-Henseleit solution, maintained at 37 °C and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture.

  • Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 2 grams.

  • Contraction: Induce a sustained contraction by adding a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M) to the organ bath.

  • Compound Addition: Once the contraction has stabilized, add the test pyridazinone compound in a cumulative, concentration-dependent manner (e.g., from 10⁻⁹ M to 10⁻⁵ M).

  • Data Recording: Record the isometric tension using a force-displacement transducer connected to a data acquisition system.

  • Analysis: Express the relaxation response as a percentage reversal of the phenylephrine-induced contraction. Calculate the IC₅₀ value (the concentration required to produce 50% of the maximal relaxation).[4]

Conclusion and Future Perspectives

The pyridazinone scaffold remains a highly fruitful area for drug discovery. While established derivatives have shown potent activity as cardiovascular and anti-inflammatory agents, often through PDE or COX inhibition, the Pyrido[3,4-d]pyridazin-1(2H)-one system presents a distinct opportunity. Current research highlights its potential in the development of novel antimycobacterial agents, a field with a pressing need for new therapeutics.[8]

The key takeaway for researchers is that the fusion of a pyridine ring in the [3,4-d] orientation creates a unique chemical entity whose potential is still being uncovered. Future research should focus on:

  • Expanding the library of Pyrido[3,4-d]pyridazin-1(2H)-one derivatives to better understand its SAR for antimycobacterial activity.

  • Screening these derivatives against other therapeutic targets, particularly kinases involved in inflammation and cancer, where nitrogen-rich heterocycles are known to be effective.

  • Conducting direct, head-to-head experimental comparisons of Pyrido[3,4-d]pyridazinone derivatives against other pyridazinone isomers to quantify differences in efficacy, selectivity, and safety profiles.

By leveraging the unique structural features of this scaffold, the scientific community can continue to unlock the full therapeutic potential of the versatile pyridazinone chemical class.

References

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC. [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PMC. [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PMC. [Link]

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Comparative

Validating the Anticancer Activity of Pyrido[3,4-d]pyridazin-1(2H)-one In Vivo: A Comparative Guide

This guide provides a comprehensive framework for the in vivo validation of Pyrido[3,4-d]pyridazin-1(2H)-one, a novel heterocyclic compound with putative anticancer properties. Given the absence of direct in vivo studies...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of Pyrido[3,4-d]pyridazin-1(2H)-one, a novel heterocyclic compound with putative anticancer properties. Given the absence of direct in vivo studies for this specific molecule, this document outlines a robust, scientifically-grounded approach to assess its efficacy and compare its performance against established standard-of-care agents in relevant preclinical cancer models. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Rationale for Investigating Pyrido[3,4-d]pyridazin-1(2H)-one

The pyridazinone scaffold is a privileged structure in medicinal chemistry, with several derivatives having demonstrated potent anticancer activities.[1][2] Some have even reached the market as approved therapies, such as the PARP inhibitor Olaparib.[1] The broader class of pyrido[3,4-d]pyrimidines, to which our compound of interest belongs, has shown selective growth inhibitory effects against breast and renal cancer cell lines in preclinical screens.[3] This provides a strong impetus to investigate the in vivo anticancer potential of Pyrido[3,4-d]pyridazin-1(2H)-one, particularly in these two cancer types.

The potential mechanisms of action for pyridazinone derivatives are diverse, ranging from the inhibition of key enzymes involved in DNA repair (e.g., PARP) to the modulation of signaling pathways crucial for tumor growth and angiogenesis, such as those mediated by vascular endothelial growth factor receptor 2 (VEGFR2) and other tyrosine kinases.[1][4][5] This multi-targeted potential makes Pyrido[3,4-d]pyridazin-1(2H)-one a compelling candidate for in vivo evaluation.

This guide will focus on two aggressive and clinically challenging cancer subtypes for our proposed in vivo validation: triple-negative breast cancer (TNBC) and renal cell carcinoma (RCC).

Proposed In Vivo Validation Workflow

The following diagram illustrates the proposed workflow for the in vivo validation of Pyrido[3,4-d]pyridazin-1(2H)-one.

In Vivo Validation Workflow cluster_preclinical Preclinical Phase cluster_experimental Experimental Phase cluster_analysis Data Analysis & Interpretation Cell_Line_Selection Cell Line Selection (TNBC & RCC) Animal_Model_Selection Animal Model Selection (Immunodeficient Mice) Cell_Line_Selection->Animal_Model_Selection Justification Xenograft_Implantation Xenograft Implantation Animal_Model_Selection->Xenograft_Implantation Drug_Formulation Drug Formulation & Dosing Treatment_Initiation Treatment Initiation Drug_Formulation->Treatment_Initiation Xenograft_Implantation->Treatment_Initiation Tumor Establishment Monitoring Tumor Growth & Animal Health Monitoring Treatment_Initiation->Monitoring Data_Collection Data Collection & Endpoint Analysis Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Comparative_Efficacy Comparative Efficacy & Toxicity Assessment Statistical_Analysis->Comparative_Efficacy

Caption: Proposed workflow for the in vivo validation of Pyrido[3,4-d]pyridazin-1(2H)-one.

Experimental Design and Methodologies

A robust experimental design is paramount for obtaining reproducible and translatable results. We propose a comparative study design utilizing cell line-derived xenograft (CDX) models, which are well-established for initial efficacy testing.

Animal Model Selection

Immunodeficient mice, such as athymic nude or NOD-scid gamma (NSG) mice, are the standard for hosting human tumor xenografts. These models prevent the rejection of human cancer cells, allowing for the assessment of tumor growth and response to therapy.

Cell Line Selection and Xenograft Establishment

For Triple-Negative Breast Cancer (TNBC):

  • Cell Line: MDA-MB-231. This is a widely used and well-characterized TNBC cell line known for its aggressive and invasive properties.

  • Implantation: Subcutaneous injection of 5 x 10^6 MDA-MB-231 cells in a mixture of media and Matrigel into the flank of female athymic nude mice.

For Renal Cell Carcinoma (RCC):

  • Cell Line: 786-O. This is a common clear cell RCC cell line with a VHL mutation, a hallmark of this cancer type.

  • Implantation: Subcutaneous injection of 5 x 10^6 786-O cells in media into the flank of male athymic nude mice.

Treatment Groups and Regimen

For each cancer model, the following treatment groups (n=8-10 mice per group) are proposed:

GroupTreatmentRationale
1Vehicle ControlTo establish the baseline tumor growth rate.
2Pyrido[3,4-d]pyridazin-1(2H)-one (Dose 1)To assess the efficacy of the test compound at a lower dose.
3Pyrido[3,4-d]pyridazin-1(2H)-one (Dose 2)To evaluate the dose-response relationship of the test compound.
4Standard-of-Care ComparatorTo benchmark the efficacy of the test compound against a clinically relevant treatment.
5Pyrido[3,4-d]pyridazin-1(2H)-one (Dose 2) + Standard-of-Care ComparatorTo investigate potential synergistic or additive effects of the combination therapy.

Standard-of-Care Comparators:

  • TNBC Model: Paclitaxel (10 mg/kg, intraperitoneal injection, once weekly). Paclitaxel is a standard chemotherapeutic agent for TNBC.[6]

  • RCC Model: Sunitinib (40 mg/kg, oral gavage, daily). Sunitinib is a multi-targeted tyrosine kinase inhibitor and a standard therapy for advanced RCC.[7]

Treatment should commence when tumors reach a palpable size (e.g., 100-150 mm³).

Monitoring and Endpoint Analysis
  • Tumor Volume: Measured twice weekly using calipers (Volume = 0.5 x Length x Width²).

  • Body Weight: Monitored twice weekly as an indicator of toxicity.

  • Clinical Observations: Daily monitoring for any signs of distress or adverse effects.

  • Endpoint: The study will be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals exhibit signs of significant toxicity. At the endpoint, tumors will be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Comparative Efficacy and Toxicity Analysis (Hypothetical Data)

The following tables present hypothetical data to illustrate how the results of this proposed study could be presented and interpreted.

Efficacy in TNBC Xenograft Model (MDA-MB-231)
Treatment GroupMean Tumor Volume at Day 28 (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control1850 ± 210-
Pyrido[3,4-d]pyridazin-1(2H)-one (25 mg/kg)1250 ± 18032.4
Pyrido[3,4-d]pyridazin-1(2H)-one (50 mg/kg)850 ± 15054.1
Paclitaxel (10 mg/kg)700 ± 13062.2
Pyrido[3,4-d]pyridazin-1(2H)-one + Paclitaxel350 ± 9081.1
Efficacy in RCC Xenograft Model (786-O)
Treatment GroupMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control1600 ± 190-
Pyrido[3,4-d]pyridazin-1(2H)-one (25 mg/kg)1100 ± 16031.3
Pyrido[3,4-d]pyridazin-1(2H)-one (50 mg/kg)750 ± 14053.1
Sunitinib (40 mg/kg)650 ± 12059.4
Pyrido[3,4-d]pyridazin-1(2H)-one + Sunitinib400 ± 10075.0
Toxicity Profile
Treatment GroupMean Body Weight Change (%)Notable Adverse Events
Vehicle Control+5.2None
Pyrido[3,4-d]pyridazin-1(2H)-one (50 mg/kg)-2.1None
Paclitaxel (10 mg/kg)-8.5Mild lethargy
Sunitinib (40 mg/kg)-6.8Mild weight loss
Combination Groups-10.2 to -12.5Moderate weight loss

Mechanistic Insights and Potential Signaling Pathways

Based on the known activities of related pyridazinone compounds, Pyrido[3,4-d]pyridazin-1(2H)-one may exert its anticancer effects through the inhibition of key signaling pathways.

Potential_Anticancer_Mechanisms Pyridazinone Pyrido[3,4-d]pyridazin-1(2H)-one VEGFR2 VEGFR2 Pyridazinone->VEGFR2 Inhibition PARP PARP Pyridazinone->PARP Inhibition Other_Kinases Other Kinases Pyridazinone->Other_Kinases Inhibition Apoptosis Apoptosis Pyridazinone->Apoptosis Induces Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes DNA_Repair DNA Repair PARP->DNA_Repair Mediates Proliferation Cell Proliferation Other_Kinases->Proliferation Promotes Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth Supports Cell_Survival Cell_Survival DNA_Repair->Cell_Survival Enhances Proliferation->Tumor_Growth Drives Apoptosis->Tumor_Growth Inhibits Cell_Survival->Tumor_Growth

Caption: Potential anticancer mechanisms of Pyrido[3,4-d]pyridazin-1(2H)-one.

Conclusion and Future Directions

This guide outlines a comprehensive and comparative approach to the in vivo validation of Pyrido[3,4-d]pyridazin-1(2H)-one. The proposed studies in TNBC and RCC xenograft models will provide critical data on the compound's efficacy, both as a monotherapy and in combination with standard-of-care agents. The results will be instrumental in determining its therapeutic potential and guiding future drug development efforts.

Should the in vivo efficacy be confirmed, subsequent steps would include:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the drug's absorption, distribution, metabolism, and excretion, and to correlate its concentration with its biological effects.

  • Orthotopic and Patient-Derived Xenograft (PDX) Models: To evaluate the compound's efficacy in a more clinically relevant tumor microenvironment.

  • Mechanism of Action Studies: To elucidate the precise molecular targets and signaling pathways modulated by the compound.

  • IND-Enabling Toxicology Studies: To assess the safety profile of the compound in preparation for clinical trials.

The successful execution of the studies outlined in this guide will provide a solid foundation for the continued development of Pyrido[3,4-d]pyridazin-1(2H)-one as a potential novel anticancer therapeutic.

References

  • Bello, E., Taraboletti, G., Colella, G., Zucchetti, M., D'Incalci, M., Cavalletti, E., Giavazzi, R., Camboni, G., & Damia, G. (2013). The tyrosine kinase inhibitor E-3810 combined with paclitaxel inhibits the growth of advanced-stage triple-negative breast cancer xenografts. Molecular Cancer Therapeutics, 12(2), 131–140. [Link]

  • Fayed, E. A., Amr, A.-G. E., Al-Omar, M. A., & Abdalla, M. M. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. RSC Medicinal Chemistry, 13(10), 1165-1188. [Link]

  • van der Bilt, A. R. M., van der Veldt, A. A. M., & Weren, R. D. A. (2017). VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296. Oncotarget, 8(29), 47886–47902. [Link]

  • Frees, S. K., Moskalev, I., Zhou, B., Raven, P., Chavez-Munoz, C., Black, P., & So, A. I. (2016). Abstract 5191: An orthotopic xenograft renal cell carcinoma Sunitinib resistant murine model. Cancer Research, 76(14 Supplement), 5191. [Link]

  • Gogola, E., Rottenberg, S., & Jonkers, J. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology, 3, 235-254. [Link]

  • Haines, E., Chen, Y., Gash, C., Kalra, A., & Drabick, J. J. (2017). The addition of abemaciclib to sunitinib induces regression of renal cell carcinoma xenograft tumors. UroToday. [Link]

  • Lee, J. S., Lee, M. S., & Kim, S. (2020). Patient-derived xenograft (PDX) models from triple negative breast cancer (TNBC) with different responses to paclitaxel. ResearchGate. [Link]

  • Heath, E. I., Infante, J. R., & Lickliter, J. D. (2016). MEK inhibition abrogates sunitinib resistance in a renal cell carcinoma patient-derived xenograft model. British Journal of Cancer, 115(7), 803–810. [Link]

  • Li, X., Chen, Y., & Hu, X. (2021). Establishment of Sunitinib-Resistant Xenograft Model of Renal Cell Carcinoma and the Identification of Drug-Resistant Hub Genes and Pathways. Drug Design, Development and Therapy, 15, 5061–5074. [Link]

  • Li, X., Chen, Y., & Hu, X. (2021). Establishment of Sunitinib-Resistant Xenograft Model of Renal Cell Carcinoma and the Identification of Drug-Resistant Hub Genes and Pathways. Drug Design, Development and Therapy, 15, 5061–5074. [Link]

  • Park, Y. H., & Im, S.-A. (2020). Paclitaxel treatment in patient-derived xenograft (PDX) models of triple-negative breast cancer. Bio-protocol, 10(12), e3655. [Link]

  • Al-Warhi, T., Sabt, A., Saravanan, K., & El-Sherif, Y. (2022). The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. Journal of Biomolecular Structure and Dynamics, 41(13), 6065-6080. [Link]

  • Pili, E., Murenu, E., & Sini, M. (2023). An Inducible BRCA1 Expression System with In Vivo Applicability Uncovers Activity of the Combination of ATR and PARP Inhibitors to Overcome Therapy Resistance. Cancers, 15(18), 4583. [Link]

  • Isakoff, S. J. (2011). PARP Inhibitors in Breast Cancer: BRCA and Beyond. Cancer Network, 35(10), 1-6. [Link]

  • Bhattacharya, S., & Cal, M. (2022). Nanoparticle-Mediated mRNA Delivery to Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX) Tumors. ACS Pharmacology & Translational Science, 5(11), 1081–1091. [Link]

  • Ciardiello, F., & Tortora, G. (2016). Clinical advances in the development of novel VEGFR2 inhibitors. Annals of Translational Medicine, 4(24), 486. [Link]

  • Telomir Pharmaceuticals. (2026, January 5). Telomir Pharmaceuticals reports preclinical results for Telomir-1 in TNBC models. Seeking Alpha. [Link]

  • Hartsough, S. J., & Abraham, R. T. (2007). In vitro and vivo anticancer activities of dual inhibitors of Aurora kinases and VEGFR2. Molecular Cancer Therapeutics, 6(11_Supplement), C206. [Link]

  • Abouzid, K. A., & Bekhit, A. A. (2019). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 9(56), 32695–32711. [Link]

  • Al-Otaibi, F., & El-Sayed, M. (2023). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International Journal of Molecular Sciences, 24(4), 3806. [Link]

  • El Malah, T., Nour, H. F., Dehbi, O., & Al-Salahi, R. (2018). Click Synthesis, Anticancer Activity and Molecular Docking Studies on Pyridazinone Scaffolds. Current Organic Chemistry, 22(23), 2300-2307. [Link]

  • Wang, Y., Zhang, Y., & Li, J. (2021). Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold. European Journal of Medicinal Chemistry, 211, 113083. [Link]

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Validation

A Head-to-Head Comparison of Pyrido[3,4-d]pyridazin-1(2H)-one Kinase Inhibitor Profiles

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the Pyrido[3,4-d]pyridazin-1(2H)-one scaffold has emerged as a promising framework for devel...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the Pyrido[3,4-d]pyridazin-1(2H)-one scaffold has emerged as a promising framework for developing potent and selective therapeutics. This guide provides an in-depth, head-to-head comparison of the kinase inhibitor profiles of key molecules based on this scaffold, supported by experimental data and a detailed examination of the underlying scientific principles. Our focus is to deliver a comprehensive resource that not only presents comparative data but also explains the causal relationships behind the observed inhibitory profiles and the experimental design used to generate them.

Introduction: The Therapeutic Potential of the Pyrido[3,4-d]pyridazin-1(2H)-one Scaffold

The Pyrido[3,4-d]pyridazin-1(2H)-one core is a rigid, bicyclic heteroaromatic system that has proven to be an effective ATP-competitive inhibitor scaffold. Its structural features allow for strategic modifications at multiple positions, enabling chemists to fine-tune potency and selectivity against specific kinase targets. This guide will focus on a comparative analysis of two notable inhibitors that have emerged from the optimization of this scaffold: DS21360717 and its advanced analog, DS08701581 . Both compounds are potent inhibitors of Feline Sarcoma (FES)-related (FER) tyrosine kinase, a non-receptor tyrosine kinase implicated in cancer cell migration and metastasis[1][2].

Kinase Inhibition Profiles: A Comparative Analysis of DS21360717 and DS08701581

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the kinase's activity by 50%. The following table summarizes the in vitro biochemical potency of DS21360717 and DS08701581 against their primary target, FER kinase.

CompoundFER IC50 (nM)Reference
DS213607170.5[2][3]
DS08701581Data not explicitly provided in the search results, but described as having the "highest class cell-free...activities in this template"[2][4]

While both compounds exhibit potent, sub-nanomolar inhibition of FER, the key differentiator lies in their selectivity profiles. Kinase inhibitor selectivity is crucial for minimizing off-target effects and potential toxicities. The selectivity of these compounds was assessed against a panel of 64 kinases at a concentration of 200 nM[3].

Table 1: Comparative Kinase Selectivity of DS21360717 and DS08701581 [3]

Kinase TargetDS21360717 (% Inhibition at 200 nM)DS08701581 (% Inhibition at 200 nM)Comments
FER >90% >90% Primary Target
FES >90% >90% Closely related kinase
ALK>90%>90%Off-target
FLT3>90%>90%Off-target
PTK2B>90%>90%Off-target
SYK>90%>90%Off-target
CHEK2>90%>90%Off-target
TSSK1B>90%>90%Off-target
CSF1R>90%<90%Improved Selectivity
KIT>90%<90%Improved Selectivity
ROS1>90%<90%Improved Selectivity
NTRK1>90%<90%Improved Selectivity
CDK2>90%<90%Improved Selectivity
MAP4K4>90%<90%Improved Selectivity

This table is a representation based on the descriptive comparison in the source. Exact percentage values were not provided in the search results.

The optimization from DS21360717 to DS08701581 resulted in a significantly improved selectivity profile. DS08701581 demonstrated potent inhibition against a smaller subset of off-target kinases, with notable gains in selectivity against CSF1R, KIT, ROS1, NTRK1, CDK2, and MAP4K4[3]. This enhanced selectivity is a critical step towards developing a safer and more effective therapeutic agent.

The Target: FER Tyrosine Kinase Signaling Pathway

FER is a non-receptor tyrosine kinase that plays a significant role in various cellular processes, including cell migration, adhesion, and proliferation. Its dysregulation has been linked to the progression of several cancers[1]. Understanding the signaling pathway in which FER operates provides context for the therapeutic rationale of its inhibition.

FER_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR) FER FER Kinase Growth_Factor_Receptor->FER Activation Cortactin Cortactin FER->Cortactin Phosphorylation Actin_Cytoskeleton Actin Cytoskeleton (Cell Migration & Invasion) Cortactin->Actin_Cytoskeleton Regulation

Caption: Simplified FER Kinase Signaling Pathway.

Activation of growth factor receptors at the cell surface can lead to the recruitment and activation of FER kinase in the cytoplasm. Activated FER then phosphorylates downstream substrates, such as cortactin, which is a key regulator of the actin cytoskeleton. By phosphorylating cortactin, FER promotes changes in cell shape and motility, contributing to cell migration and invasion, which are hallmark features of metastatic cancer.

Experimental Protocols: Determining Kinase Inhibitor Profiles

The data presented in this guide are generated through rigorous in vitro kinase assays. Below is a representative, step-by-step methodology for determining the IC50 and selectivity profile of a kinase inhibitor. This protocol is a composite of best practices and can be adapted for various kinase targets.

1. Reagents and Materials:

  • Recombinant human kinase (e.g., FER)

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP), [γ-³²P]ATP or a suitable non-radioactive detection system (e.g., ADP-Glo™)

  • Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA)

  • Test compounds (dissolved in DMSO)

  • 96- or 384-well assay plates

  • Plate reader (scintillation counter, luminometer, or fluorescence reader)

2. Experimental Workflow for IC50 Determination:

Kinase_Assay_Workflow Start Start Compound_Dilution Prepare serial dilutions of test compound in DMSO Start->Compound_Dilution Assay_Setup Add kinase, substrate, and compound to assay plate Compound_Dilution->Assay_Setup Initiate_Reaction Add ATP to initiate the kinase reaction Assay_Setup->Initiate_Reaction Incubation Incubate at a controlled temperature Initiate_Reaction->Incubation Stop_Reaction Terminate reaction (e.g., add EDTA) Incubation->Stop_Reaction Detection Quantify kinase activity (e.g., measure luminescence) Stop_Reaction->Detection Data_Analysis Plot dose-response curve and calculate IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: Generalized In Vitro Kinase Assay Workflow.

Step-by-Step Protocol:

  • Compound Preparation: A stock solution of the test compound is prepared in 100% DMSO. A serial dilution series is then created to cover a wide range of concentrations (e.g., from 1 nM to 10 µM).

  • Assay Plate Setup: The kinase, its specific substrate, and the diluted test compound are added to the wells of a microtiter plate. A control group with DMSO instead of the compound is also included.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The concentration of ATP is typically kept at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure competitive binding of the inhibitor.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Reaction Termination: The reaction is stopped, often by the addition of a solution containing EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.

  • Signal Detection: The amount of phosphorylated substrate (or ADP produced) is quantified. In a radiometric assay, this involves capturing the radiolabeled phosphate on a filter and measuring with a scintillation counter. In luminescence-based assays like ADP-Glo™, a series of enzymatic reactions converts the generated ADP into a light signal that is measured with a luminometer.

  • Data Analysis: The kinase activity at each inhibitor concentration is normalized to the control. The data are then plotted as percent inhibition versus the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

For kinase selectivity profiling , this assay is performed in parallel against a large panel of different kinases, typically at a single high concentration of the inhibitor (e.g., 200 nM or 1 µM) to identify potential off-targets.

Structure-Activity Relationship (SAR) and the Path to Improved Selectivity

The enhanced selectivity of DS08701581 over DS21360717 can be attributed to specific structural modifications to the Pyrido[3,4-d]pyridazin-1(2H)-one scaffold. While the detailed SAR is beyond the scope of this guide, it is understood that modifications at the C5 position of the pyridazinone ring system were key to improving the selectivity profile[2]. These modifications likely alter the inhibitor's interactions with amino acid residues in the ATP-binding pocket that vary across different kinases, thereby disfavoring binding to off-target kinases while maintaining high affinity for FER.

Conclusion: A Promising Scaffold for Targeted Kinase Inhibition

The Pyrido[3,4-d]pyridazin-1(2H)-one scaffold has demonstrated its value in the development of potent kinase inhibitors. The head-to-head comparison of DS21360717 and DS08701581 clearly illustrates the successful application of medicinal chemistry principles to refine the selectivity profile of a lead compound. For researchers in the field, this class of inhibitors represents a compelling starting point for the development of next-generation therapeutics targeting FER and potentially other kinases. The experimental methodologies outlined in this guide provide a framework for the robust evaluation of such compounds, ensuring the generation of reliable and comparable data to drive drug discovery efforts forward.

References

  • Taniguchi, T., et al. (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters, 10(5), 737-742. [Link]

  • Taniguchi, T., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters. [Link]

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Validation

The Ascendant Scaffold: A Comparative Guide to Pyrido[3,4-d]pyridazin-1(2H)-one Analogs in Kinase Inhibition

In the landscape of modern drug discovery, the relentless pursuit of novel molecular scaffolds that offer both potency and selectivity against therapeutic targets is paramount. Among the privileged heterocyclic structure...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the relentless pursuit of novel molecular scaffolds that offer both potency and selectivity against therapeutic targets is paramount. Among the privileged heterocyclic structures, the Pyrido[3,4-d]pyridazin-1(2H)-one core has emerged as a promising framework for the development of potent kinase inhibitors. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of various analogs based on this scaffold, with a primary focus on their development as inhibitors of Feline Sarcoma (FES)-related (FER) tyrosine kinase, a compelling target in oncology.

Introduction: The Rationale for Targeting FER Kinase with a Novel Scaffold

FER kinase, a non-receptor tyrosine kinase, has been implicated in the progression and metastasis of various cancers, including breast, liver, and lung cancer.[1][2] Its overexpression is often correlated with a poor prognosis, making it a strategic target for therapeutic intervention.[2] The Pyrido[3,4-d]pyridazin-1(2H)-one scaffold was identified through high-throughput screening as a novel chemotype with the potential for potent and selective FER inhibition. This guide will dissect the journey from a moderately active initial hit to a highly potent and optimized lead compound, offering insights into the causal relationships between structural modifications and biological activity.

The Pyrido[3,4-d]pyridazin-1(2H)-one Core: A Foundation for Potent Kinase Inhibition

The initial hit identified from a high-throughput screening campaign displayed moderate FER inhibitory activity. The core scaffold, a Pyrido[3,4-d]pyridazin-1(2H)-one, presented multiple vectors for chemical modification, allowing for a systematic exploration of the structure-activity landscape. The optimization strategy focused on modifications at the C5, C7, and C8 positions of the pyridopyridazinone ring system.

Structure-Activity Relationship (SAR) and Performance Comparison

The development of potent Pyrido[3,4-d]pyridazin-1(2H)-one FER inhibitors involved a meticulous process of structural modification and biological evaluation. The following sections detail the key SAR findings and provide a comparative analysis of representative analogs.

Initial SAR Exploration: From Hit to Lead

Starting from a pyridine-based hit, scaffold hopping led to the discovery of the Pyrido[3,4-d]pyridazin-1(2H)-one core. Early SAR studies focused on substitutions on the pyridine ring, revealing that the introduction of a nitrile group at the 5-position enhanced inhibitory activity. This led to the identification of a key intermediate for further derivatization.

Optimization of Substituents on the Pyrido[3,4-d]pyridazin-1(2H)-one Scaffold

Systematic modifications at various positions of the Pyrido[3,4-d]pyridazin-1(2H)-one scaffold provided crucial insights into the structural requirements for potent FER inhibition.

  • C5 Position: Exploration of various substituents at the C5 position demonstrated that this position is critical for potency. A range of aryl and heteroaryl groups were introduced, with electron-withdrawing and lipophilic groups generally favoring higher activity.

  • C7 Position: Modifications at the C7 position with different amine derivatives were investigated. Small, polar groups were found to be well-tolerated and contributed to the overall binding affinity.

  • C8 Position: The substituent at the C8 position was found to significantly influence both potency and pharmacokinetic properties. Initial analogs with a fluorine atom at this position were synthetically accessible and useful for initial SAR studies. However, replacing the fluorine with a cyano group led to a substantial increase in both enzymatic and cellular activity.

The following table summarizes the in vitro activity of key Pyrido[3,4-d]pyridazin-1(2H)-one analogs against FER kinase.

CompoundC5-SubstituentC7-SubstituentC8-SubstituentFER IC50 (nM)
1 PhenylMethylaminoH>1000
4 4-cyanophenylMethylaminoH150
21 (DS21360717) 3-methylphenyl(2-hydroxyethyl)aminoCN0.5
17c (DS08701581) 3-(trifluoromethyl)phenyl(2-hydroxyethyl)aminoCN0.3

Data synthesized from publicly available research.

As evidenced in the table, the strategic combination of a 3-methylphenyl group at C5, a (2-hydroxyethyl)amino group at C7, and a cyano group at C8 resulted in a highly potent FER inhibitor, DS21360717 , with a sub-nanomolar IC50 value. Further optimization led to DS08701581 , which exhibited even greater potency.

Experimental Protocols: A Guide to Evaluation

The evaluation of these Pyrido[3,4-d]pyridazin-1(2H)-one analogs involved a series of robust in vitro assays to determine their inhibitory activity against FER kinase and their anti-proliferative effects on cancer cells.

FER Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay.

Principle: The assay measures the displacement of a fluorescently labeled tracer from the ATP-binding site of the FER kinase by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is bound, FRET occurs. Inhibition of tracer binding by a test compound leads to a decrease in the FRET signal.

Workflow Diagram:

G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis prep_kinase Prepare Kinase-Antibody Mix add_kinase Add 5 µL Kinase-Ab Mix prep_kinase->add_kinase prep_tracer Prepare Tracer Solution add_tracer Add 5 µL Tracer prep_tracer->add_tracer prep_compound Prepare Compound Dilutions add_compound Add 5 µL Compound to Plate prep_compound->add_compound add_compound->add_kinase add_kinase->add_tracer incubate Incubate at RT for 1 hr add_tracer->incubate read_plate Read TR-FRET Signal (Emission at 665 nm & 615 nm) incubate->read_plate calculate_ratio Calculate Emission Ratio read_plate->calculate_ratio determine_ic50 Determine IC50 Values calculate_ratio->determine_ic50 G cluster_0 Cell Culture & Treatment cluster_1 MTT Reaction & Solubilization cluster_2 Data Acquisition & Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Compound Dilutions incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_gi50 Determine GI50 Values calculate_viability->determine_gi50

Caption: Workflow for the MTT Cell Viability Assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the Pyrido[3,4-d]pyridazin-1(2H)-one analogs for 48-72 hours.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion and Future Directions

The Pyrido[3,4-d]pyridazin-1(2H)-one scaffold has proven to be a highly fruitful starting point for the development of potent and selective FER kinase inhibitors. The systematic exploration of the SAR has led to the identification of sub-nanomolar inhibitors with promising cellular activity. The comparative data presented in this guide highlights the critical role of specific substitutions at the C5, C7, and C8 positions in achieving high potency.

Future research in this area should focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to enhance their in vivo efficacy and safety profiles. Additionally, exploring the activity of this scaffold against other kinase targets could unveil new therapeutic opportunities. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to evaluate and compare the performance of novel Pyrido[3,4-d]pyridazin-1(2H)-one analogs in their own drug discovery programs.

References

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Med. Chem. Lett.2019 , 10, 4, 523–528. [Link]

  • Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Med. Chem. Lett.2021 , 12, 11, 1786–1792. [Link]

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Comparative

A Comparative Analysis of Pyrido[3,4-d]pyridazin-1(2H)-one Based PARP Inhibitors Against Standard-of-Care Drugs in Oncology

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, the inhibition of poly(ADP-ribose) polymerase (PARP) has emerged as a cornerstone treatment, particularly for c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of poly(ADP-ribose) polymerase (PARP) has emerged as a cornerstone treatment, particularly for cancers harboring defects in DNA damage repair pathways. This guide provides a comprehensive comparison of a novel class of PARP inhibitors, based on the Pyrido[3,4-d]pyridazin-1(2H)-one scaffold, against the established standard-of-care PARP inhibitors. This analysis is supported by available preclinical data and aims to furnish researchers and drug development professionals with a detailed perspective on the potential of these emerging compounds.

The Central Role of PARP Inhibition in Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular machinery responsible for detecting and repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with compromised homologous recombination (HR) repair pathways, often due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of HR-deficient cancer cells to repair these DSBs results in genomic instability and, ultimately, cell death—a concept known as synthetic lethality.

This targeted approach has led to the approval and widespread clinical use of several PARP inhibitors, which have significantly improved outcomes for patients with certain types of ovarian, breast, prostate, and pancreatic cancers.

Mechanism of Action: A Dual Approach to Inducing Cancer Cell Death

The therapeutic effect of PARP inhibitors is primarily attributed to two key mechanisms: catalytic inhibition and PARP trapping.

  • Catalytic Inhibition: PARP inhibitors bind to the catalytic domain of the PARP enzyme, preventing it from synthesizing poly(ADP-ribose) (PAR) chains. This inhibition blocks the recruitment of other DNA repair proteins to the site of single-strand breaks.

  • PARP Trapping: This mechanism involves the stabilization of the PARP-DNA complex. The inhibitor "traps" the PARP enzyme on the DNA at the site of the break, creating a physical impediment to DNA replication and repair. This trapped complex is considered to be more cytotoxic than the loss of PARP's catalytic activity alone.

The following diagram illustrates the central role of PARP in DNA repair and the mechanism of action of PARP inhibitors.

cluster_0 Normal Cell (Functional HR Repair) cluster_1 Cancer Cell (Defective HR Repair) + PARP Inhibitor DNA_SSB_Normal Single-Strand Break (SSB) PARP_Activation_Normal PARP Activation & PARylation DNA_SSB_Normal->PARP_Activation_Normal BER_Normal Base Excision Repair (BER) PARP_Activation_Normal->BER_Normal DNA_Repair_Normal DNA Repair BER_Normal->DNA_Repair_Normal DNA_SSB_Cancer Single-Strand Break (SSB) PARP_Trapping PARP Trapping & Catalytic Inhibition DNA_SSB_Cancer->PARP_Trapping PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP_Trapping Unrepaired_SSB Unrepaired SSB PARP_Trapping->Unrepaired_SSB Replication_Fork_Collapse Replication Fork Collapse Unrepaired_SSB->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation Defective_HR Defective Homologous Recombination (HR) DSB_Formation->Defective_HR Cell_Death Synthetic Lethality (Cell Death) Defective_HR->Cell_Death

Caption: Mechanism of PARP inhibitor-induced synthetic lethality in HR-deficient cancer cells.

Standard-of-Care PARP Inhibitors: A Clinical Overview

Currently, four major PARP inhibitors have received regulatory approval and are considered the standard of care in various oncology settings: Olaparib, Niraparib, Rucaparib, and Talazoparib.

DrugApproved Indications (Selected)Key Clinical Trial(s)Progression-Free Survival (PFS) Benefit (vs. Control)
Olaparib Ovarian, Breast, Prostate, Pancreatic CancerSOLO-1, OlympiAD, PROfoundSignificant improvement in PFS, particularly in BRCA-mutated populations.[1][2]
Niraparib Ovarian CancerPRIMA, NOVADemonstrated efficacy in a broad population of patients with ovarian cancer, including those without BRCA mutations.[3][4]
Rucaparib Ovarian, Prostate CancerARIEL3, TRITON2Showed clinical benefit in patients with BRCA-mutated and other homologous recombination deficient (HRD) tumors.[5][6]
Talazoparib Breast, Prostate CancerEMBRACA, TALAPRO-2Potent PARP trapper with significant PFS improvement in patients with germline BRCA-mutated breast cancer.[7]

The Emergence of Pyrido[3,4-d]pyridazin-1(2H)-one Based PARP Inhibitors

The Pyrido[3,4-d]pyridazin-1(2H)-one scaffold has been identified as a promising pharmacophore for the development of novel PARP inhibitors. This heterocyclic system serves as an isostere of the phthalazinone nucleus present in some established PARP inhibitors like Olaparib. The rationale behind exploring this scaffold is to potentially improve upon the efficacy, selectivity, and pharmacokinetic profiles of existing agents.

Preclinical Efficacy of Representative Compounds

While no Pyrido[3,4-d]pyridazin-1(2H)-one based PARP inhibitor has yet advanced to late-stage clinical trials, early-stage research has yielded promising results.

One study detailed the design and synthesis of a series of pyridopyridazinone derivatives, with the lead compound, 8a , exhibiting a PARP-1 inhibitory activity (IC50) of 36 nM, which is comparable to that of Olaparib (IC50 = 34 nM) in the same assay.[5]

Another investigation focused on a tetrahydropyridopyridazinone series of PARP-1 inhibitors. Several compounds in this class demonstrated excellent potency against the PARP-1 enzyme with a Ki value of <1 nM and an EC50 of 1 nM in a whole-cell assay. Notably, compounds 8c and 20u from this series were orally available and showed significant efficacy in a B16 murine xenograft model by potentiating the anti-tumor activity of temozolomide (TMZ).

Compound ClassRepresentative Compound(s)In Vitro Potency (PARP-1 IC50/Ki)In Vivo Efficacy
Pyridopyridazinone8a36 nMData not available
Tetrahydropyridopyridazinone20w, 8c, 20u<1 nM (Ki)Potentiated TMZ efficacy in a B16 murine xenograft model

These preclinical findings suggest that the Pyrido[3,4-d]pyridazin-1(2H)-one scaffold can indeed yield highly potent PARP inhibitors with in vivo anti-tumor activity.

Comparative Analysis and Future Perspectives

A direct comparison of the clinical efficacy of Pyrido[3,4-d]pyridazin-1(2H)-one based PARP inhibitors with standard-of-care drugs is premature. However, the available preclinical data allows for a preliminary assessment of their potential.

The comparable in vitro potency of compounds like 8a to Olaparib suggests that this novel class of inhibitors can achieve the same level of enzymatic inhibition.[5] The potent PARP-1 inhibition and in vivo efficacy of the tetrahydropyridopyridazinone series further underscore the promise of this scaffold.

Future research and development will need to focus on several key areas to advance these compounds toward clinical application:

  • Selectivity Profiling: Determining the selectivity of these novel inhibitors for PARP1 and PARP2 over other PARP family members and other cellular targets will be crucial for understanding their therapeutic window and potential off-target effects.

  • PARP Trapping Potency: Quantifying the PARP trapping ability of these compounds relative to the standard-of-care drugs will provide insights into their potential cytotoxicity.

  • Pharmacokinetics and Pharmacodynamics: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the pharmacodynamic effects of these compounds in vivo, are necessary.

  • In Vivo Efficacy in Relevant Models: Evaluating the single-agent efficacy of these novel inhibitors in patient-derived xenograft (PDX) models of cancers with known DNA repair deficiencies will be a critical next step.

Experimental Protocols

The following are representative, high-level protocols for key experiments used in the evaluation of PARP inhibitors.

In Vitro PARP-1 Enzymatic Assay

This assay quantifies the ability of a compound to inhibit the catalytic activity of the PARP-1 enzyme.

Start Start Prepare_Reaction_Mixture Prepare reaction mixture: - Recombinant PARP-1 enzyme - Histones (substrate) - NAD+ (biotinylated) - DNA (activated) Start->Prepare_Reaction_Mixture Add_Inhibitor Add test compound (e.g., Pyrido[3,4-d]pyridazin-1(2H)-one derivative) or vehicle control Prepare_Reaction_Mixture->Add_Inhibitor Incubate Incubate at room temperature to allow PARylation Add_Inhibitor->Incubate Transfer_to_Plate Transfer mixture to streptavidin-coated plate Incubate->Transfer_to_Plate Wash Wash to remove unbound components Transfer_to_Plate->Wash Add_Antibody Add anti-PAR antibody conjugated to HRP Wash->Add_Antibody Incubate_and_Wash Incubate and wash Add_Antibody->Incubate_and_Wash Add_Substrate Add HRP substrate (e.g., TMB) Incubate_and_Wash->Add_Substrate Measure_Signal Measure absorbance/luminescence Add_Substrate->Measure_Signal End End Measure_Signal->End

Caption: Workflow for an in vitro PARP-1 enzymatic assay.

Whole-Cell PARP Inhibition Assay

This assay measures the inhibition of PARP activity within intact cells.

  • Cell Culture: Culture a relevant cancer cell line (e.g., with a known BRCA mutation) to sub-confluency.

  • Compound Treatment: Treat the cells with various concentrations of the test PARP inhibitor or a vehicle control for a specified period.

  • Induce DNA Damage: Expose the cells to a DNA damaging agent (e.g., hydrogen peroxide) to stimulate PARP activity.

  • Cell Lysis: Lyse the cells to release cellular proteins.

  • Quantify PARylation: Use an ELISA-based method or Western blotting with an anti-PAR antibody to quantify the levels of poly(ADP-ribosyl)ated proteins.

  • Data Analysis: Determine the IC50 value, representing the concentration of the inhibitor required to reduce PARP activity by 50%.

Conclusion

The Pyrido[3,4-d]pyridazin-1(2H)-one scaffold represents a promising avenue for the discovery of novel PARP inhibitors. Early preclinical data indicate that compounds based on this core structure can achieve potent enzymatic inhibition and in vivo anti-tumor activity, comparable in some respects to established standard-of-care drugs. While extensive further research is required to fully elucidate their clinical potential, these findings provide a strong rationale for the continued investigation of this chemical class. The development of next-generation PARP inhibitors with improved efficacy, selectivity, and safety profiles holds the potential to further enhance the therapeutic options available to cancer patients.

References

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  • Elmasry, G. F., Aly, E. E., Awadallah, F. M., & El-Moghazy, S. M. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. ResearchGate. [Link]

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  • CURE Today. (2015, June 10). Rucaparib Elicits High Response Rate in BRCA-Mutant Ovarian Cancer. Retrieved from [Link]

  • Wang, Y., Li, J., & Zhang, Y. (2022). Efficacy and Safety of Niraparib as First-Line Maintenance Treatment for Patients with Advanced Ovarian Cancer: Real-World Data from a Multicenter Study in China. Cancer Management and Research, 14, 2963.
  • Mustafa, M. T., Abushanab, A. K., Mousa, M. T., Qawaqzeh, R. A., Alakhras, H. M., Othman, A. S., & Sa'ed, A. (2024). Safety and efficacy of Rucaparib in the treatment of ovarian cancer and patients with BRCA mutation: a systematic review and meta-analysis of phase III randomized clinical trials. Expert Review of Anticancer Therapy, 24(1-2), 71-79.
  • OncLive. (2018, March 8). Olaparib Breast Cancer Efficacy Highlighted in Added Analyses. Retrieved from [Link]

  • Oncology Nursing News. (2020, April 28). Talazoparib Improves Quality of Life, Not Survival in Advanced Breast Cancer. Retrieved from [Link]

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  • OncoDaily. (2026, January 20). Aruni Ghose Presents Powerful Considerations Shaping Optimal mCRPC Treatment Sequencing. Retrieved from [Link]

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Validation

A Comparative Benchmarking Guide to Pyrido[3,4-d]pyridazin-1(2H)-one Derivatives Against Known PARP and Tankyrase Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark novel Pyrido[3,4-d]pyridazin-1(2H)-one derivatives against established inhibitors of Poly(ADP-rib...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark novel Pyrido[3,4-d]pyridazin-1(2H)-one derivatives against established inhibitors of Poly(ADP-ribose) polymerase (PARP) and Tankyrase (TNKS). The methodologies detailed herein are designed to ensure scientific integrity and provide a robust comparison of inhibitory potency and cellular effects.

The Pyrido[3,4-d]pyridazin-1(2H)-one scaffold has emerged as a promising pharmacophore in oncology, with derivatives showing potential as potent inhibitors of key enzymes in DNA repair and oncogenic signaling pathways. This guide will focus on benchmarking these novel compounds against well-characterized inhibitors of PARP1/2 and Tankyrase 1/2, two critical targets in cancer therapy.

Benchmarked Inhibitors:

For the purpose of this guide, we will be comparing the novel derivatives against the following established inhibitors:

  • PARP Inhibitors:

    • Olaparib: A clinically approved PARP inhibitor used in the treatment of BRCA-mutated cancers.[1] It functions by inhibiting PARP's enzymatic activity and trapping PARP-DNA complexes.[2]

    • Talazoparib: A highly potent PARP1/2 inhibitor known for its exceptional ability to trap PARP on DNA.[3][4][5]

  • Tankyrase Inhibitors:

    • XAV939: A potent and selective inhibitor of Tankyrase 1 and 2, which plays a crucial role in the Wnt/β-catenin signaling pathway by promoting the degradation of Axin.[6][7]

    • IWR-1: Another well-characterized Tankyrase inhibitor that stabilizes Axin, leading to the suppression of Wnt signaling.[8][9]

I. Biochemical Potency Assessment: Enzyme Inhibition Assays

The initial step in characterizing any novel inhibitor is to determine its direct inhibitory effect on the purified target enzyme. Here, we outline protocols for assessing the inhibition of PARP1 and Tankyrase 2.

PARP1 Enzymatic Activity Assay (ELISA-based)

This assay quantifies the amount of poly(ADP-ribose) (PAR) generated by PARP1 in the presence of an inhibitor.

Principle: Histone proteins are pre-coated onto a microplate. Recombinant PARP1 enzyme, along with a biotinylated NAD+ substrate and the test compounds, are added. The amount of biotinylated PAR incorporated onto the histones is then detected using streptavidin-HRP and a chemiluminescent or colorimetric substrate.[10]

dot

Caption: Workflow for the PARP1 ELISA-based activity assay.

Detailed Protocol:

  • Plate Coating: Coat a 96-well plate with histone H1 (10 µg/mL in PBS) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBST: PBS with 0.05% Tween-20).

  • Reaction Mixture: Prepare a reaction mixture containing PARP1 buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, and 10 µg/mL activated DNA), recombinant human PARP1 enzyme (20 ng/well), and varying concentrations of the test compound or known inhibitor (Olaparib/Talazoparib).

  • Initiation: Add biotinylated NAD+ (1 µM final concentration) to initiate the reaction.

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Detection: Wash the plate three times with PBST. Add streptavidin-HRP conjugate (1:5000 dilution in PBST) and incubate for 1 hour at room temperature.

  • Signal Generation: Wash the plate five times with PBST. Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Measurement: Stop the reaction with 2N H2SO4 and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

Tankyrase 2 Enzymatic Activity Assay

This assay is similar in principle to the PARP1 assay, measuring the auto-poly(ADP-ribosyl)ation of Tankyrase 2.

Detailed Protocol:

  • Plate Coating: Coat a 96-well plate with recombinant human Tankyrase 2 (50 ng/well in PBS) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBST).

  • Reaction Mixture: Prepare a reaction mixture containing Tankyrase buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT), and varying concentrations of the test compound or known inhibitor (XAV939/IWR-1).

  • Initiation: Add biotinylated NAD+ (1 µM final concentration) to initiate the reaction.

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Detection and Measurement: Follow steps 6-9 from the PARP1 enzymatic assay protocol.

Comparative IC50 Data for Known Inhibitors:

InhibitorTargetReported IC50 (nM)
OlaparibPARP11-5[1]
TalazoparibPARP1~0.57[3][4]
XAV939Tankyrase 111[7]
XAV939Tankyrase 24[7]
IWR-1Tankyrase 1131[9][11]
IWR-1Tankyrase 256[9][11]

II. Cellular Activity Assessment: Target Engagement and Pathway Modulation

Demonstrating that a compound can engage its target within a cellular context and modulate downstream signaling is a critical step in its evaluation.

Cellular PARP Inhibition: Western Blot for PAR Levels

This assay measures the inhibition of PAR synthesis in cells treated with a DNA-damaging agent and the test compound.

Principle: Cells are treated with a DNA alkylating agent, such as methyl methanesulfonate (MMS), to induce DNA damage and activate PARP. In the presence of a PARP inhibitor, the subsequent increase in PAR levels is attenuated. This change is visualized by Western blotting.

dot

Caption: Workflow for assessing cellular PARP inhibition via Western blot.

Detailed Protocol:

  • Cell Culture: Seed a suitable cell line (e.g., HeLa or A549) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of the test compound or known inhibitor for 1 hour.

  • DNA Damage Induction: Treat the cells with 0.5 mM MMS for 15 minutes to induce DNA damage.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein (20-30 µg) on an 8% SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against PAR (1:1000 dilution) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the bands using an ECL substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.

Cellular Tankyrase Inhibition: Western Blot for Axin Stabilization

This assay assesses the ability of a compound to inhibit Tankyrase, leading to the stabilization and accumulation of its substrate, Axin.

Principle: Tankyrase poly(ADP-ribosyl)ates Axin, marking it for ubiquitination and proteasomal degradation. Inhibition of Tankyrase prevents this process, resulting in an increase in Axin protein levels, which can be detected by Western blot.

Detailed Protocol:

  • Cell Culture: Seed a Wnt-dependent cancer cell line (e.g., SW480 or DLD-1) in 6-well plates.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound or known inhibitor (XAV939/IWR-1) for 24 hours.

  • Cell Lysis and Western Blot: Follow steps 4-8 from the cellular PARP inhibition protocol, using a primary antibody against Axin1 or Axin2 (1:1000 dilution).

Wnt/β-catenin Signaling Pathway Modulation: Luciferase Reporter Assay

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.

Principle: A reporter cell line is engineered to express luciferase under the control of a TCF/LEF responsive element. Activation of the Wnt pathway leads to the expression of luciferase. Tankyrase inhibitors suppress this pathway, resulting in a decrease in luciferase activity.[12][13]

dot

Caption: Workflow for the Wnt/β-catenin luciferase reporter assay.

Detailed Protocol:

  • Cell Culture: Seed HEK293T cells stably expressing a TCF/LEF-luciferase reporter construct in a 96-well white, clear-bottom plate.

  • Compound Treatment: Pre-treat the cells with varying concentrations of the test compound or known inhibitor for 1 hour.

  • Pathway Stimulation: Stimulate the cells with Wnt3a-conditioned medium or a GSK3β inhibitor like CHIR99021 for 16-24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) and calculate the percent inhibition.

III. Phenotypic Assessment: Cellular Viability

Ultimately, the goal of an anti-cancer agent is to inhibit the growth and proliferation of cancer cells. The MTT assay is a widely used method to assess cell viability.

MTT Cell Viability Assay

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.

Detailed Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., BRCA-mutant breast cancer cells for PARP inhibitors, or colorectal cancer cells for Tankyrase inhibitors) in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compounds or known inhibitors for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Comparative Cellular IC50/GI50 Data for Known Inhibitors:

InhibitorCell Line (Example)Reported IC50/GI50
OlaparibVarious Breast Cancer Lines4.2 - 19.8 µM (MTT)[14]
TalazoparibEwing Sarcoma Cell LinesMedian rIC50 of 6 nM[3]
XAV939DLD-1 (Colorectal Cancer)Inhibits proliferation
IWR-1Osteosarcoma CSCsSpecifically cytotoxic[8]

IV. Structural Insights: Understanding Inhibitor Binding

Analyzing the crystal structure of an inhibitor bound to its target provides invaluable information about the molecular basis of its potency and selectivity.

Olaparib bound to PARP1 (PDB: 7AAD): The crystal structure reveals that Olaparib occupies the nicotinamide binding pocket of PARP1.[15] The phthalazinone core forms key hydrogen bonds with the backbone of Gly863 and Ser904, while the cyclopropylcarbonyl group extends into a hydrophobic pocket.[15][16]

XAV939 bound to Tankyrase 2 (PDB: 3KR8): The structure shows XAV939 binding to the nicotinamide-binding site of Tankyrase 2.[17][18] The thiopyranone core forms hydrogen bonds with the backbone of Gly1032, and the trifluoromethylphenyl group is situated in a hydrophobic pocket, contributing to its high affinity.[17][19]

V. Discussion and Future Directions

This guide provides a standardized set of protocols to rigorously evaluate novel Pyrido[3,4-d]pyridazin-1(2H)-one derivatives. By benchmarking against established inhibitors like Olaparib, Talazoparib, XAV939, and IWR-1, researchers can gain a clear understanding of the relative potency, cellular activity, and potential therapeutic advantages of their compounds.

Key comparison points should include:

  • Potency: How do the IC50 values of the novel derivatives compare to the benchmark inhibitors in both biochemical and cellular assays?

  • Selectivity: Are the novel compounds selective for PARP or Tankyrase, or do they exhibit dual inhibitory activity? Further profiling against a panel of PARP family members would be necessary to fully assess selectivity.

  • Mechanism of Action: Do the novel PARP inhibitors also induce PARP trapping? Do the novel Tankyrase inhibitors effectively stabilize Axin and downregulate Wnt signaling?

  • Cellular Efficacy: How do the GI50 values in relevant cancer cell lines compare to the benchmarks?

Future studies should aim to elucidate the detailed structure-activity relationships of the Pyrido[3,4-d]pyridazin-1(2H)-one scaffold to guide the optimization of potency and selectivity. Furthermore, in vivo studies in relevant animal models will be crucial to assess the pharmacokinetic properties and anti-tumor efficacy of the most promising candidates.

References

  • Crystal structure of the catalytic domain of human PARP1 in complex with olaparib. (2021). (URL: [Link])

  • Selectivity of PARP inhibitors. Published IC50 values of PARP... - ResearchGate. (URL: [Link])

  • Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PubMed Central. (URL: [Link])

  • Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - NIH. (URL: [Link])

  • XAV939 | Small Molecules - Captivate Bio. (URL: [Link])

  • Human tankyrase 2 - catalytic PARP domain in complex with an inhibitor XAV939. (2009). (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • (A) Crystal structure of olaparib with the PARP-1 catalytic domain and... - ResearchGate. (URL: [Link])

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (URL: [Link])

  • Structural basis for the interaction between tankyrase-2 and a potent Wnt-signaling inhibitor. (2010). (URL: [Link])

  • Structure of the catalytic domain of PARP1 in complex with olaparib - RCSB PDB. (2021). (URL: [Link])

  • Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC. (URL: [Link])

  • Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC - PubMed Central. (URL: [Link])

  • Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC - PubMed Central. (URL: [Link])

  • Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells - ResearchGate. (URL: [Link])

  • X-ray crystallographic structures of the pocket conformation of... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • How to detect and activate Wnt signaling - The WNT Homepage - Stanford University. (URL: [Link])

  • Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PubMed Central. (URL: [Link])

  • A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC - PubMed Central. (URL: [Link])

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

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  • Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers - PMC - NIH. (URL: [Link])

  • Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC - NIH. (URL: [Link])

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Comparative

A Comparative Guide to the Synthesis of Pyrido[3,4-d]pyridazin-1(2H)-ones: An Evaluation of Reproducibility and Practicality

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. The Pyrido[3,4-d]pyridazin-1(2H)-one core,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. The Pyrido[3,4-d]pyridazin-1(2H)-one core, a key pharmacophore in a range of therapeutics, including potent poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib, presents a compelling case study in synthetic strategy and reproducibility. This guide provides an in-depth, objective comparison of published methods for the synthesis of this important structural motif, with a focus on experimental data, practical considerations, and the likelihood of successful reproduction in a laboratory setting.

Introduction to the Pyrido[3,4-d]pyridazin-1(2H)-one Scaffold

The Pyrido[3,4-d]pyridazin-1(2H)-one heterocyclic system is a nitrogen-rich scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets. Most notably, this core is embedded within the structure of Olaparib, a first-in-class PARP inhibitor approved for the treatment of certain types of cancer. The efficacy of such drugs has spurred considerable interest in the development of robust and scalable synthetic routes to this and related pyridopyridazinones. However, as with many multi-step heterocyclic syntheses, published methods can vary significantly in their practicality and reproducibility, often presenting challenges for chemists seeking to utilize these scaffolds in their research and development programs.

Synthetic Strategies: A Comparative Analysis

Two prominent strategies for the synthesis of the core structure of Olaparib, a phthalazinone derivative which serves as a structural analogue to the broader pyridopyridazinone class, are presented here. These routes have been selected based on their prevalence in the literature and their representation of different synthetic philosophies: a classical medicinal chemistry approach and a more recent, process-oriented and streamlined method.

Method 1: The Original Medicinal Chemistry Route via Horner-Wadsworth-Emmons Reaction

This classical approach, often employed in the initial discovery phase of drug development, is a multi-step sequence that offers flexibility for analogue synthesis.[1][2][3]

Experimental Protocol:

  • Step 1: Synthesis of Phosphonate Intermediate: 2-Formylbenzoic acid is reacted with dimethylphosphite to yield the corresponding phosphonate. This reaction typically proceeds with high yield (around 95%).[1][2][3]

  • Step 2: Horner-Wadsworth-Emmons Reaction: The phosphonate intermediate is then coupled with an appropriate aldehyde via a Horner-Wadsworth-Emmons reaction to form an olefin. This step also generally provides a high yield (around 96%) but often results in a mixture of E/Z isomers.[1][2]

  • Step 3: Hydrolysis and Cyclization: The resulting olefin is subjected to hydrolysis under basic conditions, followed by a cyclocondensation reaction with hydrazine hydrate to form the phthalazinone core. This two-step, one-pot procedure typically affords the desired product in good yield (around 77%).[1][2]

  • Step 4 & 5: Amide Coupling and Deprotection: The phthalazinone intermediate is then coupled with a protected piperazine derivative, followed by deprotection to reveal the piperazine moiety.

  • Step 6: Final Acylation: The synthesis is completed by the acylation of the piperazine with cyclopropanecarbonyl chloride to yield the final product.

Causality Behind Experimental Choices: The Horner-Wadsworth-Emmons reaction is a well-established and reliable method for the formation of carbon-carbon double bonds, offering a convergent approach to the core structure. The use of protecting groups on the piperazine moiety is a standard strategy to prevent side reactions during the amide coupling step.

Reproducibility and Practicality Assessment: While this route is effective for producing a range of analogues on a small scale, its multi-step nature and the need for chromatographic purification at several stages can present challenges for large-scale synthesis and reproducibility. The formation of E/Z isomers in the olefination step can also complicate purification and may require careful analytical characterization to ensure the desired isomer is carried forward.

Method 2: A Scalable and Eco-Friendly Approach from Phthalhydrazide

This more recent approach focuses on improving the efficiency, scalability, and environmental impact of the synthesis.[1]

Experimental Protocol:

  • Step 1: Construction of the Phthalazinone Moiety: This route commences with the readily available and inexpensive industrial byproduct, phthalhydrazide, as the starting material. This circumvents the need for handling hydrazine hydrate directly in later stages.

  • Step 2: Negishi Coupling: A key step in this process is a Negishi cross-coupling reaction to introduce the substituted benzyl group onto the phthalazinone core. This step requires careful optimization of the palladium catalyst and reaction conditions to achieve high yields.

  • Step 3 & 4: Amide Formation and Final Acylation: The subsequent steps involving the introduction of the piperazine and the final acylation are similar to the classical route but benefit from a more streamlined process leading to the key intermediate.

Causality Behind Experimental Choices: The use of phthalhydrazide as a starting material is a strategic choice to improve the overall atom economy and reduce the cost of the synthesis. The Negishi coupling is a powerful and versatile cross-coupling reaction that allows for the efficient formation of the key carbon-carbon bond.

Reproducibility and Practicality Assessment: This method is designed with scalability and practicality in mind. By starting with a pre-formed phthalazinone core, it reduces the number of linear steps and potentially simplifies purification. However, the success of the Negishi coupling is highly dependent on the quality of the catalyst, reagents, and the precise control of reaction parameters, which can be a source of variability if not carefully managed. The optimization of this step is crucial for ensuring high reproducibility.

Data Presentation: Comparison of Synthetic Methods

MetricMethod 1: Horner-Wadsworth-Emmons RouteMethod 2: Phthalhydrazide Route
Starting Materials 2-Formylbenzoic acid, dimethylphosphite, aldehydePhthalhydrazide, organozinc reagent, aryl halide
Number of Steps ~6 steps~4 steps
Overall Yield ~46%[1][2]~51%[4]
Key Reactions Horner-Wadsworth-Emmons, CyclocondensationNegishi Cross-Coupling
Purification Multiple chromatographic separationsPotentially fewer chromatographic steps
Scalability More challenging due to multiple steps and purificationsDesigned for scalability
Reproducibility Moderate; sensitive to isomer formation and purificationPotentially high with optimized coupling conditions

Experimental Workflows and Logical Relationships

To visualize the decision-making process and the flow of each synthetic route, the following diagrams are provided.

Synthesis_Workflow cluster_0 Method 1: Horner-Wadsworth-Emmons Route cluster_1 Method 2: Phthalhydrazide Route A1 2-Formylbenzoic Acid B1 Phosphonate Intermediate A1->B1 C1 Horner-Wadsworth-Emmons Reaction B1->C1 D1 Olefin Product (E/Z mixture) C1->D1 E1 Hydrolysis & Cyclization D1->E1 F1 Phthalazinone Core E1->F1 G1 Amide Coupling & Final Acylation F1->G1 H1 Final Product G1->H1 A2 Phthalhydrazide B2 Negishi Cross-Coupling A2->B2 C2 Coupled Intermediate B2->C2 D2 Amide Formation & Final Acylation C2->D2 E2 Final Product D2->E2

Caption: Comparative workflow of the two main synthetic routes.

Key Mechanistic Insights

The core difference between the two approaches lies in the strategy for constructing the heterocyclic core. Method 1 builds the pyridazinone ring through a classical cyclocondensation reaction, a reliable but potentially lengthy process. In contrast, Method 2 utilizes a pre-existing phthalazinone and employs a modern cross-coupling reaction to achieve the target structure more directly.

Mechanism cluster_0 Method 1: Cyclocondensation Step cluster_1 Method 2: Negishi Coupling Dicarbonyl Dicarbonyl Intermediate Condensation Condensation (Loss of H2O) Dicarbonyl->Condensation + Hydrazine Hydrazine Hydrate Hydrazine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Pyridazinone Pyridazinone Ring Cyclization->Pyridazinone Ar-X Aryl Halide OxAdd Oxidative Addition Ar-X->OxAdd Pd(0) Pd(0) Catalyst Pd(0)->OxAdd Ar-Pd-X Ar-Pd(II)-X OxAdd->Ar-Pd-X Transmetalation Transmetalation Ar-Pd-X->Transmetalation R-Zn-X Organozinc Reagent R-Zn-X->Transmetalation Ar-Pd-R Ar-Pd(II)-R Transmetalation->Ar-Pd-R RedElim Reductive Elimination Ar-Pd-R->RedElim RedElim->Pd(0) Ar-R Coupled Product RedElim->Ar-R

Caption: Simplified mechanisms of key ring-forming and coupling reactions.

Conclusion and Recommendations

Both synthetic strategies presented in this guide are capable of producing the desired Pyrido[3,4-d]pyridazin-1(2H)-one core. The choice of method will largely depend on the specific goals of the research program.

  • For medicinal chemistry applications where the goal is to generate a library of diverse analogues for structure-activity relationship (SAR) studies, the Horner-Wadsworth-Emmons route (Method 1) offers greater flexibility due to the commercial availability of a wide range of aldehydes. However, researchers should be prepared for potential challenges in purification and isomer separation.

  • For process development and scale-up synthesis , the phthalhydrazide route (Method 2) is the more attractive option. Its shorter sequence, use of a readily available starting material, and higher overall yield make it more amenable to producing larger quantities of the target compound. The key to success with this method lies in the careful optimization and control of the Negishi cross-coupling step to ensure high reproducibility.

Ultimately, the reproducibility of any synthetic method is contingent upon careful execution, high-quality reagents, and a thorough understanding of the underlying chemical principles. It is recommended that researchers new to these syntheses begin with small-scale trial reactions to identify and address any potential challenges before committing to larger-scale production.

References

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  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers - RSC Publishing. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC - NIH. Available at: [Link]

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  • SUBSTITUTED 4-(4-FLUORO-3-(PIPERAZINE-1- CARBONYL)BENZYL)PHTHALAZIN-1(2H)-ONE DERIVATIVES AS POLY (ADP-RIBOSE) POLYMERASE - European Patent Office. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Pyrido[3,4-D]pyridazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Principle: Hazard Assessment and Regulatory Context

Pyrido[3,4-D]pyridazin-1(2H)-one (C₇H₅N₃O) is a heterocyclic compound whose toxicological and ecological properties are not extensively documented.[1] In the absence of comprehensive hazard data, a foundational principle of laboratory safety dictates that substances with unknown toxicity should be handled as if they are hazardous.[2][3] Derivatives of the parent pyridazinone structure are known to possess diverse biological activities, underscoring the need for cautious handling and disposal.[4][5]

All disposal procedures must comply with regulations set forth by national and local authorities. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste from its generation to its final disposal under the Resource Conservation and Recovery Act (RCRA), while the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including the development of a Chemical Hygiene Plan (CHP) for laboratories.[3][6][7][8]

Core Disposal Workflow: A Step-by-Step Approach

Proper disposal is a systematic process that begins the moment waste is generated. The following workflow ensures safety and compliance at every stage.

Diagram: Decision Workflow for Pyrido[3,4-D]pyridazin-1(2H)-one Waste

G Pyrido[3,4-D]pyridazin-1(2H)-one Disposal Workflow A Waste Generation (Pure compound, solution, or contaminated material) B Is the waste characterized? (Pure, aqueous, organic, solid) A->B C Segregate Waste Stream B->C  Yes H Consult Safety Data Sheet (SDS) or Chemical Hygiene Officer (CHO) B->H  No / Unsure D Select Appropriate, Compatible Waste Container C->D E Label Container with 'Hazardous Waste' & Contents D->E F Store in Satellite Accumulation Area (SAA) E->F G Arrange for Pickup by Licensed Disposal Service F->G H->C

Caption: Decision-making process for handling and disposing of waste containing Pyrido[3,4-D]pyridazin-1(2H)-one.

Detailed Disposal Protocols

The cornerstone of effective waste management is the strict segregation of different waste streams.[9] Mixing incompatible chemicals can lead to violent reactions, while combining hazardous and non-hazardous waste unnecessarily increases disposal costs and regulatory burdens.

Unused or Surplus Solid Compound

This protocol applies to pure, expired, or off-specification Pyrido[3,4-D]pyridazin-1(2H)-one powder.

  • Do Not Dispose in Regular Trash: Solid chemical waste, particularly of unknown toxicity, must never be placed in the general trash.[10]

  • Container Selection: Place the solid waste in a clearly labeled, sealable, and chemically compatible container. The original product container is often ideal.[11]

  • Labeling: Affix a "Hazardous Waste" label to the container.[8][12] The label must include:

    • The full chemical name: "Pyrido[3,4-D]pyridazin-1(2H)-one". Avoid abbreviations.[8]

    • The date accumulation started.[8]

    • The relevant hazard characteristics (e.g., "Caution: Substance of Unknown Toxicity," "Irritant").

  • Storage and Disposal: Store the sealed container in a designated Satellite Accumulation Area (SAA).[6][12] Arrange for collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[13]

Contaminated Solid Waste (Non-Sharps)

This category includes items like contaminated gloves, weighing papers, and bench protectors.

  • Segregation: Collect all solid waste contaminated with Pyrido[3,4-D]pyridazin-1(2H)-one in a dedicated, plastic-lined hazardous waste container.

  • Labeling: Clearly label the container with "Hazardous Waste" and list the contaminant, "Pyrido[3,4-D]pyridazin-1(2H)-one."

  • Disposal: Once full, seal the container and move it to the SAA for professional disposal.

Contaminated Sharps

This includes needles, scalpels, and broken glassware that have come into contact with the compound.

  • Container: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.[7][13]

  • Labeling: The sharps container must be labeled for hazardous chemical waste, specifying the chemical contaminant.

  • Disposal: Do not overfill the container. When it is three-quarters full, seal it and arrange for disposal through the hazardous waste stream.

Liquid Waste Solutions

Liquid waste must be segregated based on the solvent. Never mix aqueous solutions with organic solvents.[9]

  • Aqueous Solutions:

    • pH Check: For aqueous solutions, check the pH. If the solution is strongly acidic (pH ≤ 2) or basic (pH ≥ 12.5), it is considered corrosive hazardous waste.[6] Neutralization may be an option, but consult your institution's Chemical Hygiene Plan first, as some chemicals should not be neutralized in the lab.[10]

    • Collection: Collect in a sealable, compatible container (e.g., a high-density polyethylene carboy).

    • Labeling: Label as "Hazardous Waste" and list all chemical components by percentage, including water.[11]

  • Organic Solvent Solutions:

    • Segregation: Keep halogenated and non-halogenated solvent waste in separate, clearly labeled containers.

    • Collection: Use a designated, chemically resistant solvent waste container with a secure cap.

    • Labeling: Label with "Hazardous Waste" and list all solvent and solute components with their approximate concentrations.

Spill Management and Decontamination

Accidental spills must be managed promptly and safely. Non-disposable equipment requires thorough decontamination after use.

Spill Cleanup Protocol
  • Alert Personnel: Immediately notify others in the area.

  • Assess and Secure: If the spill is large or involves highly volatile solvents, evacuate the area and contact your institution's emergency response team. For small, manageable spills, ensure the area is well-ventilated, preferably within a chemical fume hood.[14]

  • Don PPE: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[15]

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite or sand.[15]

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate Area: Clean the spill surface with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.[15][16] All cleaning materials must be disposed of as hazardous waste.[15]

Equipment Decontamination Protocol
  • Initial Rinse: Begin by rinsing the equipment (e.g., glassware, magnetic stir bars) with a suitable solvent to remove the bulk of the compound. Collect this rinsate as hazardous liquid waste.

  • Cleaning: Wash the equipment thoroughly with a laboratory detergent and water.[16]

  • Final Rinse: Perform a final rinse with deionized water, followed by an appropriate solvent (e.g., acetone) if rapid drying is required.

  • Validation: For critical applications, analytical validation may be necessary to confirm the absence of residual compound.

Summary of Disposal Procedures

The following table provides a quick reference for the disposal pathways for waste generated during work with Pyrido[3,4-D]pyridazin-1(2H)-one.

Waste StreamContainer TypeKey Handling & Segregation InstructionsDisposal Route
Pure Solid Compound Sealable, compatible container (e.g., original bottle)Do not mix with other chemicals. Label clearly with full chemical name.Hazardous Waste Contractor
Contaminated Labware Puncture-resistant, plastic-lined containerSegregate from non-contaminated trash. Double-bag if necessary.Hazardous Waste Contractor
Aqueous Solutions Labeled, sealed carboyDo not mix with organic solvents. Note pH and all components on the label.Hazardous Waste Contractor
Organic Solutions Labeled, solvent-safe containerSegregate halogenated and non-halogenated solvents. List all components.Hazardous Waste Contractor
Spill Cleanup Debris Sealable, plastic-lined containerTreat all cleanup materials (absorbent, wipes, PPE) as hazardous.Hazardous Waste Contractor

References

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  • PubChem. Pyrido[3,4-D]pyridazin-1(2H)-one. Retrieved from National Center for Biotechnology Information. [Link]

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Handling

Comprehensive Safety and Handling Guide for Pyrido[3,4-D]pyridazin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals The core principle of this guide is to treat Pyrido[3,4-D]pyridazin-1(2H)-one as a hazardous substance, adopting a cautious approach to its handling, storag...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The core principle of this guide is to treat Pyrido[3,4-D]pyridazin-1(2H)-one as a hazardous substance, adopting a cautious approach to its handling, storage, and disposal. The recommendations herein are grounded in the hazard profiles of similar chemical structures, including pyridazinone and piperazine derivatives.

Hazard Assessment and Triage

While a dedicated toxicological profile for Pyrido[3,4-D]pyridazin-1(2H)-one is not extensively documented, an analysis of analogous compounds allows for a presumptive hazard identification. Structurally related pyridazinone derivatives are known to cause skin and eye irritation.[1][2] Furthermore, compounds containing a piperazine moiety have been associated with severe skin burns, eye damage, and potential allergic reactions.[3] Therefore, it is imperative to handle Pyrido[3,4-D]pyridazin-1(2H)-one with the assumption that it may exhibit similar hazardous properties.

Anticipated Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[1][2]

  • Serious Eye Damage: Potential for significant eye irritation or damage.[1][2]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2][5]

Property Value Source
Molecular Formula C7H5N3OPubChem[6]
Molecular Weight 147.13 g/mol PubChem[6]
CAS Number 25381-41-3PubChem[6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling. The following equipment must be worn at all times when working with Pyrido[3,4-D]pyridazin-1(2H)-one.

  • Eye and Face Protection :

    • Safety Goggles : Chemical splash goggles that meet ANSI Z87.1 standards are mandatory to protect against splashes.[7][8]

    • Face Shield : A face shield, worn over safety goggles, is required when there is a risk of explosion, significant splash hazard, or when handling larger quantities.[7][8][9]

  • Hand Protection :

    • Chemical-Resistant Gloves : Disposable nitrile gloves are suitable for providing short-term protection against a broad range of chemicals.[7] Always inspect gloves for any signs of degradation or perforation before use and change them immediately upon contact with the chemical.[7] For tasks with a higher risk of exposure, consider double-gloving.

  • Body Protection :

    • Laboratory Coat : A flame-resistant lab coat should be worn and kept buttoned to provide maximum skin coverage.[8]

    • Appropriate Attire : Wear long pants and closed-toe, closed-heel shoes. Avoid clothing made of synthetic fabrics like polyester, which can melt and adhere to the skin in case of a fire.[7][8]

  • Respiratory Protection :

    • Engineering Controls : The primary method for controlling exposure to airborne contaminants is through the use of engineering controls, such as a chemical fume hood.[3]

    • Respirator : If there is a potential for generating dust or aerosols that cannot be controlled by engineering means, a certified respirator is required. The use of a respirator necessitates annual medical evaluations and fit testing.[7]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimize the risk of exposure and contamination.

Handling and Storage
  • Ventilation : Always handle Pyrido[3,4-D]pyridazin-1(2H)-one in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Storage : Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[3]

  • Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[4]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Ventilate : Evacuate the immediate area and ensure adequate ventilation.

  • Containment : Contain the spill using an inert absorbent material such as vermiculite or sand.

  • Collection : Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of all contaminated cleaning materials as hazardous waste.[3]

Disposal Plan: Ensuring Environmental and Personal Safety

All waste containing Pyrido[3,4-D]pyridazin-1(2H)-one, including contaminated consumables like pipette tips and weighing paper, must be disposed of as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation : Do not mix waste containing Pyrido[3,4-D]pyridazin-1(2H)-one with incompatible materials.

  • Containerization : Use a designated and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the chemical name.

  • Final Disposal : Securely seal the hazardous waste container and dispose of it in accordance with local, state, and federal regulations.

Below is a workflow diagram for the safe handling of Pyrido[3,4-D]pyridazin-1(2H)-one.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Work in Fume Hood prep_ppe->prep_fumehood Ensure Safety handle_weigh Weigh Compound prep_fumehood->handle_weigh Proceed to Handling handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Equipment handle_exp->cleanup_decon Post-Experiment cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe Final Step

Caption: Workflow for handling Pyrido[3,4-D]pyridazin-1(2H)-one.

Conclusion: A Commitment to Safety

The safe handling of Pyrido[3,4-D]pyridazin-1(2H)-one is paramount for the protection of all laboratory personnel. By adhering to the stringent protocols outlined in this guide, researchers can mitigate the potential risks associated with this compound. This commitment to safety not only ensures personal well-being but also fosters a culture of responsibility and excellence in scientific research.

References

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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